molecular formula C7H7FO2 B040349 4-Fluoro-3-methoxyphenol CAS No. 117902-15-5

4-Fluoro-3-methoxyphenol

Cat. No.: B040349
CAS No.: 117902-15-5
M. Wt: 142.13 g/mol
InChI Key: WZUOZXFYRZFFEW-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenol is a versatile and valuable fluorinated phenolic synthon extensively employed in advanced chemical research and development. Its primary research value lies in its application as a key building block for the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science. The electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy group at the 3-position create a unique electronic profile, making it an ideal intermediate for structure-activity relationship (SAR) studies in drug discovery. Researchers utilize this compound to develop potential pharmaceutical candidates, including enzyme inhibitors and receptor ligands, where the fluorophenol moiety can enhance metabolic stability, influence bioavailability, and modulate binding affinity. Furthermore, this compound serves as a critical precursor in the synthesis of advanced polymers and functional materials, where its incorporation can alter thermal properties, solubility, and electronic characteristics. Its mechanism of action is defined by its role as a synthetic intermediate; it undergoes various coupling reactions, etherifications, and functional group transformations to introduce a substituted phenolic core into target architectures. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOZXFYRZFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556170
Record name 4-Fluoro-3-methoxyphenol
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Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117902-15-5
Record name 4-Fluoro-3-methoxyphenol
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Record name 4-Fluoro-3-methoxyphenol
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Record name 4-Fluoro-3-methoxyphenol
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Foundational & Exploratory

4-Fluoro-3-methoxyphenol (CAS: 117902-15-5): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluoro-3-methoxyphenol, a fluorinated phenolic compound with significant potential as a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic route, and its prospective applications, with a focus on the development of targeted therapeutics.

Core Compound Data

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Fluoro-4-methoxyphenol4-Fluoro-2-methoxyphenol
CAS Number 117902-15-5452-11-9450-93-1
Molecular Formula C₇H₇FO₂C₇H₇FO₂C₇H₇FO₂
Molecular Weight 142.13 g/mol [1]142.13 g/mol [2]142.13 g/mol
Physical Form Solid-Liquid Mixture[1]Light yellow to brown solid[3]Liquid
Boiling Point 253.8 °C at 760 mmHg[1]248.2 ± 20.0 °C (Predicted)[3]195 °C (lit.)
Melting Point Not available54-55 °C[3]Not available
Density Not available1.224 ± 0.06 g/cm³ (Predicted)[3]1.247 g/mL at 25 °C (lit.)
pKa Not available9.46 ± 0.18 (Predicted)[3]Not available
Storage Room temperature, stored under nitrogen[1]Sealed in dry, Room Temperature[3]Not specified

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristics
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A singlet for the methoxy group protons (3H) around 3.8-4.0 ppm. A broad singlet for the phenolic hydroxyl proton.
¹³C NMR Aromatic carbons (6C) with chemical shifts influenced by the fluorine, hydroxyl, and methoxy substituents. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. A signal for the methoxy carbon around 55-60 ppm.
¹⁹F NMR A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹. C-F stretching absorption in the region of 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 142. Loss of a methyl group (-15) or a formyl group (-29) are potential fragmentation pathways.

Synthesis and Experimental Protocols

A validated, step-by-step synthesis protocol for this compound is not publicly documented. However, a highly plausible and chemically sound method involves the diazotization of the corresponding aniline, 4-fluoro-3-methoxyaniline (CAS: 64465-53-8), followed by hydrolysis of the resulting diazonium salt. This is a standard transformation in organic synthesis for the conversion of anilines to phenols.

Proposed Synthesis Workflow

G cluster_0 Synthesis of this compound A 4-Fluoro-3-methoxyaniline B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Step 1 C 4-Fluoro-3-methoxybenzenediazonium salt (in situ intermediate) B->C Formation D Hydrolysis (H₂O, heat) C->D Step 2 E This compound D->E Product

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 4-fluoro-3-methoxyaniline.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-3-methoxyaniline in a dilute solution of sulfuric acid in water at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask, bring a volume of water to a gentle boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, continue to heat the mixture for a further 30-60 minutes to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The presence of both a fluorine atom and a methoxy group on a phenolic scaffold makes this compound a highly attractive starting material for the synthesis of novel bioactive molecules.

Role as a Key Intermediate for Kinase Inhibitors

A significant area of interest for this compound is in the development of kinase inhibitors, particularly for oncology. Several multi-targeted tyrosine kinase inhibitors feature substituted phenoxy moieties. For instance, derivatives of 4-aminophenoxy-quinoline have been identified as potent triple-angiokinase inhibitors, targeting VEGFR2, FGFRs, and PDGFRβ. These kinases are crucial mediators of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could act as a kinase inhibitor. By serving as the phenoxy component of a larger molecule, it can occupy the hinge region of the kinase's ATP-binding pocket, leading to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

G cluster_0 Angiogenic Signaling Inhibition cluster_1 Cell Surface cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGFR VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF FGFR FGFR FGFR->RAS_RAF PDGFR PDGFRβ PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis Inhibitor Derivative of This compound Inhibitor->VEGFR Inhibition Inhibitor->FGFR Inhibition Inhibitor->PDGFR Inhibition

Caption: Hypothetical inhibition of key angiogenic signaling pathways.

Proposed Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a hypothetical quinoline-based kinase inhibitor using this compound as a key intermediate, based on a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize a 4-(4-fluoro-3-methoxyphenoxy)-quinoline derivative.

Materials:

  • This compound

  • A suitable 4-chloroquinoline derivative (the "scaffold")

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Deprotonation of the Phenol:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in the chosen solvent.

    • Add the base portion-wise at room temperature and stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Aromatic Substitution:

    • To the solution of the phenoxide, add the 4-chloroquinoline derivative.

    • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the collected solid or the organic extract with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired kinase inhibitor.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific compound is limited in the public domain, its potential, particularly in the synthesis of kinase inhibitors for cancer therapy, is significant. The proposed synthetic routes and experimental frameworks in this guide provide a solid foundation for researchers to explore the utility of this compound in their drug discovery programs.

References

A Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-methoxyphenol. The information herein is intended to support research and development activities, particularly in the field of drug discovery and medicinal chemistry, by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data for this specific isomer (CAS: 117902-15-5) is available, other key experimental values are not present in readily accessible literature. In such cases, predicted values or data from closely related isomers are provided for estimation purposes and are duly noted.

PropertyValueSource
IUPAC Name This compound
CAS Number 117902-15-5
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol [1]
Melting Point Not available
Boiling Point 253.8 °C at 760 mmHg (Predicted)
pKa 9.46 ± 0.18 (Predicted for isomer 3-Fluoro-4-methoxyphenol)[2]
logP 0.9 (Computed for isomer 3-Fluoro-4-methoxyphenol)[3]
Solubility Not quantitatively determined. Protocol provided below.

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[4] Fluorine's high electronegativity can influence metabolic stability, lipophilicity, binding affinity, and pKa.[4] Methoxyphenol compounds, in general, are known for their antioxidant and antimicrobial activities.[5][6][7] Given its structure, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory drugs, antimicrobials, or anticancer agents.[4]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid into a powder.

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

    • Measurement:

      • Place the loaded capillary tube into the heating block of the apparatus.

      • Heat the sample rapidly to determine an approximate melting range.

      • Allow the apparatus to cool.

      • Prepare a new sample and heat it again, but slow the heating rate to 1-2 °C per minute as the temperature approaches the approximate melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

2. Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner).

  • Procedure:

    • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

    • Assembly: Place the capillary tube, open-end down, into the test tube containing the sample.

    • Mounting: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Heating: Insert the assembly into the Thiele tube filled with mineral oil. The side arm of the Thiele tube should be heated gently and evenly.

    • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

    • Data Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

3. pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker.

  • Reagents: 0.1 M NaOH solution, 0.1 M HCl solution, deionized water, this compound solution (e.g., 1 mM).

  • Procedure:

    • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Sample Preparation: Dissolve a precise amount of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of 1 mM solution).

    • Titration:

      • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

      • If the substance is acidic (as phenols are), make the solution acidic (pH ~2) with 0.1 M HCl.

      • Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

      • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

4. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials with screw caps, mechanical shaker or rotator, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.

  • Procedure:

    • Phase Saturation: Mix n-octanol and water and allow them to separate to ensure mutual saturation of the two phases.

    • Partitioning:

      • Prepare a stock solution of this compound in one of the phases (e.g., n-octanol).

      • Add a known volume of this stock solution to a vial containing a known volume of the other phase.

      • Cap the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

    • Concentration Measurement: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable and calibrated analytical method.

    • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

      • P = [organic] / [aqueous]

      • logP = log₁₀(P)

5. Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

  • Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration device (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure:

    • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent (e.g., water or a buffer). The presence of excess solid is crucial to ensure saturation.

    • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

    • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

    • Analysis: Dilute the filtered, saturated solution to an appropriate concentration and analyze it using a calibrated HPLC-UV or other suitable method to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.

Methodology Visualizations

The following diagrams illustrate the workflows for the experimental determination of key physicochemical properties.

Melting_Point_Determination prep Sample Preparation (Dry & Crush Sample) load Load Capillary Tube (2-3 mm height) prep->load setup Place in Apparatus load->setup heat1 Rapid Heating (Approximate MP) setup->heat1 cool Cool Apparatus heat1->cool heat2 Slow Heating (1-2 °C/min) cool->heat2 observe Observe & Record heat2->observe result Report MP Range (T₁ - T₂) observe->result

Caption: Workflow for Melting Point Determination by the Capillary Method.

pKa_Determination calibrate Calibrate pH Meter (Standard Buffers) setup Setup Titration (Electrode, Stirrer, Burette) calibrate->setup prepare Prepare Analyte Solution (Known Concentration) prepare->setup titrate Titrate with Base (e.g., 0.1M NaOH) setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point plot->analyze calculate pKa = pH at 1/2 Equivalence Volume analyze->calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP_Determination saturate Pre-saturate Solvents (n-Octanol & Water) partition Partition Compound Between Phases saturate->partition equilibrate Shake to Equilibrate partition->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate analyze_org Analyze Organic Phase (HPLC/LC-MS) separate->analyze_org analyze_aq Analyze Aqueous Phase (HPLC/LC-MS) separate->analyze_aq calculate Calculate P = [Org]/[Aq] logP = log₁₀(P) analyze_org->calculate analyze_aq->calculate

Caption: Workflow for logP Determination by the Shake-Flask Method.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-Fluoro-3-methoxyphenol. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from spectroscopic data of closely related compounds, principles of conformational analysis of substituted phenols, and computational chemistry methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₇FO₂, is a substituted aromatic compound. The core of its structure is a benzene ring functionalized with a hydroxyl group, a methoxy group, and a fluorine atom. The relative positions of these substituents are crucial in determining the molecule's overall polarity, reactivity, and interaction with biological targets.

Key Molecular Properties:

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
CAS Number 117902-15-5
IUPAC Name This compound
SMILES COc1cc(F)ccc1O
InChI Key OULGLTLTWBZBLO-UHFFFAOYSA-N

Typical Bond Lengths and Angles:

BondTypical Length (Å)AngleTypical Angle (°)
C-C (aromatic)1.39 - 1.40C-C-C (aromatic)120
C-O (phenol)~1.36C-C-O (phenol)~120
C-O (methoxy)~1.37 (aromatic C)C-O-C (methoxy)~117
O-H~0.96C-O-H~109
C-F~1.35C-C-F~120
C-H (aromatic)~1.08
C-H (methyl)~1.09

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the hydroxyl and methoxy groups relative to the benzene ring and to each other. Rotation around the C-O bonds of these substituents leads to different conformers with varying energies.

The orientation of the hydroxyl and methoxy groups in substituted phenols and anisoles is influenced by a balance of steric and electronic effects. For phenols, a planar conformation with the O-H bond in the plane of the ring is generally preferred to maximize resonance stabilization.[1] In substituted anisoles, the methoxy group may be planar or twisted depending on the steric hindrance from adjacent substituents.[1]

For this compound, two main points of conformational flexibility exist:

  • Orientation of the Hydroxyl Group: The hydroxyl proton can be oriented cis or trans with respect to the adjacent methoxy group.

  • Orientation of the Methoxy Group: The methyl group of the methoxy substituent can be oriented in or out of the plane of the benzene ring.

Computational studies on substituted phenols and anisoles suggest that planar conformers are generally more stable, unless significant steric hindrance is present from ortho-substituents.[1] In this compound, the substituents are not in positions that would cause major steric clashes, suggesting that near-planar conformations are likely to be the most stable. The relative orientation of the hydroxyl and methoxy groups will be influenced by intramolecular hydrogen bonding and dipole-dipole interactions.

Experimental and Computational Protocols

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively documented, a common route for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis.

General Protocol for Synthesis from 4-Fluoro-3-methoxyaniline:

  • Diazotization: 4-Fluoro-3-methoxyaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then heated, which leads to the hydrolysis of the diazonium group to a hydroxyl group, yielding this compound.

  • Purification: The product can be purified from the reaction mixture by extraction with an organic solvent, followed by washing and distillation or chromatography.

Spectroscopic Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the hydroxyl proton (often a broad singlet), and the methoxy protons (a sharp singlet). The coupling patterns of the aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: Would show distinct signals for each of the seven carbon atoms. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents.

  • Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the O-H stretch (a broad band around 3200-3600 cm⁻¹), C-O stretches (around 1000-1300 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches.

Computational Conformational Analysis Workflow

Due to the lack of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of this compound.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Energy Minimization cluster_3 Analysis of Results Initial_Guess Generate Initial 3D Structure Rotational_Scan Systematic Rotational Scan (C-O bonds of OH and OMe) Initial_Guess->Rotational_Scan Input Structure MD_Simulation Molecular Dynamics Simulation Initial_Guess->MD_Simulation Input Structure DFT_Optimization Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Rotational_Scan->DFT_Optimization Candidate Structures MD_Simulation->DFT_Optimization Candidate Structures Energy_Profile Potential Energy Surface Analysis DFT_Optimization->Energy_Profile Optimized Geometries and Energies Boltzmann_Distribution Boltzmann Population Analysis Energy_Profile->Boltzmann_Distribution Final_Conformers Identify Stable Conformers Boltzmann_Distribution->Final_Conformers Spectra_Prediction Predict Spectroscopic Data (NMR, IR) Final_Conformers->Spectra_Prediction

Caption: Workflow for computational conformational analysis.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature detailing the involvement of this compound in specific signaling pathways or its defined biological activities. Its structural similarity to other substituted phenols suggests potential applications in medicinal chemistry as a scaffold or intermediate for the synthesis of more complex molecules with biological targets. Further research would be required to elucidate any specific biological roles.

Conclusion

This compound is a substituted phenol with conformational flexibility primarily arising from the rotation of its hydroxyl and methoxy substituents. While direct experimental data on its structure and conformation are limited, established principles of conformational analysis and computational methods can provide valuable insights. The likely preferred conformations are near-planar, with the specific arrangement of the substituents influenced by a subtle interplay of steric and electronic effects. The synthesis and characterization of this molecule can be achieved through standard organic chemistry techniques. Future studies are needed to determine its potential biological activities and involvement in any signaling pathways.

References

Synthetic Pathways to 4-Fluoro-3-methoxyphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Fluoro-3-methoxyphenol, a valuable intermediate in the synthesis of various biologically active compounds. This document details a robust multi-step synthesis beginning from commercially available starting materials, including detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

I. Overview of the Primary Synthetic Route

The most viable and well-documented synthetic pathway to this compound initiates with 4-bromo-2-fluorophenol. The synthesis proceeds through a series of transformations including acylation, nitration, methylation, a concerted reduction-dehalogenation to form the key intermediate 4-fluoro-3-methoxyaniline, and finally, a diazotization followed by hydrolysis to yield the target phenol.

Synthesis_of_4_Fluoro_3_methoxyphenol cluster_0 Synthesis of 4-Fluoro-3-methoxyaniline Intermediate cluster_1 Final Conversion to Phenol 4-bromo-2-fluorophenol 4-bromo-2-fluorophenol Acylated_Intermediate 4-bromo-2-fluorophenyl ethyl carbonate 4-bromo-2-fluorophenol->Acylated_Intermediate Acylation Nitrated_Intermediate 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate Acylated_Intermediate->Nitrated_Intermediate Nitration 4-bromo-2-fluoro-5-nitrophenol 4-bromo-2-fluoro-5-nitrophenol Nitrated_Intermediate->4-bromo-2-fluoro-5-nitrophenol Hydrolysis Methylated_Intermediate 1-bromo-5-fluoro-4-methoxy -2-nitrobenzene 4-fluoro-3-methoxyaniline 4-fluoro-3-methoxyaniline Methylated_Intermediate->4-fluoro-3-methoxyaniline Reduction & Dehalogenation Diazonium_Salt 4-fluoro-3-methoxybenzene diazonium salt 4-fluoro-3-methoxyaniline->Diazonium_Salt Diazotization 4-bromo-2-fluoro-5-nitrophenol->Methylated_Intermediate Methylation This compound This compound Diazonium_Salt->this compound Hydrolysis

Caption: Overall synthetic pathway for this compound.

II. Synthesis of the Key Intermediate: 4-Fluoro-3-methoxyaniline

A novel and efficient method for the synthesis of 4-fluoro-3-methoxyaniline has been developed, which demonstrates high yield and purity, making it an economically attractive process.[1] The process involves a concerted reduction-dehalogenation step that removes a bromine substituent while retaining the fluoro and methoxy groups.[1]

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield
1. Acylation4-bromo-2-fluorophenolEthyl chloroformate, Pyridine, Methylene chloride4-bromo-2-fluorophenyl ethyl carbonateHigh
2. Nitration4-bromo-2-fluorophenyl ethyl carbonateNitric acid, Sulfuric acid4-bromo-2-fluoro-5-nitrophenyl ethyl carbonateHigh
3. Methylation4-bromo-2-fluoro-5-nitrophenolIodomethane, Potassium carbonate, Acetone1-bromo-5-fluoro-4-methoxy-2-nitrobenzeneHigh
4. Reduction/Dehalogenation1-bromo-5-fluoro-4-methoxy-2-nitrobenzeneH2, Pd/C, Triethylamine, Methanol4-fluoro-3-methoxyaniline90.5%
Experimental Protocols

Step 1: Acylation of 4-bromo-2-fluorophenol

Acylation_Workflow Start Dissolve 4-bromo-2-fluorophenol and pyridine in CH2Cl2 Add_Reagent Add ethyl chloroformate dropwise at 0-5 °C Start->Add_Reagent Reaction Stir at room temperature Add_Reagent->Reaction Workup Wash with water, 0.5N HCl, and brine Reaction->Workup Product Solution of 4-bromo-2-fluorophenyl ethyl carbonate Workup->Product

Caption: Workflow for the acylation of 4-bromo-2-fluorophenol.

A solution of 4-bromo-2-fluorophenol and pyridine in methylene chloride is cooled to 0-5 °C. Ethyl chloroformate is added dropwise, and the reaction mixture is stirred at room temperature. Upon completion, the mixture is washed sequentially with water, 0.5N hydrochloric acid, and saturated sodium chloride solution to afford a solution of 4-bromo-2-fluorophenyl ethyl carbonate, which is used directly in the next step.

Step 2: Nitration

Nitration_Workflow Start Dissolve acylated intermediate in sulfuric acid Add_Reagent Add nitric acid below 20 °C Start->Add_Reagent Reaction Stir for 20 minutes Add_Reagent->Reaction Quench Add cold water Reaction->Quench Extraction Extract with methylene chloride Quench->Extraction Product 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate Extraction->Product

Caption: Workflow for the nitration step.

The 4-bromo-2-fluorophenyl ethyl carbonate solution is concentrated, and the residue is taken up in sulfuric acid. Nitric acid is added while maintaining the temperature below 20 °C. After stirring, cold water is added, and the product is extracted with methylene chloride.

Intermediate Hydrolysis: The resulting carbonate is hydrolyzed to 4-bromo-2-fluoro-5-nitrophenol before proceeding to the next step.

Step 3: Methylation

Methylation_Workflow Start Dissolve 4-bromo-2-fluoro-5-nitrophenol in acetone Add_Reagents Add potassium carbonate and iodomethane Start->Add_Reagents Reaction Heat at 60 °C for 2 hours Add_Reagents->Reaction Workup Filter salts, extract with ethyl acetate, wash with HCl, Na2S2O3, and brine Reaction->Workup Product 1-bromo-5-fluoro-4-methoxy -2-nitrobenzene Workup->Product Reduction_Dehalogenation_Workflow Start Dissolve methylated intermediate and triethylamine in methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Reaction Stir under H2 pressure (5 bar) at 50 °C for 16 hours Add_Catalyst->Reaction Workup Filter catalyst, concentrate, extract with ethyl acetate, and wash Reaction->Workup Product 4-fluoro-3-methoxyaniline Workup->Product Diazotization_Hydrolysis_Workflow Start Dissolve 4-fluoro-3-methoxyaniline in aqueous H2SO4 Cool Cool to 0-5 °C Start->Cool Add_Nitrite Add aqueous NaNO2 dropwise Cool->Add_Nitrite Diazotization Stir at 0-5 °C to form diazonium salt solution Add_Nitrite->Diazotization Hydrolysis Warm the solution gently (e.g., to 50-60 °C) Diazotization->Hydrolysis Evolution_N2 Nitrogen gas evolves Hydrolysis->Evolution_N2 Workup Cool, extract with ether, wash with NaHCO3, dry, and concentrate Evolution_N2->Workup Product This compound Workup->Product

References

Spectroscopic Analysis of 4-Fluoro-3-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-methoxyphenol is an aromatic organic compound of interest in various fields, including pharmaceutical and materials science research. Its chemical structure, featuring a phenol, a methoxy group, and a fluorine atom on the benzene ring, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the standard experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

While a complete, publicly available, and verified experimental dataset for this compound is not readily accessible, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~6.90t1HH-5J(H-F) ≈ J(H-H) ≈ 8.5
~6.55dd1HH-6J(H-H) ≈ 8.5, J(H-F) ≈ 4.5
~6.45dd1HH-2J(H-H) ≈ 3.0, J(H-F) ≈ 11.0
~5.50br s1H-OH-
3.85s3H-OCH₃-

Note: Chemical shifts of aromatic protons are estimations and can be influenced by solvent and concentration. The phenolic proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0 (d, ¹J(C-F) ≈ 240 Hz)C-4
~148.0C-1
~146.0C-3
~115.0 (d, ²J(C-F) ≈ 20 Hz)C-5
~108.0 (d, ²J(C-F) ≈ 25 Hz)C-6
~102.0 (d, ³J(C-F) ≈ 5 Hz)C-2
56.0-OCH₃

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum of fluorinated compounds, leading to the splitting of signals for carbons near the fluorine atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1450Medium-StrongAromatic C=C ring stretching
1280 - 1200StrongAryl C-O stretch (phenol) and C-F stretch
1150 - 1085StrongAryl-alkyl C-O stretch (methoxy)

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular Ion)
129Medium[M - CH₃]⁺
101Medium[M - CH₃ - CO]⁺
77Low[C₆H₅]⁺

Note: The molecular weight of this compound is 144.13 g/mol . The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

  • ¹H NMR Data Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.[3] Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid/Solid: A thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then introduced into the ion source.

  • Ionization: Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Sample Compound Sample (this compound) Prep Sample Preparation (Dissolving/Pelleting) Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Analysis IR FTIR Spectrometer Prep->IR IR Analysis MS Mass Spectrometer Prep->MS MS Analysis Data_Analysis Spectra Processing & Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Verification & Elucidation Data_Analysis->Structure

A generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Fluoro-3-methoxyphenol. This document includes predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are calculated based on established computational models and provide a reliable reference for spectral analysis.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 6.75Doublet of doublets (dd)J(H2-H6) = ~3.0, J(H2-F) = ~1.5
H-5~ 6.90Doublet of doublets (dd)J(H5-H6) = ~8.5, J(H5-F) = ~11.0
H-6~ 6.65Triplet of doublets (td) or Multiplet (m)J(H6-H5) = ~8.5, J(H6-H2) = ~3.0, J(H6-F) = ~8.5
-OCH₃~ 3.85Singlet (s)-
-OH~ 5.70Singlet (s, broad)-

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may influence the chemical shift of the hydroxyl proton.

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃ (or other appropriate deuterated solvent)

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

    • Number of Scans: 16 to 64 (depending on sample concentration)

    • Relaxation Delay: 1.0 - 2.0 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: 0 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automatic phasing routine.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the aromatic protons and functional groups labeled for clarity in spectral assignment.

Caption: Chemical structure of this compound with proton numbering.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-fluoro-3-methoxyphenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predictive methodologies, validated against experimental data of structurally analogous compounds. This approach offers a robust framework for the characterization of this compound, a molecule of interest in medicinal chemistry and drug development due to its substituted phenolic structure.

Predicted ¹³C NMR Chemical Shifts of this compound

The ¹³C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts are presented in Table 1. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1. Structure of this compound with carbon numbering.

G Figure 1. Structure of this compound C1 C1 C2 C2 C1->C2 OH OH C1->OH C3 C3 C2->C3 C4 C4 C3->C4 OCH3 OCH3 C3->OCH3 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 C6->C1

Caption: Structure of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1146.5
C2104.2
C3149.8
C4144.1 (d, ¹JCF ≈ 240 Hz)
C5103.8 (d, ²JCF ≈ 20 Hz)
C6115.9
-OCH₃56.2

Note: The predicted values are generated from computational models and may differ slightly from experimental values. The coupling constant (J) for C4 and C5 is an approximation based on typical carbon-fluorine couplings.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparative analysis with experimental data from structurally similar compounds is essential. The chemical shifts of phenol, 4-fluorophenol, and guaiacol (2-methoxyphenol) provide valuable reference points for the assignment of the signals in this compound.

Table 2: Experimental ¹³C NMR Chemical Shifts of Structurally Related Compounds in CDCl₃

Carbon AtomPhenol[1][2]4-Fluorophenol[3]Guaiacol (2-Methoxyphenol)[4]
C1155.0151.1146.7
C2115.5116.2 (d, ²JCF=23 Hz)145.7
C3129.8116.2 (d, ²JCF=23 Hz)110.9
C4121.1157.5 (d, ¹JCF=238 Hz)120.0
C5129.8116.2 (d, ²JCF=23 Hz)121.1
C6115.5116.2 (d, ²JCF=23 Hz)114.6
-OCH₃--55.9

The experimental data from these related compounds support the predicted values for this compound. For instance, the chemical shift of the carbon bearing the hydroxyl group (C1) in the predicted spectrum is in a similar range to that of guaiacol. The significant downfield shift and large coupling constant for C4 are characteristic of a carbon directly bonded to fluorine.

Experimental Protocols for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum of a phenolic compound like this compound.[5][6]

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Sample Concentration: For a standard ¹³C NMR experiment, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Setup and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 250 ppm is usually sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak.

Logical Workflow for ¹³C NMR Chemical Shift Determination

The following diagram illustrates the logical workflow for the determination and validation of ¹³C NMR chemical shifts for a novel or uncharacterized compound like this compound.

workflow cluster_predict Prediction Phase cluster_validate Validation Phase cluster_confirm Confirmation & Finalization predict Predict 13C NMR Spectrum (e.g., using online tools, software) assign_predict Initial Assignment of Predicted Chemical Shifts predict->assign_predict Generate shifts compare Compare Predicted Shifts with Experimental Data assign_predict->compare Input for comparison search_analog Search for Experimental Data of Analogous Compounds search_analog->compare Provide reference data final_assign Final Assignment of Chemical Shifts compare->final_assign Validate assignments acquire_exp Acquire Experimental 13C NMR Spectrum (Optional) acquire_exp->final_assign Confirm assignments

Caption: Workflow for ¹³C NMR chemical shift determination.

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound, combining predictive data with a robust validation strategy and detailed experimental protocols. This information is valuable for researchers in the fields of chemistry and drug discovery for the structural elucidation and characterization of this and related molecules.

References

In-Depth Technical Guide to the ¹⁹F NMR Analysis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁹F NMR Spectroscopy in Pharmaceutical Research

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated molecules. Its application in drug discovery and development is expanding due to the increasing prevalence of fluorinated drug candidates. The ¹⁹F nucleus possesses several advantageous properties, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in high sensitivity, approaching that of ¹H NMR. A key feature of ¹⁹F NMR is its extensive chemical shift range, which minimizes signal overlap and enhances spectral resolution.

This guide provides a detailed overview of the ¹⁹F NMR analysis of fluorinated phenols, using 4-Fluorophenol as a case study. It covers data interpretation, experimental procedures, and the underlying principles of chemical shifts and coupling constants.

¹⁹F NMR Data for 4-Fluorophenol

The ¹⁹F NMR spectrum of 4-Fluorophenol is characterized by a single resonance, the chemical shift and multiplicity of which are influenced by the electronic environment of the fluorine atom. The quantitative data for 4-Fluorophenol in a common deuterated solvent are summarized below.

CompoundSolventChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
4-FluorophenolD₂O-125.1Triplet of triplets (tt)³J(H,F) ≈ 9 Hz, ⁴J(H,F) ≈ 5 Hz

Note: The exact chemical shift and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Interpreting the ¹⁹F NMR Spectrum of Fluorinated Phenols

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus. Electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, increase electron density around the fluorine atom, leading to increased shielding and an upfield shift (more negative ppm value). Conversely, electron-withdrawing groups decrease electron density, causing deshielding and a downfield shift.

In the case of 4-Fluorophenol, the fluorine signal appears as a triplet of triplets. This multiplicity arises from spin-spin coupling with the neighboring protons on the aromatic ring. The larger coupling constant (³J) corresponds to the coupling with the two ortho protons (H3 and H5), and the smaller coupling constant (⁴J) is due to coupling with the two meta protons (H2 and H6).

For the target molecule, 4-Fluoro-3-methoxyphenol, the ¹⁹F NMR signal would be influenced by both the hydroxyl and methoxy groups. The methoxy group at the meta position would have a smaller electronic effect on the fluorine chemical shift compared to the para hydroxyl group. The multiplicity would be expected to be a doublet of doublets of doublets due to coupling with the three non-equivalent aromatic protons.

Experimental Protocol for ¹⁹F NMR Analysis

Obtaining high-quality ¹⁹F NMR data requires careful sample preparation and instrument setup. The following is a general protocol for the analysis of small fluorinated organic molecules.

4.1. Sample Preparation

  • Analyte Preparation: Accurately weigh 5-20 mg of the fluorinated compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the chemical shift.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).

  • Transfer to NMR Tube: Filter the solution through a glass wool plug or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹⁹F NMR experiment. These may need to be optimized for the specific instrument and sample.

ParameterTypical Value
Spectrometer Frequency400 MHz (for ¹H)
Nucleus¹⁹F
Pulse ProgramStandard one-pulse sequence
Spectral Width200-250 ppm (centered appropriately)
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans16-128 (depending on sample concentration)
Temperature298 K

Visualizing Relationships and Workflows

5.1. Molecular Structure and ¹⁹F NMR Coupling

The following diagram illustrates the key through-bond couplings that give rise to the multiplicity of the ¹⁹F NMR signal in 4-Fluorophenol.

Figure 1. Coupling interactions in 4-Fluorophenol.

5.2. Experimental Workflow for ¹⁹F NMR Analysis

The logical flow from sample preparation to data analysis in a typical ¹⁹F NMR experiment is depicted below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup run_exp Run ¹⁹F NMR Experiment instrument_setup->run_exp fid_proc FID Processing (FT, Phasing) run_exp->fid_proc ref Reference Spectrum fid_proc->ref integrate Integration & Peak Picking ref->integrate analyze Analyze δ, J, Multiplicity integrate->analyze

Figure 2. ¹⁹F NMR experimental workflow.

Conclusion

¹⁹F NMR spectroscopy is an invaluable tool for the structural elucidation and analysis of fluorinated compounds in pharmaceutical and chemical research. While specific experimental data for this compound is not widely available, the principles and protocols outlined in this guide using 4-Fluorophenol as a model provide a robust framework for its analysis. The high sensitivity of the ¹⁹F nucleus to its local electronic environment, combined with the large chemical shift dispersion, allows for detailed structural insights and the potential for quantitative analysis. For researchers in drug development, a thorough understanding of ¹⁹F NMR is essential for characterizing novel fluorinated entities.

Technical Guide: Solubility of 4-Fluoro-3-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document presents a detailed, best-practice experimental protocol for determining its solubility in various organic solvents. The guide includes illustrative solubility data to provide a practical reference for laboratory work. Furthermore, a logical workflow for the experimental determination of solubility is provided. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, process chemistry, and formulation science.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy and phenol groups provide sites for further chemical modification. Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, and formulation.

This guide outlines a standardized approach to determining the solubility of this compound, ensuring reproducible and reliable results.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Off-white to pale yellow solid
Boiling Point Approximately 253.8 °C at 760 mmHg[1]
Melting Point Not available

Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, the following table provides illustrative solubility values in common organic solvents at ambient temperature (25 °C). These values are intended as a practical guide for initial experimental design. It is imperative to experimentally determine the solubility for specific applications and conditions.

SolventDielectric Constant (20°C)Polarity IndexIllustrative Solubility (g/L)
Methanol 32.75.1150 - 250
Ethanol 24.54.3100 - 200
Acetone 20.75.1200 - 350
Dichloromethane 8.93.150 - 100
Ethyl Acetate 6.04.480 - 150
Toluene 2.42.410 - 30
Hexane 1.90.1< 1

Disclaimer: The data in this table are illustrative and not based on published experimental results. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Using HPLC:

      • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

Experimental Workflow Diagram

experimental_workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate on orbital shaker (e.g., 24-48h at 25°C) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the determination of the solubility of this compound.

Signaling Pathways and Drug Development Context

While specific signaling pathways directly modulated by this compound are not prominently documented, its structural features are relevant in the design of inhibitors for various biological targets. For instance, fluorinated phenols are common pharmacophores in kinase inhibitors, where the phenol group can act as a hydrogen bond donor/acceptor, and the fluorine atom can enhance binding affinity through favorable electrostatic interactions.

The logical workflow for incorporating solubility data in early-stage drug discovery is outlined below.

drug_discovery_logic start Compound Synthesis (this compound as intermediate) solubility Solubility Profiling (in relevant solvents/buffers) start->solubility in_vitro In Vitro Biological Assays solubility->in_vitro Sufficient Solubility? decision Go/No-Go Decision solubility->decision Poor Solubility formulation Pre-formulation Studies in_vitro->formulation in_vivo In Vivo Studies formulation->in_vivo in_vivo->decision

Caption: Role of solubility assessment in the early drug discovery process.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol, based on the reliable shake-flask method, offers a standardized approach for researchers. While illustrative data is provided for guidance, it is crucial to perform experimental measurements to obtain accurate solubility values for specific laboratory conditions and applications. The provided workflows highlight the importance of solubility data in the broader context of drug discovery and development.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Fluoro-3-methoxyphenol, with a specific focus on its behavior in electrophilic aromatic substitution reactions. This document synthesizes theoretical principles with adaptable experimental protocols to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluoro, methoxy, and hydroxyl substituents. Understanding its reactivity is crucial for the design of novel synthetic routes and the development of new molecular entities.

While specific experimental data for this compound is not extensively available in the literature, its properties can be estimated based on its isomers and related compounds. For instance, the constitutional isomer 4-Fluoro-2-methoxyphenol has a reported boiling point of 195 °C and a density of 1.247 g/mL at 25 °C.[1] Another isomer, 3-Fluoro-4-methoxyphenol, is a solid with a melting point of 54-55 °C.[2] These values suggest that this compound is likely a high-boiling liquid or a low-melting solid at room temperature.

Table 1: Physicochemical Properties of Isomeric Fluoromethoxyphenols

Property4-Fluoro-2-methoxyphenol3-Fluoro-4-methoxyphenolThis compound (Predicted)
CAS Number 450-93-1[1]452-11-9[2][3]117902-15-5[4]
Molecular Formula C₇H₇FO₂C₇H₇FO₂C₇H₇FO₂
Molecular Weight 142.13 g/mol [1]142.13 g/mol [3]142.13 g/mol [4]
Boiling Point 195 °C (lit.)[1]248.2±20.0 °C (Predicted)[2]High-boiling liquid
Melting Point Not available54-55 °C[2]Low-melting solid
Density 1.247 g/mL at 25 °C (lit.)[1]1.224±0.06 g/cm³ (Predicted)[2]~1.2-1.3 g/mL

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophiles is significantly influenced by the attached substituents. In this compound, the interplay between the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups determines the rate and regioselectivity of electrophilic attack.

  • Activating and Directing Effects: Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors.[5][6] They donate electron density to the aromatic ring via a strong +M (mesomeric or resonance) effect, which outweighs their -I (inductive) electron-withdrawing effect. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The fluoro group, while also having a +M effect due to its lone pairs, is considered a deactivating group overall because its strong -I effect (due to high electronegativity) is dominant.[7] However, like other halogens, it is also an ortho, para-director.[7][8]

  • Predicting the Site of Substitution: The positions on the aromatic ring are numbered as follows: C1 (bearing the -OH group), C2, C3 (bearing the -OCH₃ group), C4 (bearing the -F group), C5, and C6. The available positions for substitution are C2, C5, and C6.

    • The -OH group at C1 strongly directs ortho (C2, C6) and para (C4). Since C4 is blocked, it strongly activates C2 and C6.

    • The -OCH₃ group at C3 strongly directs ortho (C2, C4) and para (C6). With C4 blocked, it strongly activates C2 and C6.

    • The -F group at C4 directs ortho (C3, C5) and para (C1). With C1 and C3 blocked, it directs towards C5.

Considering the combined effects, the hydroxyl and methoxy groups are powerful activators that work in concert to direct incoming electrophiles. The positions ortho to the hydroxyl group (C2 and C6) and ortho and para to the methoxy group (C2 and C6) are highly activated. The position ortho to the fluorine (C5) is less activated. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent methoxy group might slightly favor substitution at C6 over C2.

G cluster_0 Substituent Directing Effects cluster_1 Predicted Regioselectivity Molecule This compound (Positions for Substitution: 2, 5, 6) OH -OH (at C1) Strong Activator Ortho, Para Director OMe -OCH3 (at C3) Strong Activator Ortho, Para Director F -F (at C4) Weak Deactivator Ortho, Para Director C2 Position C2 (ortho to -OH, ortho to -OCH3) OH->C2 Activates C6 Position C6 (ortho to -OH, para to -OCH3) OH->C6 Activates OMe->C2 Activates OMe->C6 Activates C5 Position C5 (ortho to -F) F->C5 Weakly Activates Outcome Major Products Expected at C2 and C6 C2->Outcome C6->Outcome C5->Outcome Minor

Predicted regioselectivity for electrophilic substitution.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail common electrophilic aromatic substitution reactions and provide adaptable experimental protocols for this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. However, for highly activated rings like phenols, milder conditions are often necessary to prevent oxidation and over-nitration.

Predicted Products: 2-Nitro-4-fluoro-3-methoxyphenol and 6-Nitro-4-fluoro-3-methoxyphenol.

Table 2: Representative Data for Phenol Nitration

SubstrateNitrating AgentConditionsProducts & YieldsReference
PhenolMg(HSO₄)₂, NaNO₃, wet SiO₂CH₂Cl₂, Room Temp, 30 min2-Nitrophenol (36%), 4-Nitrophenol (26%)[9]
2-ChlorophenolNaNO₃, Oxalic AcidMicrowave2-Chloro-6-nitrophenol (29%)[10]
PhenolCu(NO₃)₂Acetic Acid, Microwave, 1 mino- and p-nitrophenol[11]

Experimental Protocol: Mild Nitration of this compound

This protocol is adapted from methods for the nitration of substituted phenols under heterogeneous conditions.[9][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.

  • Reagent Addition: To the solution, add sodium nitrate (1.0 eq), wet silica gel (50% w/w), and a solid acid catalyst such as magnesium bisulfate (1.0 eq).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane.

  • Purification: Combine the organic filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting regioisomers can be separated by column chromatography.

Halogenation (Bromination)

Halogenation, particularly bromination, is a common transformation. Due to the activated nature of the phenol ring, the reaction can often proceed without a Lewis acid catalyst, using a milder brominating agent like N-Bromosuccinimide (NBS).

Predicted Products: 2-Bromo-4-fluoro-3-methoxyphenol and 6-Bromo-4-fluoro-3-methoxyphenol.

Table 3: Representative Data for Phenol Bromination

SubstrateBrominating AgentConditionsProduct & YieldReference
4-MethoxyphenolNBS, p-TsOHMethanol, Room Temp, 15-20 min2-Bromo-4-methoxyphenol (High Yield)[13]
2-MethoxyphenolBromineNot specified4-Bromo-2-methoxyphenol[14]
NaphtholsPIDA, AlBr₃Acetonitrile, Room TempVarious bromonaphthols (81-96%)[15]

Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol is adapted from a method for the ortho-bromination of para-substituted phenols.[13]

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (0.1 eq).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is expected to be rapid, often completing within 20 minutes.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone is a deactivating group, which prevents further acylation.

Predicted Products: 2-Acyl-4-fluoro-3-methoxyphenol and 6-Acyl-4-fluoro-3-methoxyphenol.

Table 4: Representative Data for Friedel-Crafts Acylation

SubstrateAcylating AgentCatalystConditionsProductReference
AnisoleAcetyl ChlorideAlCl₃Methylene Chloride, 0°C to RT4'-Methoxyacetophenone[16]
FluorotoluenesAcetyl ChlorideAlCl₃Methylene Chloride, 0°C to RTVarious Acetylfluorotoluenes[17]
TolueneAcetyl ChlorideAlCl₃, LiClMethylene Chloride, -15°C to RTp-Methylacetophenone[18]

Experimental Protocol: Friedel-Crafts Acetylation

This protocol is a general procedure adapted for substituted aromatic ethers.[16][17]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) to the suspension while maintaining the temperature at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can then be purified by column chromatography or distillation.

G cluster_workflow General Experimental Workflow start Start: Dissolve Substrate in Anhydrous Solvent setup Set up Reaction Flask under Inert Atmosphere start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) cool->add_catalyst add_reagent Add Electrophilic Reagent (e.g., Acyl Chloride) add_catalyst->add_reagent add_substrate Add Substrate Solution (Dropwise) add_reagent->add_substrate react Stir at Controlled Temperature, Monitor by TLC add_substrate->react quench Quench Reaction (e.g., Ice/HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End: Characterize Product purify->end

General workflow for electrophilic aromatic substitution.

Conclusion

This compound is a highly activated aromatic system poised for electrophilic substitution. The strong, concerted ortho, para-directing effects of the hydroxyl and methoxy groups dominate, predicting that substitution will occur primarily at the C2 and C6 positions. The fluorine atom at C4 serves mainly to block that position and has a lesser influence on the overall regioselectivity. While specific reaction data for this molecule is sparse, established protocols for the nitration, halogenation, and Friedel-Crafts acylation of related phenols and anisoles can be readily adapted. This guide provides a solid theoretical framework and practical starting points for researchers aiming to utilize this compound as a building block in organic synthesis. Careful optimization of reaction conditions will be necessary to achieve high yields and regioselectivity for specific applications.

References

The Rising Potential of Fluorinated Methoxyphenols: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] When applied to the methoxyphenol scaffold, a recurring motif in a plethora of biologically active natural products, fluorination presents a compelling strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated methoxyphenols, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways. While direct experimental data for many specific fluorinated methoxyphenols remains nascent, this guide draws upon established structure-activity relationships and data from closely related fluorinated phenolic compounds to illuminate the therapeutic promise of this chemical class.[1]

Antimicrobial and Antifungal Activity

Phenolic compounds are well-established for their antimicrobial properties, primarily exerted through the disruption of microbial cell membranes.[1] The introduction of fluorine is predicted to enhance this activity due to its influence on lipophilicity and electronic properties, which can improve the compound's ability to interact with and penetrate microbial membranes.[1]

Quantitative Data: Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for a wide range of simple fluorinated methoxyphenols is not extensively available in the public domain, studies on fluorinated derivatives of related phenolic compounds, such as vanillin, demonstrate the potential for enhanced antimicrobial efficacy. For instance, a fluorine-substituted vanillin derivative showed significant antimicrobial activity, comparable to the standard drug ciprofloxacin.[2]

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluorine-substituted Vanillin DerivativeVarious Bacteria25Ciprofloxacin10
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is typically determined using the broth microdilution method.

Materials:

  • Test compounds (fluorinated methoxyphenols)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A suspension of the microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth, and broth with the microbial suspension (growth control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plates under appropriate conditions C->D E Determine lowest concentration with no visible growth (MIC) D->E

Workflow for Broth Microdilution Antimicrobial Assay.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals. The electronic properties of the aromatic ring, influenced by substituents, can significantly modulate this activity. Fluorination, being a strongly electron-withdrawing group, can alter the bond dissociation enthalpy of the phenolic O-H bond, potentially enhancing antioxidant capacity.

Quantitative Data: Antioxidant Activity

Direct and comprehensive IC50 values for a range of simple fluorinated methoxyphenols in common antioxidant assays are limited. However, studies on related fluorinated polyphenols suggest that fluorination can enhance antioxidant activity.

Compound ClassAssayIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated ChalconesDPPH Radical ScavengingVaries by structureQuercetin~5
Fluorinated ChalconesABTS Radical ScavengingVaries by structureTrolox~2.34
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging activity of a compound.

Materials:

  • Test compounds (fluorinated methoxyphenols)

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control well containing methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of test compound C Mix test compound and DPPH solution in 96-well plate A->C B Prepare DPPH working solution B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and determine IC50 E->F

Experimental Workflow for the DPPH Antioxidant Assay.

Anticancer Activity

Certain benzylphenol and chalcone derivatives, which share structural similarities with fluorinated methoxyphenols, have demonstrated cytotoxic effects against various cancer cell lines.[3] Fluorination can enhance the anticancer potential of these compounds by increasing their metabolic stability and cellular uptake.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

While data on simple fluorinated methoxyphenols is sparse, studies on fluorinated chalcones and other methoxy-containing aromatic compounds provide insights into their potential anticancer activity.

CompoundCell LineIC50 (µM)
Methoxy Dibenzofluorene Derivative (7b)Various Cancer Cell LinesMore active than cisplatin
Methoxy Dibenzofluorene Derivative (8a)Various Cancer Cell LinesMore active than cisplatin
Methoxy Dibenzofluorene Derivative (8b)Various Cancer Cell LinesMore active than cisplatin
SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl)MCF-7 (Breast Cancer)Reduced viability to 74% at 100 µM

Table 3: Cytotoxic Activity of Methoxy-containing Polycyclic Aromatic and Heterocyclic Compounds.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (fluorinated methoxyphenols)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm).

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate % cell viability and determine IC50 G->H

Workflow for the MTT Cytotoxicity Assay.

Enzyme Inhibition

The specific substitution pattern of fluorinated methoxyphenols may allow for targeted binding to the active sites of various enzymes. Fluorination can influence binding affinity and the reversibility of inhibition. A notable example is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Quantitative Data: Enzyme Inhibition

Fluorinated methoxylated chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an important target in the treatment of neurodegenerative diseases.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Mode
(2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl] prop-2-en-1-onehMAO-B-0.22 ± 0.01Competitive, Reversible
Fluorobenzyloxy Chalcone (FBZ13)hMAO-B0.0053-Competitive, Reversible

Table 4: Inhibitory Activity of Fluorinated Methoxylated Chalcones against Human Monoamine Oxidase-B (hMAO-B).[6][7]

Experimental Protocol: General Enzyme Inhibition Assay

The inhibitory potential of a compound against a specific enzyme is typically assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds (fluorinated methoxyphenols)

  • Buffer solution

  • 96-well plates or cuvettes

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture: A reaction mixture containing the enzyme in a suitable buffer is prepared.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture and pre-incubated with the enzyme for a specific time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated from a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare enzyme and substrate solutions C Pre-incubate enzyme with inhibitor A->C B Prepare serial dilutions of inhibitor B->C D Initiate reaction by adding substrate C->D E Monitor reaction rate (absorbance/fluorescence) D->E F Calculate % inhibition, IC50, and Ki E->F

General Workflow for an Enzyme Inhibition Assay.

Neuroprotective Potential and Signaling Pathways

Polyphenolic compounds are known to exert neuroprotective effects through various mechanisms, including their antioxidant properties and their ability to modulate key signaling pathways involved in inflammation and cell survival. Fluoride itself has been shown to induce neuroinflammation and alter signaling pathways, suggesting that the introduction of fluorine to a methoxyphenol scaffold could have complex effects on neuronal function.[8]

Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the cellular response to stress, inflammation, and apoptosis. Polyphenols have been shown to modulate these pathways, often leading to anti-inflammatory and pro-survival outcomes.[9] While direct evidence for fluorinated methoxyphenols is still emerging, it is plausible that they could influence these pathways. For instance, some polyphenols can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[10]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

Simplified MAPK/ERK Signaling Pathway.

NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Gene_Transcription Gene Transcription (Inflammatory Cytokines) IkB->Gene_Transcription degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases

Simplified Canonical NF-κB Signaling Pathway.

Conclusion

Fluorinated methoxyphenols represent a promising class of compounds with a wide spectrum of potential biological activities. The strategic incorporation of fluorine can enhance the inherent properties of the methoxyphenol scaffold, leading to improved antimicrobial, antioxidant, anticancer, and enzyme inhibitory activities. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for specific fluorinated methoxyphenols, the available data on related compounds strongly supports their potential as valuable leads in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and scientists poised to explore the therapeutic potential of this exciting class of molecules.

References

The Strategic Role of Fluorine in Enhancing the Bioactivity of Phenolic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into the molecular architecture of phenolic compounds has emerged as a pivotal strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted roles of fluorine in modulating the bioactivity of this important class of molecules. By altering fundamental physicochemical properties, fluorine substitution can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate antioxidant potential, thereby offering a powerful tool for the optimization of drug candidates. This document provides a comprehensive overview of the effects of fluorination, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Fluorine Advantage in Phenolic Drug Discovery

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide range of biological activities. However, their therapeutic potential can be limited by suboptimal pharmacokinetic properties, including rapid metabolism. Fluorine, the most electronegative element, possesses a unique combination of properties—small van der Waals radius, high C-F bond strength, and the ability to form unique non-covalent interactions—that medicinal chemists leverage to overcome these limitations.[1][2] Strategic fluorination can profoundly influence a phenolic molecule's pKa, lipophilicity, and metabolic fate, ultimately enhancing its bioactivity and druggability.[2][3]

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can systematically alter the electronic and physical properties of phenolic compounds, which in turn dictates their biological behavior.

Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect (-I) can significantly increase the acidity of the phenolic hydroxyl group, lowering its pKa. This is because the fluorine atom helps to stabilize the resulting phenoxide anion. For instance, 4-fluorophenol is more acidic than phenol itself.[4] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which influences its solubility, membrane permeability, and binding to target proteins.

Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have varied effects.[5][6] The ability to fine-tune lipophilicity is crucial for balancing aqueous solubility with membrane permeability, key factors in achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparative Physicochemical Properties of Phenol and Fluorinated Phenols

CompoundpKaLogP
Phenol9.981.46
4-Fluorophenol9.91.83
2,4,6-Trifluorophenol7.832.34
Pentafluorophenol5.52.63

Note: pKa and LogP values are approximate and can vary slightly depending on the experimental or computational method used.[7][8][9]

Enhancement of Bioactivity through Fluorination

The strategic placement of fluorine atoms can lead to significant improvements in the desired biological activity of phenolic compounds.

Anticancer Activity

Fluorination has been shown to enhance the anticancer potency of phenolic compounds. For example, fluorinated derivatives of resveratrol, a well-known polyphenolic compound, have demonstrated superior cytotoxic activity against various cancer cell lines compared to the parent compound.[3][10] Similarly, fluorinated 1,4-naphthoquinones have shown potent growth inhibition of tumor cells.[11]

Table 2: Comparative Anticancer Activity of Fluorinated vs. Non-fluorinated Phenolic Compounds

Compound ClassNon-fluorinated CompoundNon-fluorinated IC50 (µM)Fluorinated AnalogFluorinated IC50 (µM)Cell Line
StilbeneResveratrol>50(E)-3,5-difluoro-4'-acetoxystilbene~20DLKP-A (Lung Carcinoma)
Naphthoquinone2-amino-1,4-naphthoquinone>1002-amino-3-fluoro-1,4-naphthoquinone1.5-3.2RPMI, MCF-7, HEP

Note: IC50 values are approximate and depend on the specific experimental conditions.[10][11][12][13]

Antioxidant Activity

The influence of fluorination on the antioxidant activity of phenolic compounds is a subject of ongoing research. The inherent radical scavenging ability of the phenolic hydroxyl group can be modulated by the electronic effects of fluorine substituents. While some studies suggest that the strong electron-withdrawing nature of fluorine might decrease the hydrogen atom donating ability of the phenol, the overall effect on antioxidant activity in a biological system is complex and can be influenced by other factors such as lipophilicity and interaction with antioxidant enzymes.

Table 3: Comparative Antioxidant Activity of a Flavonoid and its Fluorinated Analog

CompoundDPPH Radical Scavenging IC50 (µg/mL)
6,3',4'-trihydroxyflavone18.89
Ascorbic Acid (Standard)26.1

Modulation of Pharmacokinetic Properties

One of the most significant contributions of fluorine in drug design is the improvement of a molecule's pharmacokinetic profile.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a phenolic compound can be dramatically increased, leading to a longer in vivo half-life and improved bioavailability.

Table 4: Comparative Metabolic Stability of a Non-fluorinated Indole and its Fluorinated Analog

CompoundHalf-life (t½, min) in Rat Liver Microsomes
Indole~12
5-Fluoroindole144.2

Note: Indoles are presented as a relevant heterocyclic analog to phenols to demonstrate the principle of metabolic stabilization through fluorination.

Membrane Permeability

As discussed, fluorination can modulate the lipophilicity of phenolic compounds, which is a key determinant of their ability to cross biological membranes. By optimizing the LogP/LogD, medicinal chemists can enhance the oral absorption and tissue distribution of phenolic drug candidates.

Signaling Pathway Modulation

Fluorinated phenolic compounds can exert their biological effects by modulating key cellular signaling pathways implicated in various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Flavonoids, a major class of polyphenols, have been shown to inhibit the NF-κB pathway.[18][19] The introduction of fluorine can potentially enhance the inhibitory activity of these compounds by improving their cellular uptake and interaction with key proteins in the pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Fluorinated_Phenol Fluorinated Phenolic Compound Fluorinated_Phenol->IKK_complex inhibits

Caption: The NF-κB signaling pathway and the inhibitory role of fluorinated phenolic compounds.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular responses to stress, inflammation, and apoptosis.[20][21] Phenolic compounds, such as gallic acid, have been shown to activate the p38 MAPK pathway, which can lead to downstream cellular effects.[21] Fluoride ions have been observed to suppress the activation of this pathway.[2] The effect of covalently bound fluorine in a phenolic molecule on this pathway is an area of active investigation, with the potential to fine-tune the cellular stress response.

p38_MAPK_Signaling_Pathway Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response leads to Fluorinated_Phenol Fluorinated Phenolic Compound Fluorinated_Phenol->MKK3_6 modulates

Caption: The p38 MAPK signaling pathway and the modulatory potential of fluorinated phenols.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated phenolic compounds.

Synthesis of 4-Fluorophenol

This protocol describes a general method for the synthesis of 4-fluorophenol from p-fluorophenylboronic acid.[1][22]

Materials:

  • p-Fluorophenylboronic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Catalyst (e.g., a transition metal catalyst)

  • Water

  • Ethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, combine p-fluorophenylboronic acid (1 equivalent), water, and the catalyst.

  • To this mixture, add 30% H₂O₂ (2 equivalents) and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl ether.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Remove the solvent under reduced pressure to obtain pure 4-fluorophenol.

Synthesis_Workflow Start p-Fluorophenylboronic acid + H2O2 + Catalyst Reaction Reaction at Room Temperature Start->Reaction Extraction Extraction with Ethyl Ether Reaction->Extraction Purification Column Chromatography Extraction->Purification Product 4-Fluorophenol Purification->Product

Caption: A generalized workflow for the synthesis of 4-fluorophenol.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive control.

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

Microsomal_Stability_Assay Preparation Prepare Compound and Microsome Solutions Incubation Incubate at 37°C Preparation->Incubation Initiation Initiate Reaction with NADPH Incubation->Initiation Sampling Time-Point Sampling & Reaction Termination Initiation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Processing Calculate t½ and CLint Analysis->Data_Processing

Caption: Workflow for an in vitro microsomal stability assay.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds.[23][24][25][26]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound and a standard antioxidant (e.g., ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the standard antioxidant.

  • Add a fixed volume of the DPPH solution to each well or cuvette.

  • Add the different concentrations of the test compound and standard to the wells.

  • Include a control containing only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the appropriate wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

The strategic incorporation of fluorine into phenolic compounds represents a highly effective and versatile approach in modern drug discovery. By leveraging the unique properties of fluorine, researchers can systematically address common liabilities associated with phenolic scaffolds, such as poor metabolic stability and suboptimal physicochemical properties. The ability to enhance bioactivity, modulate pharmacokinetic profiles, and influence interactions with key biological targets underscores the transformative potential of fluorination. As synthetic methodologies for fluorination continue to advance, the application of this strategy is poised to expand, paving the way for the development of novel and more effective phenolic-based therapeutics. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to harness the power of fluorine in their pursuit of innovative medicines.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyphenol is a substituted aromatic compound of interest in medicinal chemistry and drug development. The presence of both a fluorine atom and a methoxy group on the phenol ring significantly influences its electronic properties, which in turn dictates its reactivity, acidity, and potential biological activity. Understanding these electronic effects is crucial for designing novel molecules with desired pharmacological profiles. This guide provides a comprehensive analysis of the electronic effects of the fluoro and methoxy substituents in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect. The fluoro substituent is known for its strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. Conversely, the methoxy group exhibits a weaker electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). The interplay of these effects in this compound determines the electron density distribution around the aromatic ring and the acidity of the phenolic proton.

Data Presentation: Electronic and Spectroscopic Properties

Table 1: Estimated Electronic Properties of this compound

ParameterEstimated ValueBasis for Estimation
pKa ~9.5Based on the predicted pKa of the isomeric 3-Fluoro-4-methoxyphenol (9.46) and the combined electronic effects of the substituents.[1] The electron-withdrawing fluorine is expected to slightly decrease the pKa (increase acidity) compared to phenol (pKa ~10), while the electron-donating methoxy group would slightly increase it. The net effect is a minor change from the parent phenol.
Hammett Sigma Constants (σ) The overall electronic effect of multiple substituents can be approximated by the sum of their individual Hammett constants.
σ_meta (for OH) of F+0.34The fluoro group is meta to the hydroxyl group.
σ_para (for OH) of OCH3-0.27The methoxy group is para to the hydroxyl group.
Calculated Total σ +0.07 This positive value suggests a slight net electron-withdrawing effect on the acidity of the phenolic proton.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts (δ) / Frequencies (cm⁻¹)Rationale
¹H NMR (in CDCl₃)H2: ~6.8 ppm (d), H5: ~6.7 ppm (dd), H6: ~6.9 ppm (d), OH: variable, OCH₃: ~3.9 ppm (s)Based on additive substituent effects on the chemical shifts of aromatic protons. The methoxy group will shield the ortho and para protons, while the fluorine will cause deshielding and introduce H-F coupling.
¹³C NMR (in CDCl₃)C1: ~145 ppm, C2: ~115 ppm, C3: ~150 ppm (d, J_CF), C4: ~110 ppm (d, J_CF), C5: ~120 ppm, C6: ~118 ppm, OCH₃: ~56 ppmBased on typical chemical shifts for substituted phenols and known substituent effects on aromatic carbons.[2] The carbon attached to fluorine will show a large coupling constant.
FTIR ~3550-3200 cm⁻¹ (O-H stretch, broad), ~1250 cm⁻¹ (C-O stretch), ~1150 cm⁻¹ (C-F stretch)Characteristic vibrational frequencies for phenolic O-H, aryl ether C-O, and aryl fluoride C-F bonds.

Experimental Protocols

Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Buffer solutions covering a pH range of 8-11

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions with a constant concentration of the phenol in different buffer solutions of known pH.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.

  • Plot absorbance at a chosen wavelength versus pH.

  • The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the absorbance change in the titration curve.

Determination of Hammett Sigma Constants

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative. The substituent constant (σ) is a measure of the electronic effect of the substituent, and the reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects.

Materials:

  • A series of meta- and para-substituted benzoic acids (for determining ρ)

  • 4-Fluoro-3-methoxybenzoic acid (to determine the combined σ)

  • Standardized NaOH solution

  • pH meter or indicator

  • Burette and other titration equipment

Procedure:

  • Determine the reaction constant (ρ):

    • Measure the acid dissociation constants (Ka) of a series of well-characterized meta- and para-substituted benzoic acids via titration with a standardized base.

    • Plot log(K/K₀) versus the known σ values for these substituents (where K₀ is the Ka of benzoic acid).

    • The slope of this line is the reaction constant, ρ.

  • Determine the sigma constant (σ) for the 4-fluoro-3-methoxy substitution:

    • Synthesize 4-fluoro-3-methoxybenzoic acid.

    • Experimentally determine its Ka using the same titration method.

    • Using the determined ρ value, calculate the σ for the combined 4-fluoro and 3-methoxy substituents using the Hammett equation.

Synthesis of this compound

A plausible synthetic route starting from commercially available 4-fluoro-3-methoxyaniline is outlined below.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Copper(II) sulfate (CuSO₄) (optional, for Sandmeyer-type reaction)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 4-fluoro-3-methoxyaniline in a cooled aqueous solution of sulfuric acid.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with an ice bath. This forms the diazonium salt.

  • Hydrolysis:

    • Gently warm the diazonium salt solution. The diazonium group is a good leaving group and will be replaced by a hydroxyl group from the water. Nitrogen gas will be evolved.

    • Alternatively, for a more controlled reaction, the diazonium salt solution can be added to a heated aqueous solution, potentially containing a copper catalyst.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • The crude product can be purified by column chromatography or distillation.

Mandatory Visualization

electronic_effects cluster_phenol This compound cluster_effects Electronic Effects phenol_ring Phenol Ring OH Hydroxyl Group (-OH) F Fluoro Group (-F) inductive_f -I (Inductive Withdrawal) F->inductive_f Strong resonance_f +R (Resonance Donation) F->resonance_f Weak OCH3 Methoxy Group (-OCH3) inductive_och3 -I (Inductive Withdrawal) OCH3->inductive_och3 Weak resonance_och3 +R (Resonance Donation) OCH3->resonance_och3 Strong inductive_f->phenol_ring Decreases electron density resonance_f->phenol_ring Increases electron density (ortho, para) inductive_och3->phenol_ring Decreases electron density resonance_och3->phenol_ring Increases electron density (ortho, para)

Caption: Interplay of Inductive and Resonance Effects in this compound.

synthesis_workflow start Start: 4-Fluoro-3-methoxyaniline diazotization Diazotization (NaNO₂, H₂SO₄, <5°C) start->diazotization hydrolysis Hydrolysis (H₂O, heat) diazotization->hydrolysis extraction Solvent Extraction (e.g., Diethyl Ether) hydrolysis->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Synthetic Workflow for this compound.

pka_determination start Prepare Phenol Stock Solution create_samples Create Phenol Samples in Buffers start->create_samples prepare_buffers Prepare Buffer Solutions (pH 8-11) prepare_buffers->create_samples measure_absorbance Measure UV-Vis Absorbance vs. pH create_samples->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa at Midpoint plot_data->determine_pka

Caption: Experimental Workflow for pKa Determination.

Role in Drug Development

Fluorinated compounds are of significant interest in drug design due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3] The presence of both a fluoro and a methoxy group in this compound makes it an attractive scaffold for the development of new therapeutic agents.

While specific biological activities of this compound are not extensively documented, related methoxyphenol compounds have shown antimicrobial and antioxidant properties.[4][5] It is plausible that this compound could serve as a precursor for compounds targeting bacterial or fungal pathogens. The electronic modifications to the phenol ring can influence its interaction with biological targets, potentially inhibiting key enzymes or disrupting cellular processes. For instance, it could be explored as a building block for novel inhibitors of bacterial enzymes involved in cell wall synthesis or folate metabolism.

signaling_pathway cluster_drug Hypothetical Drug Action cluster_bacterial_cell Bacterial Cell drug This compound Derivative enzyme Essential Bacterial Enzyme (e.g., Dihydropteroate Synthase) drug->enzyme Inhibition metabolic_pathway Folate Synthesis Pathway enzyme->metabolic_pathway Catalyzes step in cell_death Bacterial Cell Death metabolic_pathway->cell_death Leads to (if inhibited)

Caption: Hypothetical Signaling Pathway Modulation by a this compound Derivative.

Conclusion

The electronic properties of this compound are governed by the competing inductive and resonance effects of its fluoro and methoxy substituents. While the fluorine atom primarily exerts an electron-withdrawing inductive effect, the methoxy group has a dominant electron-donating resonance effect. The net result is a finely tuned electronic environment on the phenolic ring, which influences its acidity and reactivity. Although experimental data for this specific molecule is sparse, this guide provides a solid foundation for its study, including estimated electronic and spectroscopic properties, detailed experimental protocols for their determination, and a plausible synthetic route. The potential of this compound as a scaffold in drug discovery, particularly in the development of antimicrobial agents, warrants further investigation. This technical guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds for applications in medicinal chemistry.

References

4-Fluoro-3-methoxyphenol: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyphenol is a valuable and versatile synthetic building block, or synthon, in organic chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive hydroxyl group on an aromatic ring, makes it a sought-after precursor in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making fluorinated synthons like this compound indispensable tools in modern drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a synthon, complete with experimental protocols and data presented for practical use by researchers and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular FormulaC₇H₇FO₂
Molecular Weight142.13 g/mol
AppearanceLight yellow to brown solid[1]
Melting Point54-55 °C[1]
Boiling Point248.2 ± 20.0 °C (Predicted)[1]
Density1.224 ± 0.06 g/cm³ (Predicted)[1]
pKa9.46 ± 0.18 (Predicted)[1]
SolubilitySoluble in common organic solvents such as methanol, ethanol, and DMSO.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. One common strategy involves the selective functionalization of readily available precursors. A plausible and efficient method is the Baeyer-Villiger oxidation of 4-fluoro-3-methoxybenzaldehyde. This reaction offers a direct route to the corresponding phenol through the formation of a formate ester intermediate, which is subsequently hydrolyzed.

synthesis_workflow start 4-Fluoro-3-methoxybenzaldehyde intermediate Formate Ester Intermediate start->intermediate Baeyer-Villiger Oxidation reagent1 m-CPBA or other peroxy acid product This compound intermediate->product Hydrolysis reagent2 Hydrolysis (e.g., NaOH, then H₃O⁺)

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Baeyer-Villiger Oxidation of 4-Fluoro-3-methoxybenzaldehyde

This protocol describes a general procedure for the synthesis of this compound from 4-fluoro-3-methoxybenzaldehyde via a Baeyer-Villiger oxidation followed by hydrolysis.[2][3]

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfite

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation: Dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the excess peroxyacid and the resulting m-chlorobenzoic acid. Add a 10% aqueous solution of sodium sulfite to reduce any remaining peroxides. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Hydrolysis: Concentrate the dried organic phase under reduced pressure to obtain the crude formate ester. Dissolve the crude ester in methanol and add a solution of sodium hydroxide (2.0 eq) in water. Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1 M hydrochloric acid until the pH is acidic. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications as a Synthon

This compound serves as a versatile synthon due to the distinct reactivity of its functional groups. The phenolic hydroxyl group can be readily derivatized or used to direct reactions, while the aromatic ring is activated towards electrophilic substitution and can participate in various cross-coupling reactions.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to the hydroxyl group. Key electrophilic aromatic substitution reactions include:

  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group, to form valuable ketone intermediates. The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

  • Halogenation: The aromatic ring can be further halogenated, for instance, with bromine in the presence of a mild catalyst, to introduce additional functional handles for subsequent transformations.

electrophilic_substitution start This compound product1 Acylated Phenol start->product1 Friedel-Crafts Acylation product2 Brominated Phenol start->product2 Bromination reagent1 Acyl Chloride, AlCl₃ reagent2 Br₂, Catalyst

Figure 2: Electrophilic substitution reactions of this compound.
Derivatization of the Hydroxyl Group and Cross-Coupling Reactions

The phenolic hydroxyl group is a key site for derivatization, enabling the use of this compound in a variety of coupling reactions.

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This is a fundamental transformation for building more complex molecular architectures.

  • Suzuki-Miyaura Coupling: To participate in palladium-catalyzed cross-coupling reactions, the hydroxyl group is often converted into a better leaving group, such as a triflate or tosylate. The resulting aryl triflate can then be coupled with a wide range of boronic acids or esters to form biaryl structures, which are prevalent in many pharmaceutical compounds.[4][]

coupling_reactions start This compound intermediate Aryl Triflate start->intermediate Derivatization step1 Triflation (Tf₂O, pyridine) product Biaryl Compound intermediate->product Suzuki-Miyaura Coupling step2 Arylboronic Acid, Pd Catalyst, Base

Figure 3: Suzuki-Miyaura coupling utilizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of the Corresponding Aryl Triflate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the aryl triflate derived from this compound with a generic arylboronic acid.[]

Materials:

  • 4-Fluoro-3-methoxyphenyl trifluoromethanesulfonate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • Preparation of the Aryl Triflate: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the aryl triflate, which can be used in the next step without further purification.

  • Coupling Reaction: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-fluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the degassed anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Case Study: Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of various bioactive molecules, including kinase inhibitors used in cancer therapy. The 4-fluoro-3-methoxyphenyl moiety is often incorporated to enhance the pharmacological properties of the final drug molecule. For instance, this synthon can be a key building block in the synthesis of complex heterocyclic systems that form the core of many targeted therapies.

api_synthesis_workflow start This compound intermediate Functionalized Intermediate start->intermediate Synthon Elaboration step1 Multi-step derivatization product Kinase Inhibitor (API) intermediate->product Final Assembly step2 Coupling with heterocyclic core

Figure 4: General workflow for API synthesis.

While specific proprietary synthetic routes for commercial drugs are often not publicly disclosed in detail, the recurring presence of the 4-fluoro-3-methoxyphenyl motif in patent literature for kinase inhibitors underscores the importance of this compound as a key starting material. The synthetic strategies often involve an initial derivatization of the phenol, followed by a key coupling reaction to a heterocyclic core structure.

Conclusion

This compound is a synthon of significant value in contemporary organic synthesis. Its strategic combination of functional groups allows for a diverse range of chemical transformations, making it a key building block for the construction of complex and biologically active molecules. The ability to introduce the fluorinated methoxyphenyl moiety is particularly crucial in the design of modern pharmaceuticals and agrochemicals, where fine-tuning of physicochemical properties is paramount for efficacy and safety. The synthetic routes and reaction protocols outlined in this guide provide a practical framework for the utilization of this compound, empowering researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-Fluoro-3-methoxyphenol, a valuable intermediate in the development of novel pharmaceutical agents and functional materials. The described methodology follows a robust and well-documented synthetic pathway, commencing with the nitration of 4-bromo-2-fluorophenol and proceeding through methylation, reduction, and a final Sandmeyer-type diazotization-hydrolysis sequence. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a detailed, step-by-step guide to ensure reproducible and efficient synthesis.

Introduction

This compound is a key building block in medicinal chemistry due to the unique electronic properties conferred by its fluoro and methoxy substituents. These groups can modulate the acidity, lipophilicity, and metabolic stability of parent molecules, making this phenol an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The following protocol details a reliable multi-step synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a four-step reaction sequence starting from 4-bromo-2-fluorophenol.

G A 4-Bromo-2-fluorophenol B 4-Bromo-2-fluoro-5-nitrophenol A->B  Nitration  (HNO₃, H₂SO₄) C 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene B->C  Methylation  (CH₃I, K₂CO₃) D 4-Fluoro-3-methoxyaniline C->D  Reduction  (H₂, Pd/C) E This compound D->E  Diazotization & Hydrolysis  (NaNO₂, H₂SO₄, H₂O, Δ)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and separation funnels, are required. A magnetic stirrer with heating capabilities, a rotary evaporator, and a vacuum filtration setup are also necessary.

Step 1: Synthesis of 4-Bromo-2-fluoro-5-nitrophenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-fluorophenol in concentrated sulfuric acid at a controlled temperature below 20°C.

  • Nitration: Slowly add nitric acid via the dropping funnel while maintaining the internal temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 20 minutes.

  • Work-up: Carefully pour the reaction mixture into cold water. The product will precipitate.

  • Isolation: Extract the aqueous mixture with methylene chloride. Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the desired product.[1]

Step 2: Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
  • Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-2-fluoro-5-nitrophenol obtained from Step 1 in acetone.

  • Methylation: Add potassium carbonate and iodomethane to the solution.

  • Reaction Conditions: Heat the mixture at 60°C for 2 hours.[1]

  • Work-up: After cooling to room temperature, filter off the salts. The filtrate is taken up in ethyl acetate, and the acetone is removed by distillation.

  • Purification: Wash the organic layer sequentially with aqueous 1 N hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride. Dry the organic layer and concentrate it under reduced pressure to obtain the methylated product.[1]

Step 3: Synthesis of 4-Fluoro-3-methoxyaniline
  • Reaction Setup: In a suitable pressure reactor, dissolve the 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene from Step 2 in methanol.

  • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to at least 5 bar and heat to at least 50°C. Stir the reaction for 8 hours.[1]

  • Work-up: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst, rinsing with methanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Take up the residue in ethyl acetate, wash with water, dry the organic layer, and concentrate to yield 4-fluoro-3-methoxyaniline.[1]

Step 4: Synthesis of this compound via Sandmeyer-type Reaction

This final step is adapted from a general procedure for the conversion of an aniline to a phenol via a diazonium salt.[2][3][4][5][6]

  • Diazotization:

    • In a flask, prepare a solution of 4-fluoro-3-methoxyaniline in a mixture of concentrated sulfuric acid and water, and cool it to below 10°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 10°C.

    • After the addition, stir the mixture at 5°C for 30 minutes to ensure complete formation of the diazonium salt.[6]

  • Hydrolysis:

    • Slowly and carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialReagentsProductTheoretical Yield
14-Bromo-2-fluorophenolHNO₃, H₂SO₄4-Bromo-2-fluoro-5-nitrophenol>85%
24-Bromo-2-fluoro-5-nitrophenolCH₃I, K₂CO₃, Acetone1-Bromo-5-fluoro-4-methoxy-2-nitrobenzeneHigh
31-Bromo-5-fluoro-4-methoxy-2-nitrobenzeneH₂, 10% Pd/C, Methanol4-Fluoro-3-methoxyaniline~90%[1]
44-Fluoro-3-methoxyanilineNaNO₂, H₂SO₄, H₂OThis compoundVariable

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Nitric acid and sulfuric acid are highly corrosive. Avoid contact with skin and eyes.

  • Iodomethane is a carcinogen and should be handled with extreme care.

  • The diazotization reaction can be exothermic and produce nitrogen gas; ensure adequate cooling and pressure relief.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care.

Conclusion

The protocol outlined in this application note provides a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can effectively produce this important chemical intermediate for further investigation and application in drug discovery and materials science.

References

Application Notes and Protocols for 4-Fluoro-3-methoxyphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-3-methoxyphenol as a key building block in medicinal chemistry. The strategic incorporation of fluorine and methoxy groups on the phenol scaffold allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a valuable starting material for the synthesis of a diverse range of biologically active compounds.

Overview of Applications

This compound is a versatile reagent primarily utilized in the synthesis of diaryl ethers and other substituted phenyl compounds. Its derivatives have been investigated for a range of therapeutic targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can influence solubility and receptor interactions.

Key Synthetic Applications and Protocols

The primary synthetic utility of this compound stems from the reactivity of its phenolic hydroxyl group, which readily participates in nucleophilic substitution reactions.

Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr)

One of the most common applications of this compound is in the synthesis of diaryl ethers. The phenoxide, formed by deprotonation with a suitable base, acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring.

General Protocol for SNAr Reaction:

  • Deprotonation: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

  • Add a base (1.0-1.2 eq.), such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), portion-wise at room temperature or 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the formation of the phenoxide.

  • Nucleophilic Attack: Add the electrophilic coupling partner (e.g., an aryl halide or heteroaryl halide) (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Example Application: Synthesis of a Sodium Channel Modulator Intermediate

In the synthesis of pyridone amides as sodium channel modulators, this compound is reacted with a substituted benzamide.[1][2]

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
This compound5-chloro-2-fluoro-N-(2-oxo-1,2-dihydropyridin-4-yl)benzamideNot specified (likely NaH or K2CO3)DMF100°C1 hourNot Reported

Example Application: Synthesis of a 17β-HSD14 Inhibitor Intermediate

For the development of 17β-Hydroxysteroid Dehydrogenase 14 (17β-HSD14) inhibitors, this compound is coupled with 2,6-dibromopyridine.

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
This compound2,6-dibromopyridineNaHDMF100°COvernightNot Reported
O-Alkylation Reactions

Similar to diaryl ether synthesis, the phenoxide of this compound can be reacted with alkyl halides to form alkyl aryl ethers. This reaction is a key step in the synthesis of various intermediates.

General Protocol for O-Alkylation:

The protocol is similar to the SNAr reaction, with the electrophile being an alkyl halide (e.g., bromomethyl cyclopropane). Reaction temperatures are typically lower, often ranging from room temperature to 60°C.

Example Application: Synthesis of a Precursor for a Herbicidal Compound

A multi-step synthesis of a herbicidal compound involves the O-alkylation of this compound with 1-bromomethyl cyclopropane.[3]

Reactant 1Reactant 2BaseSolventTemperatureYield
This compound1-bromomethyl cyclopropaneK2CO32-butanoneNot Reported99%
Formylation Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as formylation, to introduce an aldehyde group. This aldehyde can then serve as a handle for further synthetic transformations.

Protocol for Formylation:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (MeCN) under a nitrogen atmosphere, add anhydrous magnesium chloride (2.0 eq.) portion-wise.

  • Add paraformaldehyde (approx. 7.0 eq.).

  • Add triethylamine (4.0 eq.) dropwise.

  • Reaction: Seal the reaction vessel and stir the mixture at 75°C for 2 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer and concentrate to afford the crude product, which can be used in the next step without further purification or purified by column chromatography.

Example Application: Synthesis of a GPR35 Modulator Intermediate

This formylation reaction is a key step in the synthesis of GPR35 modulators.

Reactant 1ReagentsSolventTemperatureTimeYield
This compoundMgCl2, Paraformaldehyde, Et3NMeCN75°C2 hoursNot Reported

Biological Activity of Derived Compounds

While detailed biological data for many compounds derived from this compound are proprietary and not publicly available, the patent literature indicates their potential as modulators of various therapeutic targets.

Table of Investigated Therapeutic Targets:

Therapeutic TargetCompound ClassPatent Reference
Sodium ChannelsPyridone amidesUS 9,163,042 B2
GPR35Substituted benzofuransWO2023196538A1
Muscarinic ReceptorsCarboxamide derivativesUS20070105831A1
HSD17B13HSD17B13 inhibitorsWO2021211974A1
17β-HSD14Pyridine derivativesPublikationsserver UB Marburg (2017)
Undisclosed (Therapeutic Agents)Spiro-oxindole compoundsUS8916580B2

Note: Specific IC50 values and other quantitative biological data are generally not disclosed in the cited patents.

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic applications of this compound.

G cluster_0 S_N_Ar Reaction Workflow start Start: this compound + Aryl/Heteroaryl Halide deprotonation 1. Deprotonation (Base, Solvent) start->deprotonation reaction 2. S_N_Ar Reaction (Heat) deprotonation->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purification 4. Purification (Chromatography) workup->purification product Product: Diaryl Ether Derivative purification->product

Caption: General workflow for SNAr reactions.

G cluster_1 Formylation Reaction Workflow start_formyl Start: this compound add_reagents 1. Add MgCl2, Paraformaldehyde, Et3N in MeCN start_formyl->add_reagents heat_reaction 2. Heat Reaction add_reagents->heat_reaction workup_formyl 3. Aqueous Work-up & Extraction heat_reaction->workup_formyl product_formyl Product: Formylated Phenol Derivative workup_formyl->product_formyl

References

The Versatile Role of 4-Fluoro-3-methoxyphenol in Modern Drug and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Fluoro-3-methoxyphenol is a valuable and versatile fluorinated building block in contemporary chemical synthesis, finding significant applications in both the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and methoxy groups on the phenol ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This application note provides a comprehensive overview of the use of this compound and its derivatives in drug discovery and crop protection, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors and a new generation of synthetic auxin herbicides. Detailed experimental protocols and quantitative biological data are presented to guide researchers in leveraging this important scaffold for the development of novel therapeutic and agrochemical agents.

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical research to modulate their physicochemical and biological properties. The small size, high electronegativity, and ability of fluorine to form strong bonds with carbon can significantly impact a molecule's conformation, pKa, lipophilicity, and metabolic stability. When combined with other substituents, such as a methoxy group on a phenolic ring, these effects can be fine-tuned to optimize interactions with biological targets. This compound, with its specific substitution pattern, offers a unique platform for the synthesis of a diverse range of complex molecules. This document explores the applications of this building block, with a particular focus on its emerging importance in the development of targeted therapies and advanced crop protection solutions.

Application in Agrochemicals: Synthesis of Halauxifen-Methyl

A prominent application of the 4-fluoro-3-methoxyphenyl scaffold is in the synthesis of the arylpicolinate herbicide, Halauxifen-methyl. This herbicide is a synthetic auxin that provides post-emergence control of a wide range of broadleaf weeds.[1][2][3] The active ingredient, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, features the distinct 2-fluoro-3-methoxyphenyl moiety, which is crucial for its biological activity.[4][5]

The synthesis of Halauxifen-methyl typically involves a key Suzuki-Miyaura cross-coupling reaction between a substituted pyridine derivative and a 4-chloro-2-fluoro-3-methoxyphenylboronic acid intermediate.[1] This boronic acid can be prepared from precursors that are plausibly derived from this compound, highlighting the central role of this phenolic building block in the synthetic pathway.

Signaling Pathway of Auxin Herbicides

Synthetic auxin herbicides, like Halauxifen-methyl, mimic the natural plant hormone auxin. They bind to auxin receptors, primarily the F-box proteins such as TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled cell division and growth, ultimately leading to plant death.[2][6]

Auxin Herbicide Signaling Pathway cluster_nucleus Nucleus Auxin_Herbicide Synthetic Auxin Herbicide (e.g., Halauxifen) Auxin_Receptor Auxin Receptor (TIR1/AFB F-Box Protein) Auxin_Herbicide->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division and Growth Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Kinase Inhibitor Synthesis Workflow Start This compound Step1 Etherification / Coupling (e.g., Williamson ether synthesis or Buchwald-Hartwig coupling) Start->Step1 Intermediate1 Aryl Ether / Amine Intermediate Step1->Intermediate1 Step2 Heterocycle Formation (e.g., Cyclization, Condensation) Intermediate1->Step2 Intermediate2 Core Heterocyclic Scaffold Step2->Intermediate2 Step3 Functional Group Interconversion / Late-stage Functionalization Intermediate2->Step3 Final_Compound Kinase Inhibitor Step3->Final_Compound

References

Application Notes and Protocols: 4-Fluoro-3-methoxyphenol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Fluoro-3-methoxyphenol as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this phenol derivative, featuring a fluorine atom and a methoxy group, offers opportunities to fine-tune the physicochemical and biological properties of target molecules, potentially leading to enhanced efficacy, selectivity, and improved metabolic profiles in new generations of herbicides and fungicides.

Introduction to this compound in Agrochemical Design

The strategic incorporation of fluorine atoms into agrochemical candidates is a widely recognized approach to enhance their biological activity.[1][2] The high electronegativity and small size of fluorine can lead to favorable changes in molecular conformation, binding affinity to target enzymes, and metabolic stability. This compound serves as a valuable synthon, providing a fluorinated aromatic core that can be elaborated into a variety of agrochemical scaffolds. Its methoxy group can also play a crucial role in modulating lipophilicity and interacting with biological targets.

While direct analogues of major commercial agrochemicals originating from this compound are not extensively documented in publicly available literature, its structural motifs are present in potent herbicides. For instance, the related 4-chloro-2-fluoro-3-methoxyphenyl group is a key component of the auxin herbicide halauxifen-methyl.[3][4][5] This suggests that the 4-fluoro-3-methoxyphenyl scaffold is a viable starting point for the discovery of new herbicidal compounds.

This document outlines a prospective application of this compound in the synthesis of a novel pyridine-based herbicide, drawing upon established synthetic methodologies in agrochemical research.

Application: Synthesis of a Novel Pyridine-Based Herbicide

The following sections detail a proposed synthetic route and experimental protocols for the utilization of this compound as a building block for a hypothetical herbicidal compound, designated as FMP-Pyridine-1 . The target molecule is designed to mimic the mode of action of synthetic auxin herbicides, which disrupt plant growth by overwhelming the natural auxin signaling pathways.

Logical Workflow for the Synthesis of FMP-Pyridine-1

G A This compound B Intermediate 1 (Phenoxyacetate Derivative) A->B Williamson Ether Synthesis D FMP-Pyridine-1 (Final Product) B->D Suzuki Coupling C Intermediate 2 (Pyridine Core) C->D

Caption: Synthetic workflow for FMP-Pyridine-1.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (Ethyl 2-(4-fluoro-3-methoxyphenoxy)acetate)

This protocol describes the synthesis of the phenoxyacetate intermediate via a Williamson ether synthesis.[6]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(4-fluoro-3-methoxyphenoxy)acetate (Intermediate 1).

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil
Protocol 2: Synthesis of FMP-Pyridine-1

This protocol details the final Suzuki coupling reaction to form the target herbicidal compound.

Materials:

  • Ethyl 2-(4-fluoro-3-methoxyphenoxy)acetate (Intermediate 1)

  • A suitable boronic acid or boronate ester of a functionalized pyridine (e.g., 4-amino-3-chloro-5-fluoro-2-picolinic acid derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve Intermediate 1 (1.0 eq) and the pyridine boronic acid/ester (1.1 eq) in the solvent mixture.

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) under a counter-flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, FMP-Pyridine-1.

Quantitative Data (Expected):

ParameterValue
Yield 60-80%
Purity (by HPLC) >99%
Appearance White to off-white solid

Proposed Mechanism of Action: Synthetic Auxin Herbicide

The proposed herbicidal activity of FMP-Pyridine-1 is based on its structural similarity to known synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.

Signaling Pathway Disruption

G cluster_0 Normal Auxin Signaling cluster_1 Disrupted Signaling by FMP-Pyridine-1 Auxin Auxin Receptor Auxin Receptor Auxin->Receptor Repressor Aux/IAA Repressor Receptor->Repressor Degradation ARF Auxin Response Factor Repressor->ARF Inhibition Gene Gene Expression (Normal Growth) ARF->Gene FMP FMP-Pyridine-1 Receptor_d Auxin Receptor FMP->Receptor_d Repressor_d Aux/IAA Repressor Receptor_d->Repressor_d Continuous Degradation ARF_d Auxin Response Factor Repressor_d->ARF_d Inhibition Removed Gene_d Uncontrolled Gene Expression (Herbicidal Effect) ARF_d->Gene_d

References

Application Notes and Protocols for O-Alkylation of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of 4-fluoro-3-methoxyphenol, a common reaction in the synthesis of pharmaceutical intermediates and other fine chemicals. The primary method described is the Williamson ether synthesis, a robust and widely applicable procedure for the formation of ethers.

Introduction

O-alkylation of phenols is a fundamental transformation in organic synthesis, allowing for the introduction of an alkyl group onto a phenolic oxygen. This modification can significantly alter the biological activity, solubility, and other physicochemical properties of a molecule, making it a critical step in drug discovery and development. This compound is a valuable building block, and its O-alkylation provides access to a diverse range of derivatives. The Williamson ether synthesis is a classic and reliable method for achieving this transformation, involving the reaction of a phenoxide ion with an alkyl halide.[1][2][3]

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (S_N2) where a deprotonated alcohol (an alkoxide) acts as the nucleophile and attacks an organohalide, displacing the halide to form an ether.[2] In the case of phenols, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then reacts with a primary alkyl halide to yield the desired aryl alkyl ether.[4] The reaction is generally efficient and proceeds with a wide range of substrates.

Experimental Protocol: O-Ethylation of this compound

This protocol details the O-alkylation of this compound with ethyl bromide as a representative alkylating agent.

Materials:

  • This compound

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain it for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure O-ethylated product.

Data Presentation

The following table summarizes the key components and conditions for the O-alkylation of this compound via the Williamson ether synthesis.

ParameterDescription
Starting Material This compound
Alkylating Agent Primary alkyl halide (e.g., ethyl bromide, methyl iodide, benzyl bromide)
Base Mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used for aryl ether synthesis.[4]
Solvent A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed to facilitate the S_N2 reaction.[4]
Reaction Temperature Room temperature to reflux, depending on the reactivity of the alkyl halide.
Reaction Time Typically ranges from 2 to 24 hours, monitored by TLC.
Work-up Involves filtration of the base, extraction with an organic solvent, washing with aqueous solutions, drying, and solvent evaporation.
Purification Column chromatography on silica gel is the standard method for obtaining a highly pure product.
Expected Yield Generally high, often in the range of 70-95%, depending on the specific substrates and reaction conditions.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound O-Alkylated_Product 4-Fluoro-3-methoxy-1-(alkoxy)benzene This compound->O-Alkylated_Product Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->O-Alkylated_Product Base Base (e.g., K₂CO₃) Base->O-Alkylated_Product Solvent Solvent (e.g., Acetone) Solvent->O-Alkylated_Product Byproducts KX + KHCO₃

Caption: Chemical reaction scheme for the O-alkylation of this compound.

Experimental_Workflow A 1. Reaction Setup (Phenol, Base, Solvent) B 2. Add Alkylating Agent A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction and Washing E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure O-Alkylated Product H->I

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Alternative O-Alkylation Methods

While the Williamson ether synthesis is a workhorse reaction, other methods can be employed for the O-alkylation of phenols, particularly in cases where the Williamson synthesis is not suitable (e.g., with sterically hindered substrates or acid-sensitive functional groups).

  • Mitsunobu Reaction: This reaction allows for the O-alkylation of phenols with alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[5][6] It is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry.[6]

  • Reaction with Epoxides: Phenols can react with epoxides to form β-hydroxy ethers. This reaction can be catalyzed by either acid or base.[7] Under basic conditions, the phenoxide attacks the less sterically hindered carbon of the epoxide in an S_N2 fashion.[7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents such as ethyl bromide are toxic and should be handled with care.

  • Acetone is flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for C-C Coupling Reactions Involving 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various palladium-catalyzed C-C coupling reactions involving 4-Fluoro-3-methoxyphenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties, which can influence the biological activity and physical characteristics of target molecules. The protocols provided herein cover Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering a foundation for the synthesis of a diverse range of biaryl, vinyl, and alkynyl derivatives.

Introduction to C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The general mechanism for many of these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.[2]

The choice of coupling reaction depends on the desired final product and the available starting materials. The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds, while the Heck reaction is ideal for the arylation of alkenes, and the Sonogashira coupling enables the formation of aryl-alkyne bonds.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an organoboron species with an organohalide.[3] In the context of this compound, the phenolic hydroxyl group can be converted to a triflate or nonaflate leaving group to participate in the coupling reaction. Alternatively, the corresponding boronic acid derivative, 4-Fluoro-3-methoxyphenylboronic acid, can be synthesized and coupled with various aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of 4-Fluoro-3-methoxyphenylboronic acid with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Fluoro-3-methoxyphenylboronic acid with a generic aryl bromide.

Materials:

  • 4-Fluoro-3-methoxyphenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 4-Fluoro-3-methoxyphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon gas (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901285-95 (Estimated)
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100880-90 (Estimated)
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane1101675-85 (Estimated)

Note: The yields provided are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific aryl halide and reaction optimization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Fluoro-3-methoxyphenylboronic acid - Aryl Halide - Base (e.g., K2CO3) catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) reagents->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H2O) catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat and Stir (80-100 °C) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[4] For this compound, this would typically involve its conversion to an aryl halide or triflate prior to the coupling reaction.

Protocol 2: Heck Reaction of 4-Bromo-2-fluoro-1-methoxybenzene with an Acrylate

This protocol outlines a general procedure for the Heck reaction of a brominated derivative of this compound with an acrylate ester.

Materials:

  • 4-Bromo-2-fluoro-1-methoxybenzene (synthesized from this compound)

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-Bromo-2-fluoro-1-methoxybenzene (1.0 equivalent), Palladium(II) acetate (0.01-0.05 equivalents), and Tri(o-tolyl)phosphine (0.02-0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the degassed solvent (DMF or MeCN), followed by the alkene (1.1-1.5 equivalents) and triethylamine (1.1-2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001670-85 (Estimated)
StyrenePd(OAc)₂ / PPh₃NaOAcDMA1202465-80 (Estimated)
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP1101275-90 (Estimated)

Note: The yields provided are estimates based on typical Heck reactions and may require optimization for this specific substrate.

Heck_Reaction_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)-L_n(alkene)]+ X- PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert R'-CH(Ar)-CH2-Pd(II)-X L_n PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Catalytic Cycle of the Heck Reaction

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Protocol 3: Sonogashira Coupling of 4-Iodo-2-fluoro-1-methoxybenzene with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling of an iodinated derivative of this compound with a terminal alkyne.

Materials:

  • 4-Iodo-2-fluoro-1-methoxybenzene (synthesized from this compound)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-Iodo-2-fluoro-1-methoxybenzene (1.0 equivalent), Bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equivalents), and Copper(I) iodide (0.02-0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the degassed solvent (THF or DMF) and the base (Et₃N or DIPA, 2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dilute with an organic solvent.

  • Wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25680-95 (Estimated)
1-OctynePd(PPh₃)₄ / CuIDIPADMF501275-90 (Estimated)
TrimethylsilylacetylenePdCl₂(dppf) / CuIEt₃NToluene60885-98 (Estimated)

Note: The yields provided are estimates based on typical Sonogashira reactions and may require optimization for the specific alkyne and reaction conditions.

Sonogashira_Decision_Tree cluster_aryl Conditions for Aryl Alkynes cluster_alkyl Conditions for Alkyl Alkynes cluster_silyl Conditions for Silyl Alkynes start Start: Sonogashira Coupling of 4-Iodo-2-fluoro-1-methoxybenzene alkyne_type Choose Terminal Alkyne start->alkyne_type aryl_alkyne Aryl Alkyne (e.g., Phenylacetylene) alkyne_type->aryl_alkyne Aromatic alkyl_alkyne Alkyl Alkyne (e.g., 1-Octyne) alkyne_type->alkyl_alkyne Aliphatic silyl_alkyne Silyl Alkyne (e.g., TMSA) alkyne_type->silyl_alkyne Protected aryl_cond Catalyst: PdCl2(PPh3)2/CuI Base: Et3N Solvent: THF Temp: RT aryl_alkyne->aryl_cond alkyl_cond Catalyst: Pd(PPh3)4/CuI Base: DIPA Solvent: DMF Temp: 50 °C alkyl_alkyne->alkyl_cond silyl_cond Catalyst: PdCl2(dppf)/CuI Base: Et3N Solvent: Toluene Temp: 60 °C silyl_alkyne->silyl_cond end_node Purified Product aryl_cond->end_node alkyl_cond->end_node silyl_cond->end_node

Decision Tree for Sonogashira Coupling Conditions

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in C-C coupling reactions. While the provided conditions serve as a robust starting point, optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields and purity for specific substrates. The versatility of these palladium-catalyzed reactions opens up a wide array of possibilities for the synthesis of novel and complex molecules for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 4-Fluoro-3-methoxyphenol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Fluoro-3-methoxyphenol scaffold is a versatile starting point for the development of a variety of enzyme inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide reactive handles for synthetic modification, allowing for the generation of diverse chemical libraries. These derivatives have shown promise in targeting various enzyme classes, including protein kinases and tyrosinases, which are implicated in a range of diseases such as cancer and hyperpigmentation disorders.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors based on the this compound scaffold.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory activities of various enzyme inhibitors derived from scaffolds related to this compound. This data is intended to provide a comparative overview to guide inhibitor design and selection.

Table 1: Angiokinase Inhibitory Activity of a 4-(2-Fluoro-4-nitrophenoxy) Derivative

CompoundTarget KinaseIC50 (nM)Cellular AssayIC50 (nM)
WXFL-152VEGFR23.5HUVEC proliferation90.2
FGFR1188.0--
PDGFRβ143.0--

Note: WXFL-152 is a derivative of a fluorophenoxy scaffold and serves as a relevant example of the potential of this class of compounds.

Table 2: Tyrosinase Inhibitory Activity of Fluorinated and Methoxylated Chalcone Derivatives

CompoundStructure% Inhibition at 500 µM
p-fluorinated chalcone38
p-fluorinated phenyl benzyl ether32
o-fluorophenyl chalcone with methoxy groupIncreased vs. without methoxy
m-fluorophenyl chalcone with methoxy groupIncreased vs. without methoxy
Kojic Acid (Positive Control)78

Note: This data highlights the potential of fluorinated and methoxylated chalcones as tyrosinase inhibitors. Specific IC50 values would require further experimental determination.

Experimental Protocols

I. Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound is a key site for synthetic modification, commonly through Williamson ether synthesis or by conversion to a triflate for subsequent cross-coupling reactions.

Protocol 1: Williamson Ether Synthesis for Aryl Ether Derivatives

This protocol describes the synthesis of an aryl ether by reacting this compound with an appropriate aryl halide.

Materials:

  • This compound

  • Desired aryl halide (e.g., 4-nitrofluorobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aryl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl ether.

Protocol 2: Synthesis of Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation to form a chalcone from a substituted acetophenone and a benzaldehyde derived from the this compound scaffold.

Materials:

  • An appropriate acetophenone derivative

  • A benzaldehyde derivative synthesized from this compound

  • Ethanol

  • Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetophenone derivative (1 equivalent) and the benzaldehyde derivative (1 equivalent) in ethanol in a flask.

  • Cool the flask in an ice bath.

  • Slowly add a cooled aqueous solution of KOH or NaOH to the mixture with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stand at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is the crude chalcone product.

  • Filter the product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

II. Biochemical Assays for Enzyme Inhibition

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method to determine the in vitro potency of a test compound against a specific kinase (e.g., VEGFR2, FGFR1, PDGFRβ). The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., VEGFR2)

  • Kinase buffer (specific to the kinase)

  • ATP

  • Substrate (specific to the kinase)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase to all wells except the negative control.

  • Initiate the reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first depleting the unused ATP, then converting the generated ADP back to ATP for detection.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Tyrosinase Inhibition Assay (Colorimetric)

This protocol is used to assess the ability of a compound to inhibit mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final DMSO concentration is low (e.g., <2%).

  • In a 96-well plate, add the phosphate buffer, test compound dilutions (or positive control/vehicle), and tyrosinase solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) to determine the reaction rate.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Cellular Assays

Protocol 5: Endothelial Cell Proliferation Assay

This assay determines the effect of a test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a key process in angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Test compound

  • VEGF (as a pro-angiogenic stimulus)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of the test compound in the presence or absence of a pro-angiogenic stimulus like VEGF.

  • Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Angiogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Angiogenesis signaling cascade initiated by VEGF binding to VEGFR2 and the point of inhibition by a this compound-based inhibitor.

Kinase_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate & ATP - Test Compound Dilutions start->reagent_prep plate_setup Plate Setup (96-well): - Add Test Compound - Add Kinase reagent_prep->plate_setup initiate_reaction Initiate Reaction: Add ATP/Substrate Mix plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal: Add ADP-Glo Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end Chalcone_Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Chalcone Chalcone Derivative (4-Fluoro-3-methoxyphenyl) NFkB NF-κB Pathway Chalcone->NFkB PI3K_AKT PI3K/Akt Pathway Chalcone->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) Chalcone->MAPK Apoptosis Apoptosis Induction (Caspase activation) Chalcone->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Cell_Death ↑ Apoptosis Apoptosis->Cell_Death

Application Notes: Synthesis and Potential Applications of Poly(4-Fluoro-3-methoxyphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenylene oxide)s (PPOs) and other polyphenol-based structures are a class of high-performance polymers known for their excellent thermal stability, dimensional stability, and dielectric properties.[1][2] The introduction of fluorine atoms into the polymer backbone can further enhance these characteristics, often leading to lower moisture absorption, reduced dielectric constant, and improved chemical resistance.[3][4][5][6] This document outlines proposed methods for the synthesis of a novel fluorinated polymer, poly(4-fluoro-3-methoxyphenol), derived from the monomer this compound.

Potential Applications

The unique structure of poly(this compound) suggests its utility in several advanced applications:

  • Advanced Dielectrics: Fluorinated polymers are sought after for their low dielectric constants and loss factors, making them suitable for high-frequency communication technologies and electronics.[3][4]

  • Drug Delivery Systems: The polymer backbone may be designed to be biodegradable, and the pendant methoxy groups could be demethylated to phenolic hydroxyls for drug attachment via cleavable linkers. Polymers are integral to controlled drug release, protecting therapeutic agents and enabling targeted delivery.[10]

  • High-Performance Membranes: PPO-based materials are used in gas separation membranes; the fluorine content in the proposed polymer could enhance selectivity and performance.[1]

  • Thermosetting Resins: As a modifier for epoxy or other thermosetting resins, it could improve thermal stability and reduce moisture absorption in composites and laminates.[4][6]

Proposed Polymer Structure

The polymerization of substituted phenols can result in a mixture of C-C (phenylene) and C-O-C (oxyphenylene) linkages. The exact ratio of these units depends on the monomer structure and reaction conditions.[9]

Caption: Monomer and a potential repeating unit structure for poly(this compound).

Experimental Protocols

Two primary methods are proposed for the synthesis of poly(this compound).

Protocol 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)

Enzymatic polymerization offers a green chemistry approach, often proceeding under mild conditions with high selectivity.[11][12] Peroxidases, in the presence of hydrogen peroxide, catalyze the oxidation of phenols to form phenoxy radicals, which then couple to form polymers.[12][13] To overcome the potential for low solubility of the monomer or polymer in purely aqueous solutions, a mixed solvent system is proposed.[8]

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • 1,4-Dioxane (or other water-miscible organic solvent)

  • Phosphate Buffer (pH 7.0)

  • Methanol (for precipitation)

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of 1,4-dioxane and phosphate buffer in a 100 mL flask.

  • Enzyme Addition: Add 20 mg of Horseradish Peroxidase to the monomer solution and stir gently at room temperature until dissolved.

  • Initiation of Polymerization: Add 1.5 mL of 30% H₂O₂ dropwise to the reaction mixture over a period of 4 hours using a syringe pump.

  • Reaction: Stir the mixture at room temperature for 24 hours. The solution may become cloudy as the polymer precipitates.

  • Termination and Isolation: Terminate the reaction by adding 5 mL of methanol.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Transfer the remaining aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted monomer and low molecular weight oligomers.

    • Freeze-dry the dialyzed solution to obtain the purified polymer.

  • Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) for molecular weight and distribution, NMR for structure, and DSC/TGA for thermal properties.

Caption: Workflow for the enzymatic polymerization of this compound.

Protocol 2: Chemical Oxidative Polymerization

Chemical oxidative coupling is a robust and widely used method for synthesizing PPOs.[2][7] Various oxidants can be employed; this protocol adapts a procedure using silver(I) oxide (Ag₂O) in an organic solvent.[2]

Materials:

  • This compound (Monomer)

  • Silver(I) Oxide (Ag₂O) (Oxidant)

  • Toluene (Solvent)

  • Pyridine (Catalyst/Ligand)

  • Methanol (for precipitation)

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and a condenser, suspend 5.8 g of Ag₂O in 50 mL of toluene.

  • Monomer Addition: Dissolve 1.0 g of this compound in 15 mL of pyridine and add this solution to the Ag₂O suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously under an inert atmosphere (e.g., nitrogen) for 48-72 hours. The progress of the reaction can be monitored by TLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Separate the silver salts by centrifugation or filtration.

    • Pour the resulting toluene solution into 500 mL of methanol containing a small amount of HCl to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer and wash thoroughly with fresh methanol to remove residual pyridine and unreacted monomer.

    • Redissolve the polymer in a minimal amount of chloroform or toluene and reprecipitate into methanol to further purify.

    • Dry the final polymer product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Analyze the polymer using GPC, NMR, and DSC/TGA.

G Setup Suspend Ag₂O in Toluene Add Add Monomer in Pyridine Setup->Add React Heat at 60°C (48-72 hours) Add->React Polymerization Filter Filter Silver Salts React->Filter Workup Precipitate Precipitate in Acidic Methanol Filter->Precipitate Dry Wash & Dry Polymer Precipitate->Dry Purification Analyze Characterize Polymer (GPC, NMR, DSC) Dry->Analyze Analysis

References

Application Notes and Protocols for Incorporating 4-Fluoro-3-methoxyphenol and Its Isomers into Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Monomer Specificity: While the inquiry specified 4-fluoro-3-methoxyphenol, this isomer is less commonly documented in the synthesis of functional materials compared to its isomers, 4-fluoro-2-methoxyphenol and 3-fluoro-4-methoxyphenol. Therefore, these application notes and protocols will focus on the synthesis and potential applications of functional polymers derived from these more readily available and studied isomers. The principles and protocols described herein may be adaptable for this compound, should it be available.

Introduction to Fluorinated Phenols in Functional Materials

The strategic incorporation of fluorine atoms into polymers and other functional materials can impart a range of desirable properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying the electronic properties of the material.[1][2] Substituted phenols, such as 4-fluoro-2-methoxyphenol and 3-fluoro-4-methoxyphenol, serve as valuable building blocks for the synthesis of functional polymers, particularly fluorinated poly(phenylene oxide)s (PPOs). These materials are of interest for applications in organic electronics, high-performance composites, and as precursors for specialty chemicals.[3]

Enzymatic polymerization, particularly using horseradish peroxidase (HRP), offers a green and efficient method for the synthesis of polyphenols under mild conditions.[4] This approach can lead to polymers with well-defined structures and properties.

Applications of Functional Materials from Fluorinated Methoxyphenols

Functional polymers derived from fluorinated methoxyphenols have potential applications in several advanced fields:

  • Organic Electronics: The introduction of fluorine can lower the HOMO and LUMO energy levels of conjugated polymers, which is advantageous for creating n-type organic semiconductor materials for transistors and sensors.[1]

  • High-Performance Composites: The enhanced thermal stability and chemical resistance of fluorinated PPOs make them suitable as high-temperature resistant matrices for composites used in the aerospace and automotive industries.

  • Membranes for Separations: The modified surface energy and potential for controlled porosity in fluorinated polymers could be beneficial for gas separation and filtration membrane applications.

  • Biomedical Materials: Fluorinated polymers often exhibit low surface energy and biocompatibility, making them candidates for coatings on medical devices and in drug delivery systems.

  • Synthetic Intermediates: These fluorinated phenols and their polymeric derivatives can serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Data Presentation: Properties of Fluorinated Poly(phenylene oxide)s

While specific experimental data for polymers derived directly from this compound and its isomers is limited in publicly available literature, the following tables provide expected and comparative data for fluorinated poly(phenylene oxide)s (PPOs) to illustrate the effects of fluorination.

Table 1: Molecular Weight and Polydispersity Index (PDI) of PPOs

PolymerMonomerPolymerization MethodMn ( g/mol )PDI
Poly(4-fluoro-2-methoxyphenol) (Illustrative)4-Fluoro-2-methoxyphenolEnzymatic (HRP)5,000 - 15,0001.5 - 2.5
Poly(3-fluoro-4-methoxyphenol) (Illustrative)3-Fluoro-4-methoxyphenolEnzymatic (HRP)4,000 - 12,0001.6 - 2.8
Fluorinated PPO (F-rPPO)[3]PPO and BPAFFree Radical Redistribution< 7,000N/A

Table 2: Thermal Properties of Fluorinated PPOs

PolymerGlass Transition Temp. (Tg, °C)Onset Decomposition Temp. (TGA, 5% weight loss, °C)
Poly(4-fluoro-2-methoxyphenol) (Expected)180 - 220> 400
Poly(3-fluoro-4-methoxyphenol) (Expected)170 - 210> 380
Cured EP/F-rPPO Resin[3]146363
Polystyrene (for comparison)~100~350

Table 3: Electronic Properties of Fluorinated PPOs

PolymerDielectric Constant (at 1 MHz)Application Area
Poly(4-fluoro-2-methoxyphenol) (Expected)2.4 - 2.8Low-k dielectric material
Poly(3-fluoro-4-methoxyphenol) (Expected)2.5 - 2.9Insulating layers
Cured EP/F-rPPO Resin (at 12 GHz)[3]2.69High-frequency electronics

Experimental Protocols

Protocol 1: Enzymatic Polymerization of 4-Fluoro-2-methoxyphenol using Horseradish Peroxidase (HRP)

This protocol describes a general procedure for the enzymatic polymerization of 4-fluoro-2-methoxyphenol.

Materials:

  • 4-Fluoro-2-methoxyphenol (monomer)

  • Horseradish Peroxidase (HRP), Type II (e.g., from Sigma-Aldrich)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol (for dissolving monomer and precipitation)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump or burette for controlled addition of H₂O₂

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of 4-fluoro-2-methoxyphenol in a minimal amount of methanol. Add this solution to the phosphate buffer in the round-bottom flask to achieve the desired final monomer concentration (e.g., 50 mM). Ensure the final methanol concentration is low (e.g., <10% v/v) to avoid denaturing the enzyme.

  • Enzyme Addition: Add HRP to the reaction mixture to a final concentration of 1-5 U/mL. Stir the solution gently at room temperature to ensure homogeneity.

  • Initiation of Polymerization: Begin the polymerization by adding a stoichiometric amount of hydrogen peroxide (relative to the monomer) dropwise to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to prevent enzyme inactivation by high concentrations of H₂O₂.

  • Reaction Monitoring: The reaction progress can be monitored by observing the formation of a precipitate (the polymer is typically insoluble in the aqueous buffer). The reaction is typically allowed to proceed for 24 hours at room temperature with continuous stirring.

  • Polymer Isolation: After the reaction is complete, collect the precipitated polymer by filtration or centrifugation.

  • Purification: Wash the collected polymer several times with deionized water to remove residual buffer salts and unreacted monomer. Follow this with a wash using methanol to remove any remaining low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Characterization of Poly(4-fluoro-2-methoxyphenol)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Instrument: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Instrument: TGA instrument.

  • Sample Size: 5-10 mg of the polymer.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 800 °C.

  • Analysis: Determine the onset temperature of decomposition (the temperature at 5% weight loss).

3. Glass Transition Temperature Determination (Differential Scanning Calorimetry - DSC):

  • Instrument: DSC instrument.

  • Sample Size: 5-10 mg of the polymer, sealed in an aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Thermal Program:

    • Heat from 30 °C to 250 °C at 20 °C/min (to erase thermal history).

    • Cool to 30 °C at 20 °C/min.

    • Heat from 30 °C to 250 °C at 10 °C/min (for data collection).

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Mandatory Visualizations (Graphviz DOT Language)

Enzymatic_Polymerization_Workflow Monomer 4-Fluoro-2-methoxyphenol in Buffer Reaction Polymerization (24h, RT) Monomer->Reaction HRP Horseradish Peroxidase (HRP) HRP->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Slow Addition Precipitation Polymer Precipitation Reaction->Precipitation Filtration Filtration/ Centrifugation Precipitation->Filtration Washing Washing (Water & Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Purified Polymer Drying->Polymer

Caption: Workflow for enzymatic polymerization.

Polymer_Characterization_Workflow Start Purified Polymer GPC Gel Permeation Chromatography (GPC) Start->GPC TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC MW_PDI Molecular Weight & PDI GPC->MW_PDI Thermal_Stability Thermal Stability (Decomposition Temp.) TGA->Thermal_Stability Tg Glass Transition Temperature (Tg) DSC->Tg

Caption: Polymer characterization workflow.

HRP_Catalytic_Cycle HRP HRP (Fe³⁺) Compound_I Compound I ([Fe⁴⁺=O]·+) HRP->Compound_I + H₂O₂ Radical Phenoxy Radical (A·) HRP->Radical - H⁺ Compound_II Compound II ([Fe⁴⁺=O]) Compound_I->Compound_II + Phenol (AH) H2O 2H₂O Compound_II->HRP + Phenol (AH) Compound_II->Radical - H⁺ H2O2 H₂O₂ Phenol Phenol (AH) Polymer Polymer Radical->Polymer Polymerization

Caption: HRP catalytic cycle for phenol polymerization.

References

Application Notes and Protocols for the Quantification of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Fluoro-3-methoxyphenol in various matrices. The methodologies described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction

This compound is a substituted phenolic compound that may be encountered as an intermediate in chemical synthesis or as an impurity in pharmaceutical manufacturing. Accurate quantification is crucial for process optimization, quality control, and safety assessment. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document outlines three common analytical techniques and provides detailed protocols and expected performance data.

Comparative Overview of Analytical Methodologies

The choice of analytical technique is critical for achieving the desired performance characteristics for the quantification of this compound. A comparison of the typical performance of HPLC-UV, LC-MS/MS, and GC-MS is presented in Table 1.

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateHigh to Very HighHigh
Sensitivity µg/mL to ng/mL rangeng/mL to pg/mL rangeng/mL to pg/mL range
Sample Throughput HighHighModerate
Sample Preparation Simple (filtration, dilution)Simple to Moderate (filtration, dilution, protein precipitation)Complex (derivatization often required)
Instrumentation Cost Low to ModerateHighModerate to High
Robustness HighModerate to HighHigh
Matrix Effect Low to Moderate

Application Note: HPLC-UV Method Development for the Analysis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-Fluoro-3-methoxyphenol. This compound is of interest to researchers, scientists, and drug development professionals. The described protocol outlines a systematic approach to method development, including column and mobile phase selection, optimization of chromatographic conditions, and method validation. All experimental protocols are detailed to ensure reproducibility.

Introduction

This compound is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, cost-effective, and widely available technique suitable for the analysis of chromophoric compounds like this compound.[1] This application note describes a systematic approach to developing a specific and sensitive HPLC-UV method for its determination.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Estimated)Significance for HPLC Method Development
Molecular FormulaC₇H₇FO₂Affects molecular weight and polarity.
Molecular Weight142.13 g/mol ---
pKa~9-10The phenolic hydroxyl group's acidity will influence retention and peak shape. Buffering the mobile phase to a pH at least 2 units below the pKa is recommended to ensure the analyte is in its neutral form for reproducible reversed-phase chromatography.
logP~1.5 - 2.0The octanol-water partition coefficient suggests moderate hydrophobicity, making it suitable for reversed-phase HPLC.
UV Absorbance (λmax)~220-230 nm and ~270-290 nmThe presence of the substituted benzene ring results in UV absorbance. Initial scouting at these wavelengths is recommended to determine the optimal wavelength for detection, balancing sensitivity and selectivity. For the related compound 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm.[3][4]

HPLC-UV Method Development Workflow

The development of a robust HPLC-UV method follows a logical progression of experiments designed to achieve optimal separation and detection of the analyte.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile physchem Analyte Physicochemical Properties (pKa, logP, UV Spectrum) start->physchem instrument_setup Initial Instrument Setup (HPLC System, Detector) physchem->instrument_setup column_selection Column Selection (e.g., C18, 150x4.6 mm, 5 µm) instrument_setup->column_selection mobile_phase_scouting Mobile Phase Scouting (A: Water + Acid, B: ACN/MeOH) column_selection->mobile_phase_scouting uv_wavelength_selection UV Wavelength Selection (Scan for λmax) mobile_phase_scouting->uv_wavelength_selection gradient_optimization Gradient/Isocratic Optimization (Resolution, Run Time) uv_wavelength_selection->gradient_optimization flow_rate_optimization Flow Rate & Temperature Optimization gradient_optimization->flow_rate_optimization system_suitability System Suitability Testing (Tailing Factor, Theoretical Plates) flow_rate_optimization->system_suitability method_validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) system_suitability->method_validation final_method Finalized Analytical Method method_validation->final_method

Caption: Workflow for HPLC-UV Method Development.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid), analytical grade

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound and common practices for similar phenolic compounds, the following starting conditions are proposed.[5]

Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthDiode array scan (200-400 nm) to determine λmax, then single wavelength monitoring. Start with 280 nm.
Method Optimization Strategy
  • Column Selection: A C18 column is a good starting point due to the moderate hydrophobicity of the analyte. Other stationary phases like Phenyl or C8 can be explored if peak shape or selectivity issues arise.

  • Mobile Phase Optimization:

    • Organic Solvent: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.

    • Acidic Modifier: An acidic modifier like formic acid or phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducible retention times.

  • Gradient/Isocratic Elution: Perform an initial gradient run to determine the approximate elution time of the analyte. Based on the retention time, an optimized gradient with a shallower slope around the elution point or an isocratic method can be developed to improve resolution and reduce run time.

  • Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune retention time and peak shape.

Final Analytical Method Protocol

The following protocol represents a potential final optimized method.

Final_HPLC_Protocol sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation uv_detection UV Detection (at λmax) separation->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis

Caption: Key Steps of the Final Analytical Protocol.

Optimized Chromatographic Conditions

Table 3: Optimized HPLC-UV Method Parameters

ParameterOptimized Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeIsocratic (e.g., 60% A : 40% B) or Gradient
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
Detection Wavelength282 nm
System Suitability

Before sample analysis, the system suitability should be verified by injecting a standard solution multiple times.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=5 injections)

Method Validation

The optimized method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 5: Summary of Validation Parameters and Expected Results

Validation ParameterMeasurementExpected Outcome
Linearity (R²)Correlation coefficient of the calibration curve≥ 0.999
Accuracy (% Recovery)Spike-recovery experiments at three concentration levels98.0 - 102.0%
Precision (% RSD)Repeatability and intermediate precision≤ 2.0%
LOD (µg/mL)Signal-to-noise ratio of 3:1To be determined experimentally
LOQ (µg/mL)Signal-to-noise ratio of 10:1To be determined experimentally

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The proposed starting conditions, optimization strategies, and validation protocols offer a clear path for researchers and drug development professionals to establish a reliable analytical method for this compound. The systematic approach ensures that the final method will be robust, accurate, and fit for its intended purpose in a scientific or regulated environment.

References

Application Note: Quantitative Analysis of 4-Fluoro-3-methoxyphenol and its Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-Fluoro-3-methoxyphenol and its putative metabolites in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of phenolic and fluorinated compounds, providing a robust framework for pharmacokinetic and metabolism studies. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed parameters for method validation.

Introduction

This compound is a phenolic compound of interest in various fields, including drug discovery and environmental science. Understanding its metabolic fate is crucial for evaluating its efficacy, toxicity, and overall disposition in biological systems. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for identifying and quantifying parent compounds and their metabolites in complex biological samples.[1][2] This document provides a comprehensive guide for developing a reliable LC-MS/MS method for this compound and its potential metabolites.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[1] Two common methods are presented below:

a) Protein Precipitation (for Plasma/Serum):

This method is suitable for initial screening and when high throughput is required.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine and improved plasma cleanup):

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Select a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).

  • Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute 500 µL of urine with 500 µL of 2% phosphoric acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

The following conditions provide a starting point for method development.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B

b) Mass Spectrometry Conditions:

The mass spectrometer should be operated in electrospray ionization (ESI) mode. Given the phenolic nature of the analyte, negative ion mode is likely to provide better sensitivity, but both positive and negative modes should be evaluated. The following are proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its putative metabolites. These transitions should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound141.0126.0 (loss of CH3)Negative
This compound143.0110.0 (loss of CH3O)Positive
Putative Glucuronide317.0141.0Negative
Putative Sulfate221.0141.0Negative
Putative Hydroxylated157.0142.0Negative

Data Presentation: Quantitative Performance (Representative Data)

The following table summarizes the expected performance characteristics of the LC-MS/MS method. These values are illustrative and should be determined experimentally during method validation.

ParameterThis compoundPutative Metabolite
Linear Range 0.5 - 500 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Recovery (%) 85 - 115%80 - 120%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation SPE Solid-Phase Extraction InternalStandard->SPE Evaporation Evaporation to Dryness ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation (CYP450) Parent->Hydroxylation Oxidation Demethylation O-Demethylation (CYP450) Parent->Demethylation Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Metabolite1 Hydroxy-metabolite Hydroxylation->Metabolite1 Metabolite2 Dihydroxy-metabolite Demethylation->Metabolite2 Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3 Metabolite4 Sulfate Conjugate Sulfation->Metabolite4 Metabolite1->Glucuronidation Metabolite1->Sulfation

Caption: Proposed metabolic pathway for this compound.

Conclusion

This application note provides a detailed and practical guide for the development of a robust LC-MS/MS method for the quantification of this compound and its metabolites. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the proposed validation parameters, offer a solid foundation for researchers in drug metabolism and related fields. The provided workflows and metabolic pathway diagrams serve as valuable visual aids for understanding the experimental process and the biotransformation of the target compound. It is recommended to optimize the presented conditions for the specific instrumentation and matrix used in any given study.

References

Troubleshooting & Optimization

troubleshooting common issues in 4-Fluoro-3-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a single, universally adopted method is not prominently documented, two plausible synthetic strategies can be inferred from related syntheses.

  • Route 1: From 3-Methoxyphenol. This approach involves the direct electrophilic fluorination of 3-methoxyphenol. However, this method can be challenging due to potential issues with regioselectivity, leading to a mixture of isomers.[1]

  • Route 2: From 2-Fluoro-5-nitrophenol. This multi-step synthesis involves the O-methylation of 2-fluoro-5-nitrophenol, followed by the reduction of the nitro group to an amine, and subsequent conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.[2][3]

Q2: I am getting a low yield during the electrophilic fluorination of 3-methoxyphenol. What are the possible causes?

A2: Low yields in electrophilic fluorination of phenols are a common problem.[1] Several factors could be contributing to this:

  • Reagent Choice: The reactivity of the fluorinating agent is critical. Highly reactive reagents may lead to side reactions and decomposition, while less reactive ones might result in incomplete conversion.[4]

  • Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Suboptimal temperatures can either slow down the reaction or promote the formation of byproducts. The solvent can also influence the reactivity of the fluorinating agent.[5]

  • Substrate Decomposition: Phenols can be sensitive to the reaction conditions and may decompose, leading to lower yields.

Q3: How can I purify the final this compound product?

A3: Purification of phenolic compounds can often be achieved using column chromatography.[6] The choice of the stationary phase (e.g., silica gel or alumina) and the eluent system is critical for achieving good separation from impurities. For polar and potentially acidic compounds like phenols, tailing on silica gel can be an issue. Using a solvent system with a small amount of a polar solvent like methanol in a non-polar solvent like dichloromethane or a mixture of ethyl acetate and hexanes is a common practice.[7] In some cases, using neutral or basic alumina can be advantageous for purifying basic or acid-sensitive compounds.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Fluorination of 3-Methoxyphenol

Symptoms:

  • Formation of multiple isomers (e.g., 2-fluoro-3-methoxyphenol, this compound, 6-fluoro-3-methoxyphenol).

  • Difficulty in isolating the desired 4-fluoro isomer.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Steric and Electronic Effects The methoxy group is an ortho-, para-director. However, the hydroxyl group is also a strong activating group, leading to substitution at multiple positions. Consider protecting the hydroxyl group as a less-activating group before fluorination.
Fluorinating Reagent The size and reactivity of the fluorinating reagent can influence regioselectivity. Experiment with different reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)). Milder reagents may offer better selectivity.[4]
Reaction Temperature Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Screen different solvents (e.g., acetonitrile, dichloromethane, ethyl acetate) to optimize selectivity.[5]
Issue 2: Incomplete Reaction or Low Yield in O-Methylation Step

Symptoms:

  • Presence of a significant amount of starting phenol in the reaction mixture.

  • Low isolated yield of the desired methoxy derivative.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Deprotonation Ensure a sufficiently strong base and adequate reaction time for complete deprotonation of the phenol. The choice of base (e.g., K₂CO₃, NaOH) and solvent is crucial.
Methylating Agent Reactivity Dimethyl sulfate is a common and effective methylating agent.[1] Ensure its quality and use an appropriate stoichiometry. For sensitive substrates, milder reagents like dimethyl carbonate can be considered, though they may require harsher conditions.[9]
Reaction Temperature In some cases, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
Moisture The presence of water can hydrolyze the methylating agent and affect the efficiency of the base. Use anhydrous solvents and reagents.
Issue 3: Difficulties in the Sandmeyer Reaction to Introduce the Hydroxyl Group

Symptoms:

  • Low yield of the desired this compound.

  • Formation of undesired byproducts.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Diazotization Ensure the complete conversion of the aniline to the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) with sodium nitrite and a strong acid.
Decomposition of Diazonium Salt Diazonium salts can be unstable. Use the freshly prepared diazonium salt solution immediately in the subsequent hydrolysis step.
Hydrolysis Conditions The hydrolysis of the diazonium salt to the phenol requires careful control of temperature. Typically, the solution is gently warmed to facilitate the decomposition of the diazonium salt and formation of the phenol.[10]
Side Reactions Undesired reactions can occur if the conditions are not optimal. Ensure the absence of interfering nucleophiles.

Experimental Protocols

Proposed Synthetic Route 2: From 2-Fluoro-5-nitrophenol

This route is presented as a more controlled, multi-step alternative to direct fluorination.

Step 1: O-Methylation of 2-Fluoro-5-nitrophenol

  • Methodology: To a solution of 2-fluoro-5-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Then, add dimethyl sulfate dropwise at room temperature. The reaction mixture is typically stirred for several hours until completion (monitored by TLC). The workup involves filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

  • Expected Yield: Yields for O-methylation of phenols can be high, often exceeding 90%.

Step 2: Reduction of 2-Fluoro-5-nitroanisole to 4-Fluoro-3-methoxyaniline

  • Methodology: The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or using a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[11][12] Catalytic hydrogenation is often preferred for its clean reaction profile. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

  • Expected Yield: Reduction of nitroarenes to anilines are generally high-yielding reactions, often in the range of 80-95%.[13]

Step 3: Conversion of 4-Fluoro-3-methoxyaniline to this compound (Sandmeyer-type Reaction)

  • Methodology: The aniline is first diazotized by treating it with an aqueous solution of sodium nitrite in the presence of a strong acid (e.g., H₂SO₄ or HCl) at low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a heated aqueous solution (often containing a copper catalyst, though not always necessary for hydrolysis) to generate the phenol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically done by column chromatography.[10]

  • Expected Yield: The Sandmeyer reaction for introducing a hydroxyl group can have variable yields, typically ranging from 40% to 70%.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes

RouteStarting MaterialKey ReactionsProsCons
1 3-MethoxyphenolElectrophilic FluorinationShorter route (1 step)Poor regioselectivity, potential for multiple isomers, challenging purification.
2 2-Fluoro-5-nitrophenolO-Methylation, Nitro Reduction, Sandmeyer ReactionBetter control over regioselectivity, potentially higher purity of the final product.Longer route (3 steps), requires handling of potentially hazardous intermediates (e.g., diazonium salts).

Visualizations

logical_relationship Troubleshooting Logic for Low Yield in Electrophilic Fluorination start Low Yield Observed check_reagents Verify Reagent Quality (Fluorinating Agent, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, GC-MS, NMR) start->analyze_byproducts reagent_issue Degraded or Impure Reagents check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue side_reactions Side Reactions or Decomposition analyze_byproducts->side_reactions solution_reagents Use Fresh/Purified Reagents and Anhydrous Solvents reagent_issue->solution_reagents solution_conditions Optimize Temperature, Time, and Reagent Stoichiometry condition_issue->solution_conditions solution_byproducts Modify Conditions to Minimize Side Reactions (e.g., lower temp, change solvent) side_reactions->solution_byproducts end_goal Improved Yield of This compound solution_reagents->end_goal solution_conditions->end_goal solution_byproducts->end_goal

Troubleshooting workflow for low yield.

experimental_workflow Synthetic Pathway from 2-Fluoro-5-nitrophenol start Start: 2-Fluoro-5-nitrophenol step1 Step 1: O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) start->step1 intermediate1 Intermediate: 2-Fluoro-5-nitroanisole step1->intermediate1 step2 Step 2: Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate: 4-Fluoro-3-methoxyaniline step2->intermediate2 step3 Step 3: Sandmeyer-type Reaction (1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Δ) intermediate2->step3 product Product: This compound step3->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Proposed multi-step synthesis workflow.

References

Technical Support Center: Purification of Crude 4-Fluoro-3-methoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Fluoro-3-methoxyphenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Tailing is a common issue when purifying phenolic compounds on silica gel. The acidic nature of the silica gel can lead to strong interactions with the phenolic hydroxyl group, causing the compound to streak rather than move as a tight band.

  • Potential Causes:

    • Strong interaction between the phenolic -OH group and acidic silica gel.

    • The chosen solvent system may not be optimal for minimizing this interaction.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar solvent or an acid to the eluent to reduce tailing.

      • Acetic Acid: A few drops of acetic acid in your eluent can help to protonate the silica surface and reduce strong interactions.

      • Methanol: Adding a small percentage of methanol to your dichloromethane or ethyl acetate/hexane mobile phase can also improve peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase.

      • Neutral Alumina: This can be a good alternative to silica gel for purifying phenolic compounds.

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a solution of triethylamine in your eluent.

Question: The separation between my desired product and an impurity is very poor, even though they have different Rf values on the TLC plate. What should I do?

Answer: Poor separation on the column despite good TLC separation can be frustrating. This often points to issues with column packing, loading, or the solvent system being used.

  • Potential Causes:

    • The column may be poorly packed, with channels or cracks.

    • The sample may have been loaded improperly, leading to a broad initial band.

    • The solvent system may not be optimized for the larger scale of the column.

  • Solutions:

    • Optimize Column Packing: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent before being poured into the column, is generally recommended.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble in the eluent, consider "dry loading," where the crude material is adsorbed onto a small amount of silica gel before being added to the top of the column.

    • Solvent System Gradient: Instead of using a single solvent mixture (isocratic elution), try a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This can help to better separate compounds with close Rf values.

Question: My compound is not eluting from the column, or the recovery is very low. What could be the problem?

Answer: This issue can arise from several factors, including the compound degrading on the column or the solvent system being too non-polar.

  • Potential Causes:

    • The compound may be unstable on the acidic silica gel and is decomposing.

    • The eluent is not polar enough to move the compound down the column.

  • Solutions:

    • Check for Compound Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour or two, and then develop it to see if any new spots (decomposition products) have appeared.

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. If the compound still does not elute, a more polar solvent system like dichloromethane/methanol may be necessary.

    • Consider a Different Stationary Phase: If decomposition is suspected, switching to a more inert stationary phase like neutral alumina may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for determining the optimal eluent is to perform thin-layer chromatography (TLC) with various solvent systems. A common system for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. An ideal solvent system will give your product an Rf value of approximately 0.3. For 3-methoxyphenol, a similar compound, an Rf of 0.58 has been observed in 20% ethyl acetate in hexane, suggesting a slightly less polar system might be optimal for this compound.[1]

Q2: What are the potential impurities I should be looking for in my crude this compound?

A2: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of substituted phenols can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the hydroxylation of an aryl halide, some of the starting halide may remain.

  • Isomeric Byproducts: Depending on the directing effects of the substituents on the aromatic ring, isomers of the desired product may be formed. For this compound, potential isomers could include other fluoro-methoxyphenol isomers.

  • Over- or Under-methylated Products: If the synthesis involves methylation of a dihydroxy precursor, you might have the corresponding dihydroxy or dimethoxy byproducts.

  • Byproducts from Side Reactions: The specific side reactions will depend on the reagents and conditions used. For instance, in syntheses starting from anilines via diazonium salts, byproducts from defluorination-hydroxylation reactions can occur.[2]

Q3: How much crude material can I load onto my column?

A3: The amount of crude material you can effectively purify depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a mass ratio of silica gel to crude material of about 30:1 to 100:1. For difficult separations (compounds with very close Rf values), a higher ratio is recommended.

Q4: How do I monitor the separation during column chromatography?

A4: The separation is typically monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC). Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your product. After developing the TLC plate, you can identify which fractions contain your pure product.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance when adding the solvent.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the column with a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity solvent system.

  • Gradually increase the polarity of the eluent based on the separation observed by TLC (e.g., move from 95:5 to 90:10 to 80:20 hexane:ethyl acetate).

  • Collect fractions of a consistent volume in test tubes or other suitable containers.

  • Monitor the composition of the collected fractions by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides estimated parameters for the column chromatography of this compound based on data for similar phenolic compounds. These values should be optimized for each specific experiment.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for this type of compound.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and increase the ethyl acetate concentration.
Target Rf Value (TLC) ~0.3In the optimized eluent system for column chromatography.
Estimated Rf Value ~0.5 in 20% Ethyl Acetate/HexaneBased on the similar compound 3-methoxyphenol.[1] The optimal system for the target may be less polar.
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)Use a higher ratio for more difficult separations.
Expected Recovery 80-95%Dependant on the purity of the crude material and the success of the separation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Sample onto Column prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions isolate_product Isolate Product (Rotary Evaporation) combine_fractions->isolate_product

References

Technical Support Center: Recrystallization of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Fluoro-3-methoxyphenol via recrystallization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline products.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Frequently Asked Questions

Q1: What is the best solvent for recrystallizing this compound?

Q2: My purified crystals are discolored. How can I fix this?

A2: Discoloration, often yellow or brown, in phenolic compounds can be due to oxidation or residual colored impurities. This can be resolved by adding a small amount of activated charcoal to the hot solution before the filtration step.[5][6] The charcoal adsorbs the colored impurities, which are then removed during hot filtration. Use charcoal sparingly, as excessive amounts can reduce your yield by adsorbing the product.[6] To prevent oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen) can be beneficial.[6]

Q3: How do I know if my recrystallization was successful?

A3: A successful recrystallization results in a product with higher purity and well-formed crystals.[7] You can assess the success through:

  • Visual Inspection: Purified crystals should appear more uniform and have sharp edges and shiny surfaces.[7]

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that is close to the literature value. Impure compounds exhibit a broad and depressed melting point range.[7][8]

  • Spectroscopic Analysis: Techniques like NMR or FT-IR can confirm the chemical identity and purity of the final product.

Troubleshooting Common Issues

Q4: My compound "oiled out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid layer instead of solid crystals.[9][10] This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the solution is cooled too rapidly.[9][11]

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point.[11] Allow the solution to cool much more slowly to give the crystals time to nucleate and grow properly. Using a seed crystal can also help induce crystallization at a lower temperature.[9][12]

Q5: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

A5: The absence of crystals usually indicates one of two issues: too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[9]

  • Solution 1 (Too much solvent): If you suspect an excess of solvent, gently heat the solution to boil off a portion of the solvent to increase the concentration of the compound.[11] Then, allow it to cool again.

  • Solution 2 (Supersaturation): To induce crystallization, you can:

    • Add a seed crystal: Introduce a tiny crystal of pure this compound to the solution.[8][12]

    • Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide a nucleation site for crystal growth.[12]

Q6: My final yield is very low. How can I improve it?

A6: A low yield is a common problem in recrystallization and can stem from several factors.[11]

  • Using too much solvent: The most common cause is dissolving the crude product in an excessive volume of solvent, which keeps a significant amount of the product dissolved even after cooling.[1][9][13] Always use the minimum amount of hot solvent required for complete dissolution.[1]

  • Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. To prevent this, use a pre-heated funnel and receiving flask and perform the filtration quickly.[10]

  • Incomplete cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has cooled to room temperature.[10][13]

  • Excessive rinsing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for rinsing.[1]

Data Presentation

Table 1: Recommended Solvents and Physical Properties

Since detailed solubility data for this compound is not widely published, this table provides a selection of suitable solvent systems based on the properties of structurally similar phenols and general recrystallization principles.[2][14] The physical properties of the related compound, 4-Methoxyphenol, are included for reference.

Solvent System (Good/Anti-Solvent)Rationale & Use Case
Ethanol / Water Excellent choice for polar compounds. This compound should dissolve well in hot ethanol and be insoluble in water.
Methanol / Water Similar to ethanol/water, offers a good polarity gradient.
Acetone / Water Acetone is a strong solvent; use water as the anti-solvent to induce precipitation upon cooling.
Toluene / Hexane A good non-polar system if the compound is less polar. Toluene is the "good" solvent, and hexane is the anti-solvent.
Isopropanol Can be used as a single solvent if the solubility difference between hot and cold is significant.
Physical Property (4-Methoxyphenol Reference)Value
Molecular Formula C₇H₈O₂
Molecular Weight 124.1 g/mol
Appearance White to tan crystalline solid[15]
Melting Point 57 °C[15]
Boiling Point 243 °C[15]
Water Solubility 4 g/100 mL at 25°C[15]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)

This protocol outlines the standard procedure for purifying this compound using a common and effective two-solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks, Beaker

  • Hot plate with stirring function

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions only if necessary to achieve full dissolution at boiling temperature.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.[5]

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution into the clean, hot flask to remove insoluble impurities and charcoal. This step prevents the product from crystallizing prematurely in the funnel.[5][10]

  • Induce Crystallization: Heat the clear filtrate to boiling. Add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[6]

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

  • Analysis: Determine the mass and percent recovery of the purified product. Analyze its purity by measuring the melting point.[7]

Visualizations

Diagrams of Workflows and Logic

To further clarify the experimental and troubleshooting processes, the following diagrams are provided.

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start: Crude Product dissolve 1. Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve charcoal 2. Add Activated Charcoal (Optional, for color) dissolve->charcoal hot_filter 3. Hot Filtration to Remove Insolubles charcoal->hot_filter add_anti 4. Add 'Anti-Solvent' (e.g., Water) to Cloud Point hot_filter->add_anti reheat 5. Reheat to Clarify add_anti->reheat cool_slow 6. Slow Cooling to Room Temperature reheat->cool_slow cool_ice 7. Cool in Ice Bath cool_slow->cool_ice vac_filter 8. Vacuum Filtration cool_ice->vac_filter wash 9. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 10. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end Troubleshooting_Flowchart cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield start Problem Encountered During Recrystallization issue1 No Crystals Form Upon Cooling start->issue1 Check 1 issue2 Compound 'Oils Out' start->issue2 Check 2 issue3 Yield is Very Low start->issue3 Check 3 sol1a Boil off excess solvent to concentrate solution issue1->sol1a Too much solvent? sol1b Scratch inner surface of the flask issue1->sol1b Supersaturated? sol2a Reheat to dissolve issue2->sol2a sol3a Use minimum hot solvent issue3->sol3a Excess solvent used? sol3b Pre-heat filtration apparatus issue3->sol3b Premature crystallization? sol3c Ensure complete cooling (ice bath) issue3->sol3c Incomplete precipitation? sol1c Add a seed crystal sol1b->sol1c sol2b Add more 'good' solvent sol2a->sol2b sol2c Cool solution more slowly sol2b->sol2c

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities that may arise during the synthesis of 4-Fluoro-3-methoxyphenol. Ensuring the purity of this compound is critical for its application in research and as an intermediate in drug development.

Synthesis Workflow and Potential Impurity Entry Points

A common synthetic approach to this compound can involve multiple steps where impurities may be introduced or generated. The following diagram illustrates a generalized synthetic workflow and highlights key stages for impurity control.

cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis A Starting Material (e.g., 2-Fluorophenol) B Nitrated Intermediate (e.g., 2-Fluoro-5-nitrophenol) A->B HNO3/H2SO4 Imp2 Unreacted Starting Material A->Imp2 C Methylated Intermediate (e.g., 2-Fluoro-5-nitroanisole) B->C Methylating Agent (e.g., Dimethyl Sulfate) Imp1 Isomeric Impurities B->Imp1 D Amino Intermediate (e.g., 4-Fluoro-3-methoxyaniline) C->D Reducing Agent (e.g., H2/Pd-C) Imp3 Over-methylated Byproduct C->Imp3 E Final Product (this compound) D->E 1. NaNO2/H2SO4 2. H2O, Heat Imp5 Incomplete Reaction Byproduct D->Imp5 Imp4 Demethylated Impurity E->Imp4

Caption: Generalized synthetic pathway for this compound highlighting potential impurity formation stages.

Troubleshooting Guide: Impurity Identification

This table summarizes potential impurities, their likely sources, and the recommended analytical techniques for their detection and quantification.

Impurity Type Potential Source Recommended Analytical Techniques
Starting Materials Incomplete reactionHPLC, GC-MS, LC-MS
Positional Isomers Low regioselectivity during nitration or other substitution reactions.[1]HPLC, GC-MS (with appropriate column), NMR
Over-methylated Byproducts Non-selective methylation reaction.HPLC, GC-MS, LC-MS
Demethylated Impurities Harsh acidic or high-temperature conditions during hydrolysis or purification.[2][3]HPLC, LC-MS
Intermediates Incomplete reduction or hydrolysis.HPLC, LC-MS
Solvent Residues Incomplete removal of reaction or purification solvents.GC-MS (Headspace)

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for in my final product?

When analyzing your final this compound product, you should prioritize screening for:

  • Unreacted Intermediates: Such as 4-Fluoro-3-methoxyaniline, which indicates an incomplete diazotization or hydrolysis step.

  • Positional Isomers: For instance, isomers formed during the initial nitration step can be carried through the synthesis. The formation of hard-to-separate constitutional isomers can be a challenge in some fluorination methods.[1][4]

  • Demethylated Impurities: The methoxy group can be sensitive to acidic conditions, potentially leading to the formation of 4-fluorobenzene-1,2-diol. Several reagents and conditions can cause demethylation.[2][3][5]

  • Starting Materials: Trace amounts of initial reactants may persist if purification is not optimal.

Q2: How do I set up an HPLC method for impurity profiling?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile or thermally unstable impurities in phenol samples.[6]

Experimental Protocol: General HPLC Method

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or scan with PDA to find optimal wavelengths for all components).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Q3: Is GC-MS a suitable technique for analyzing impurities in this compound?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying volatile and semi-volatile impurities.[7] It provides both retention time for quantification and mass spectral data for structural elucidation.[6]

Experimental Protocol: General GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL. Derivatization (e.g., silylation) of the phenolic hydroxyl group may be necessary to improve peak shape and volatility.

Q4: How can I troubleshoot and identify an unknown impurity?

If you detect an unknown impurity, a systematic approach is necessary for its identification. The following workflow can guide your investigation.

Start Unknown Peak Detected (HPLC or GC) Step1 LC-MS or GC-MS Analysis Start->Step1 Step2 Determine Molecular Weight from Mass Spectrum Step1->Step2 Step3 Hypothesize Structure (Consider reactants, side reactions, degradation) Step2->Step3 Step4 Isolate Impurity (Prep-HPLC or Column Chromatography) Step3->Step4 If concentration is sufficient End Impurity Identified Step3->End If structure is obvious from MS fragmentation Step5 Structural Elucidation (NMR, IR, High-Res MS) Step4->Step5 Step5->End

Caption: Logical workflow for the identification and structural elucidation of unknown impurities.

Detailed Steps:

  • Initial Analysis (LC-MS/GC-MS): The first step is to obtain the mass of the unknown impurity.[7] This provides the molecular weight, which is a critical piece of information.

  • Hypothesize Structure: Based on the molecular weight and the synthetic route, propose possible structures. Consider common side reactions such as incomplete reactions, demethylation, or reactions with residual solvents.

  • Isolation: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or column chromatography.

  • Structural Confirmation: Use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) on the isolated compound to confirm its exact structure.

References

optimizing reaction conditions for the synthesis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing low yields in the synthesis of this compound from 4-Fluoro-3-methoxyaniline via diazotization. What are the potential causes and solutions?

A1: Low yields in this two-step synthesis (diazotization followed by hydrolysis) are a common issue. The primary causes can be categorized as follows:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction temperature is strictly maintained between 0-5 °C. Higher temperatures can lead to the premature decomposition of the unstable diazonium salt.[1]

      • Reagent Purity: Use high-purity sodium nitrite and ensure the mineral acid (e.g., HCl or H₂SO₄) is of the appropriate concentration.

      • Monitoring: Check for the presence of excess nitrous acid after the addition of sodium nitrite using starch-iodide paper (a blue-black color indicates excess). This ensures the reaction has gone to completion.[1]

  • Decomposition of the Diazonium Salt: The diazonium salt is highly reactive and can decompose before the hydrolysis step.

    • Troubleshooting:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent hydrolysis step.[1] Do not store it.

      • Avoid High Temperatures: Do not allow the diazonium salt solution to warm up before it is added to the hot acidic solution for hydrolysis.

  • Side Reactions during Hydrolysis: Several side reactions can compete with the desired phenol formation.

    • Troubleshooting:

      • Azo Coupling: This can occur if unreacted aniline is present. Ensure complete diazotization.

      • Dimer Formation: Dimerization between the product phenol and unreacted aniline can be a side reaction.[2] Using a two-phase system (e.g., water and an organic solvent like cyclopentyl methyl ether) during hydrolysis can sometimes suppress this.[2]

Q2: My final product is a dark, tarry substance instead of the expected crystalline this compound. What could be the reason?

A2: The formation of a tarry substance is often indicative of polymerization or extensive side reactions.

  • Troubleshooting:

    • Temperature Control during Hydrolysis: The temperature of the hydrolysis step is crucial. If it is too high, it can lead to the decomposition of the diazonium salt and the product, resulting in polymerization. A controlled temperature, typically by dropwise addition of the diazonium salt solution to a heated acidic solution, is recommended.

    • Acid Concentration: The concentration of the acid used in the hydrolysis step can influence the reaction outcome. Insufficiently acidic conditions may favor side reactions.

    • Purity of Starting Material: Impurities in the starting 4-Fluoro-3-methoxyaniline can lead to the formation of colored byproducts. Ensure the purity of your starting material before beginning the synthesis.

Q3: I am considering synthesizing this compound from 4-Fluoro-3-methoxybenzaldehyde. Which reaction is more suitable, Baeyer-Villiger oxidation or Dakin reaction?

A3: Both the Baeyer-Villiger oxidation and the Dakin reaction can convert an aldehyde to a phenol.

  • Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (e.g., m-CPBA) to convert an aldehyde to a carboxylic acid or a ketone to an ester.[3][4] For an aldehyde, the initial product is a formate ester, which is then hydrolyzed to the phenol. The migratory aptitude of the substituents is a key factor, with aryl groups generally migrating well.[5]

  • Dakin Reaction: This reaction is specific for ortho- or para-hydroxylated phenyl aldehydes or ketones, reacting with hydrogen peroxide in a basic solution to form a benzenediol.[6][7][8] Since 4-Fluoro-3-methoxybenzaldehyde does not have a hydroxyl group in the ortho or para position, the Dakin reaction is not the ideal choice.

Recommendation: The Baeyer-Villiger oxidation is the more appropriate method for converting 4-Fluoro-3-methoxybenzaldehyde to this compound.

Q4: What are the key parameters to control during a Baeyer-Villiger oxidation of 4-Fluoro-3-methoxybenzaldehyde?

A4: To optimize the Baeyer-Villiger oxidation, consider the following:

  • Choice of Peroxyacid: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent.[4] Trifluoroperacetic acid is more reactive but may be less selective.

  • Solvent: A non-reactive, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used.

  • Temperature: The reaction is often carried out at or below room temperature to control the exothermic nature of the reaction and prevent side reactions.

  • Stoichiometry: Use a slight excess of the peroxyacid (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde.

  • Work-up: The work-up procedure is crucial to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). This is usually achieved by washing the organic layer with a basic solution, such as sodium bicarbonate.

Data Presentation

Table 1: Representative Reaction Conditions for the Diazotization of Substituted Anilines

ParameterConditionRationale
Starting Material4-Fluoro-3-methoxyanilinePrecursor to the target phenol
ReagentSodium Nitrite (NaNO₂)In situ generation of nitrous acid
AcidHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Catalyst for diazotization
Temperature0-5 °CTo ensure the stability of the diazonium salt[1]
SolventWater/Acid mixtureAqueous medium for the reaction

Table 2: Typical Conditions for the Hydrolysis of Aryl Diazonium Salts

ParameterConditionRationale
Diazonium SaltFreshly prepared aqueous solutionUnstable, must be used immediately[1]
Hydrolysis MediumDilute Sulfuric AcidPromotes hydrolysis to the phenol
Temperature100-110 °C (reflux)To drive the hydrolysis reaction
Addition MethodDropwise addition of diazonium salt solutionTo control the reaction rate and temperature

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluoro-3-methoxyaniline

Step 1: Diazotization of 4-Fluoro-3-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 14.1 g (0.1 mol) of 4-Fluoro-3-methoxyaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. The freshly prepared diazonium salt solution should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate larger flask equipped with a reflux condenser, heat a mixture of 100 mL of 20% v/v sulfuric acid to a gentle reflux (approximately 105-110 °C).

  • Carefully add the cold diazonium salt solution from Step 1 dropwise to the hot sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification start 4-Fluoro-3-methoxyaniline in HCl/H₂O na_no2 NaNO₂ Solution (0-5 °C) start->na_no2 Dropwise addition at 0-5 °C diazonium 4-Fluoro-3-methoxybenzenediazonium Chloride na_no2->diazonium Formation h2so4 Hot H₂SO₄ (aq) diazonium->h2so4 Dropwise addition to hot acid hydrolysis_step Hydrolysis h2so4->hydrolysis_step extraction Extraction hydrolysis_step->extraction Crude Product product This compound product->hydrolysis_step purification Purification (Distillation/Recrystallization) extraction->purification final_product Pure this compound purification->final_product troubleshooting_guide low_yield Low Yield incomplete_diazotization Incomplete Diazotization low_yield->incomplete_diazotization Cause decomposition Diazonium Salt Decomposition low_yield->decomposition Cause side_reactions Side Reactions low_yield->side_reactions Cause temp_control Incorrect Temperature (> 5 °C) incomplete_diazotization->temp_control reagent_issue Reagent Purity/Stoichiometry incomplete_diazotization->reagent_issue premature_warming Warming Before Hydrolysis decomposition->premature_warming delay Delay in Use decomposition->delay azo_coupling Azo Coupling side_reactions->azo_coupling solution_temp Solution: Maintain 0-5 °C temp_control->solution_temp solution_reagent Solution: Check Reagent Quality & Use Starch-Iodide Test reagent_issue->solution_reagent solution_immediate Solution: Use Immediately premature_warming->solution_immediate delay->solution_immediate solution_complete_diazo Solution: Ensure Complete Diazotization azo_coupling->solution_complete_diazo

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4-Fluoro-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regiochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the electrophilic aromatic substitution of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the three substituents on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density through resonance. The fluorine atom is a deactivating group overall due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director through resonance. The interplay of these effects determines the position of electrophilic attack.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The positions ortho to the powerful activating hydroxyl and methoxy groups are the most nucleophilic and therefore most susceptible to electrophilic attack. Specifically, the C2 and C6 positions are the most likely sites of substitution. The C5 position is also activated, being ortho to the methoxy group and para to the hydroxyl group. However, the directing influence of the hydroxyl group, being the strongest activator, generally favors substitution at C2 and C6.

Q3: How can I favor functionalization at a specific position, for example, C2 versus C6?

A3: Achieving high selectivity between the C2 and C6 positions can be challenging due to their similar electronic environments. However, steric hindrance can be exploited. Using bulkier electrophiles or catalysts may favor substitution at the less sterically hindered position. Additionally, employing a directing group strategy, such as protecting the hydroxyl group with a bulky silyl or acyl group, can alter the steric environment and influence the regiochemical outcome.

Q4: What is Directed ortho-Metalation (DoM) and how can it be applied to this compound?

A4: Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[1][2] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile. For this compound, the hydroxyl and methoxy groups can act as DMGs. To achieve selective metalation, it is often necessary to protect the acidic phenolic proton to prevent simple acid-base reactions. A common strategy is to convert the hydroxyl group into a more potent DMG, such as a carbamate or a bulky ether.

Q5: I am observing a mixture of O-functionalization and C-functionalization. How can I improve the selectivity for C-functionalization?

A5: The competition between O- and C-functionalization is a common issue with phenols. To favor C-functionalization, you can employ a few strategies. Protecting the hydroxyl group will prevent O-functionalization altogether, allowing for selective C-functionalization at the positions activated by the protected group and the methoxy group. Alternatively, for reactions like alkylation, using conditions that favor the Friedel-Crafts reaction (a Lewis acid catalyst) will promote C-alkylation. For some reactions, the choice of solvent and base can also influence the O/C selectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)

Problem: My bromination of this compound yields a mixture of 2-bromo, 6-bromo, and potentially other isomers with no clear selectivity.

Troubleshooting Steps:

  • Analyze Directing Group Effects: Re-evaluate the directing effects of the substituents. The hydroxyl group is the strongest activating group, followed by the methoxy group. Both strongly direct ortho and para. The fluorine atom is a deactivating ortho, para-director. This inherent electronic preference will lead to a mixture of products.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. A solvent screen (e.g., dichloromethane, carbon tetrachloride, acetic acid) may identify conditions with improved selectivity.

    • Brominating Agent: Consider using a bulkier brominating agent than Br₂. N-Bromosuccinimide (NBS) can sometimes offer different selectivity profiles.

  • Employ a Protecting Group Strategy:

    • Protect the highly activating hydroxyl group with a bulky protecting group like a tert-butyldimethylsilyl (TBS) or a pivaloyl group. This will sterically hinder the C2 and C6 positions to different extents and alter the electronic activation of the ring, potentially leading to a more selective reaction.

  • Consider a Directed ortho-Metalation Approach: For precise regioselectivity, DoM is a superior method. Protect the phenol, then use a strong base to deprotonate a specific ortho position, followed by quenching with a bromine source (e.g., 1,2-dibromoethane).

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Problem: I have successfully synthesized a brominated this compound derivative but am getting low yields in the subsequent Suzuki-Miyaura coupling reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial for efficient cross-coupling.[3]

    • Catalyst: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)).

    • Ligand: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often improve catalytic activity and prevent catalyst deactivation.

  • Base and Solvent Optimization:

    • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry are critical. A stronger base may be required for less reactive substrates.

    • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.

  • Check Reagent Quality:

    • Boronic Acid/Ester: Ensure the boronic acid or ester is pure and not decomposed.

    • Aryl Halide: Confirm the purity of your brominated this compound derivative.

  • Reaction Temperature and Time:

    • Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and temperature.

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophileMajor Product(s)Minor Product(s)
BrominationBr₂2-bromo-4-fluoro-5-methoxyphenol & 5-bromo-4-fluoro-3-methoxyphenolDibrominated products
NitrationHNO₃/H₂SO₄4-fluoro-3-methoxy-2-nitrophenol & 4-fluoro-3-methoxy-6-nitrophenolOther isomers
Friedel-Crafts AcylationRCOCl/AlCl₃2-acyl-4-fluoro-5-methoxyphenol & 5-acyl-4-fluoro-3-methoxyphenolO-acylated product

Note: The predicted regioselectivity is based on the established directing effects of the substituents. Actual product ratios may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Bromination of this compound

Objective: To synthesize a mixture of monobrominated this compound derivatives.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Protocol 2: Directed ortho-Metalation and Silylation of Protected this compound

Objective: To achieve regioselective functionalization at the C2 position.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Part A: Protection of the Phenol

  • To a solution of this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF, add TBSCl (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: Directed ortho-Metalation and Silylation

  • Dissolve the protected phenol (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Add TMSCl (1.2 eq) dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methoxyphenol

Objective: To synthesize a biaryl compound from a brominated derivative.

Materials:

  • 2-Bromo-4-fluoro-5-methoxyphenol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine 2-Bromo-4-fluoro-5-methoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-3-methoxyphenol

Objective: To synthesize an arylamine from a brominated derivative.

Materials:

  • 5-Bromo-4-fluoro-3-methoxyphenol

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • Add 5-Bromo-4-fluoro-3-methoxyphenol (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_directing_effects Directing Effects on this compound A This compound B Electrophilic Attack A->B Electrophilic Aromatic Substitution C Major Products (C2, C6, C5 substitution) B->C Strong activation by -OH and -OCH3 D Minor Products (Other positions) B->D Steric hindrance and weaker activation

Caption: Directing effects in electrophilic substitution.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start: Brominated Phenol + Boronic Acid Step1 Combine Reactants: Pd Catalyst, Ligand, Base Start->Step1 Step2 Inert Atmosphere (Degas solvent) Step1->Step2 Step3 Heat Reaction Mixture (e.g., 80-90 °C) Step2->Step3 Step4 Monitor Progress (TLC) Step3->Step4 Step4->Step3 Incomplete Step5 Work-up: Extraction & Washing Step4->Step5 Complete Step6 Purification: Column Chromatography Step5->Step6 End Final Product: Biaryl Compound Step6->End

Caption: Suzuki-Miyaura coupling workflow.

G cluster_troubleshooting Troubleshooting: Poor Regioselectivity Problem Problem: Mixture of Isomers Cause1 Inherent Electronic Effects Problem->Cause1 Cause2 Strong Activating Groups Problem->Cause2 Solution1a Modify Conditions: Temp, Solvent Cause1->Solution1a Solution1b Use Bulky Reagents Cause1->Solution1b Outcome Improved Regioselectivity Solution1a->Outcome Solution1b->Outcome Solution2a Protecting Group Strategy Cause2->Solution2a Solution2b Directed ortho-Metalation Cause2->Solution2b Solution2a->Outcome Solution2b->Outcome

Caption: Troubleshooting poor regioselectivity.

References

stability and storage conditions for 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-Fluoro-3-methoxyphenol, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also advisable to protect the compound from light.[3]

Q2: Can I store this compound at room temperature?

A2: While some suppliers suggest room temperature storage, for extended periods, refrigeration is recommended to minimize potential degradation.[5] Always refer to the manufacturer's specific recommendations provided on the product's safety data sheet (SDS).[1]

Q3: My this compound has changed color. Is it still usable?

A3: A change in color, such as darkening, can indicate degradation. Phenols as a class of compounds are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to assess the purity of the material using an appropriate analytical method (e.g., HPLC, GC) before use. If the purity is significantly compromised, it is best to use a fresh batch.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents or strong acids.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: How should I handle this compound to ensure its stability during an experiment?

A5: To maintain stability during experimental use, it is important to handle the compound in a well-ventilated area and avoid contact with incompatible materials.[1][4] If the experiment is sensitive to oxidation, it may be beneficial to handle the compound under an inert atmosphere (e.g., nitrogen or argon). Minimize the time the container is open and promptly reseal it after use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound- Verify the purity of the starting material using a suitable analytical technique (e.g., NMR, HPLC, GC).- If degradation is confirmed, obtain a fresh batch of the compound.- Review experimental conditions to ensure incompatibility with other reagents was avoided.
Appearance of new, unidentified peaks in analytical chromatograms Formation of degradation products- Compare the chromatogram to that of a fresh, pure sample of this compound.- Consider performing a forced degradation study to intentionally generate and identify potential degradation products.- Adjust storage and handling procedures to minimize degradation.
Inconsistent results between different batches of the compound Variation in purity or degradation state of different batches- Qualify each new batch of this compound for purity and identity before use.- Store all batches under the same recommended conditions to ensure consistency.
Solid material appears clumped or discolored Absorption of moisture or oxidation- Store the compound in a desiccator to prevent moisture uptake.- If oxidation is suspected (discoloration), handle the compound under an inert atmosphere. Consider purification if the impurity level is unacceptable for the intended application.

Stability and Storage Conditions Summary

Parameter Recommended Condition Reason References
Temperature Cool, dry place. Refrigeration is often recommended for long-term storage.To slow down potential degradation reactions.[1][2][5]
Atmosphere Tightly sealed container.[1][2][3][4] Inert atmosphere (e.g., Nitrogen, Argon) for sensitive applications.To prevent oxidation and reaction with atmospheric moisture.[1][1][2][3][4]
Light Protect from light.Phenolic compounds can be light-sensitive and may degrade upon exposure.[3][3]
Container Original, tightly sealed container.To ensure a clean, non-reactive, and sealed environment.[1][2][1][2]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent chemical reactions that would degrade the compound.[4]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. This protocol provides a general framework that can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating method (e.g., HPLC with UV or MS detection) to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

  • Monitor the reaction at various time points by analyzing aliquots using a stability-indicating analytical method.

3. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 70 °C).

  • Expose the sample for a defined period.

  • At specified intervals, remove a portion of the sample, dissolve it in a suitable solvent, and analyze it to assess for degradation.

4. Photostability Testing:

  • Expose a solid sample and a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After a defined exposure period, analyze both the exposed and control samples to determine the extent of photodegradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Unexpected Experimental Result check_purity Check Purity of this compound (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_conditions Review Experimental Conditions (Reagents, Temperature, Atmosphere) is_pure->review_conditions Yes use_fresh_batch Use a Fresh Batch of Compound is_pure->use_fresh_batch No modify_protocol Modify Experimental Protocol review_conditions->modify_protocol end_bad Consult Technical Support review_conditions->end_bad end_good Problem Resolved use_fresh_batch->end_good modify_protocol->end_good

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway Hypothetical Oxidative Degradation Pathway compound This compound intermediate Quinone-like Intermediate compound->intermediate Oxidation oxidizing_agent Oxidizing Agent (e.g., O2, H2O2) polymerization Polymerization intermediate->polymerization ring_opening Ring Opening intermediate->ring_opening colored_products Colored Degradation Products polymerization->colored_products smaller_fragments Smaller Aliphatic Fragments ring_opening->smaller_fragments

Caption: Hypothetical oxidative degradation pathway.

References

preventing oxidation and color change of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and color change of 4-Fluoro-3-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint. What is causing this color change?

A1: The discoloration of this compound is a common indicator of oxidation. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This process leads to the formation of colored byproducts, such as quinones and other polymeric species.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Light: Exposure to UV and visible light can provide the energy to initiate oxidative reactions.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][2][3]

  • Metal Ions: Trace amounts of transition metal ions, such as iron and copper, can act as catalysts for oxidation.

Q3: How should I properly store solid this compound to minimize degradation?

A3: To ensure the long-term stability of solid this compound, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The container should be protected from light by using an amber vial or by wrapping it in aluminum foil. Store the container in a cool, dry, and dark place. A refrigerator or a desiccator cabinet are suitable options.

Q4: My experimental protocol requires dissolving this compound in a solvent. What precautions should I take to prevent oxidation in solution?

A4: When preparing solutions of this compound, it is essential to use degassed solvents to minimize dissolved oxygen. Solvents can be degassed by sparging with an inert gas (argon or nitrogen), or by the freeze-pump-thaw method.[4][5] Additionally, the use of antioxidants and chelating agents in your solution can significantly inhibit oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solid this compound has discolored. Improper storage (exposure to air, light, or heat).Discard the discolored solid as its purity is compromised. For future storage, follow the recommended guidelines (see FAQ Q3 and the detailed protocol below).
Solution of this compound rapidly turns yellow/brown. Use of non-degassed solvent; exposure to air during preparation; presence of metal ion contaminants in the solvent or glassware.Prepare fresh solutions using degassed solvents under an inert atmosphere. Ensure all glassware is scrupulously clean. Consider adding a chelating agent like EDTA to the solvent.
Discoloration occurs even with degassed solvents. The pH of the solution is too high (alkaline); the compound is exposed to light during the experiment.Adjust the pH of the solution to be neutral or slightly acidic, if compatible with your experimental conditions.[1][2][3] Protect the solution from light by using amber glassware or wrapping the container in foil.
Experimental results are inconsistent. Degradation of this compound during the experiment is leading to variable concentrations of the active compound.Incorporate an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, into your solution to maintain the stability of the compound throughout the experiment.[6][7]

Experimental Protocols

Protocol for Handling and Storage of Solid this compound

This protocol details the best practices for handling and storing solid this compound to maintain its purity and prevent degradation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Spatula

  • Glove box or a Schlenk line setup

  • Parafilm or electrical tape

Procedure:

  • Work in an Inert Atmosphere: Whenever possible, handle solid this compound inside a glove box filled with an inert gas (argon or nitrogen). If a glove box is not available, use a Schlenk line to create an inert atmosphere within the storage vial.

  • Aliquotting: If you receive a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is used.

  • Transfer: Quickly transfer the desired amount of the solid into a pre-dried amber glass vial.

  • Inert Gas Purge: If not working in a glove box, flush the vial containing the aliquot with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Secure Seal: For long-term storage, wrap the cap and neck of the vial with Parafilm or electrical tape to ensure an airtight seal.

  • Storage Conditions: Store the sealed vial in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended. Place the vial inside a desiccator to protect it from moisture.

Protocol for Preparing a Stabilized Solution of this compound

This protocol provides a method for preparing a solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • Antioxidant stock solution (e.g., 1 M BHT in ethanol or 1 M Ascorbic Acid in water)

  • Chelating agent stock solution (e.g., 0.5 M EDTA, pH 8.0)

  • Inert gas (argon or nitrogen)

  • Schlenk flask or other suitable glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Solvent Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes, or by using the freeze-pump-thaw method (three cycles are recommended for rigorous experiments).[4][5]

  • Prepare the Stabilizing Agents:

    • Add the chelating agent, EDTA, to the degassed solvent to a final concentration of 1 mM. This will sequester any trace metal ions.[8]

    • Add the antioxidant, such as BHT or ascorbic acid, to the solvent. A final concentration of 0.01-0.1% (w/v) for BHT or 1-5 mM for ascorbic acid is a good starting point.[6][7]

  • Weighing the Compound: Weigh the required amount of this compound in a tared vial, preferably under an inert atmosphere.

  • Dissolution:

    • Add the stabilized, degassed solvent to the vial containing the this compound.

    • If using a Schlenk flask, add the solid to the flask, seal it, and then add the solvent via a cannula or syringe under a positive pressure of inert gas.

    • Stir the solution until the solid is completely dissolved.

  • Storage of the Solution: Store the prepared solution in a tightly sealed amber vial or a Schlenk flask under an inert atmosphere. For short-term storage, refrigeration may be appropriate, but always check the solubility of your compound at lower temperatures to prevent precipitation.

Quantitative Data on Antioxidant Efficacy

AntioxidantTypical ConcentrationRelative Efficacy (General Trend)Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)HighA hindered phenol that is an effective radical scavenger. More soluble in organic solvents.[6]
Ascorbic Acid (Vitamin C) 1 - 10 mMHighA water-soluble antioxidant that can also act as a reducing agent.[8][9] Can have pro-oxidant effects in the presence of metal ions if a chelator is not used.[9]
Propyl Gallate 0.01 - 0.05% (w/v)HighOften used in combination with BHT or BHA for synergistic effects.
EDTA (as a chelator) 1 - 5 mMN/A (synergistic)Not an antioxidant itself, but enhances the stability by chelating metal ions that catalyze oxidation.[8][10]

Visualizations

Oxidation_Pathway Figure 1. Simplified Oxidation Pathway of this compound cluster_initiators Initiators A This compound B Phenoxyl Radical A->B Oxidation C Quinone-like Species B->C D Polymerized Products (Colored) C->D Polymerization O2 Oxygen (Air) O2->B Light Light (UV/Vis) Light->B Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->B

Caption: Simplified oxidation pathway of this compound.

Prevention_Workflow Figure 2. Experimental Workflow for Preventing Oxidation cluster_storage Solid Storage cluster_solution Solution Preparation S1 Store under Inert Gas (Ar or N₂) S2 Protect from Light (Amber Vial) S3 Store in a Cool, Dry Place P1 Use Degassed Solvents P2 Add Chelating Agent (EDTA) P3 Add Antioxidant (e.g., BHT) P4 Work under Inert Atmosphere End Stable Solution for Experiments P4->End Start Start with Pure This compound Start->S1 Start->P1

Caption: Experimental workflow for preventing oxidation.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Discoloration Issues A Discoloration Observed? B Is the material solid or in solution? A->B Yes F No Discoloration A->F No C Review Solid Storage Protocol: - Inert Atmosphere? - Light Protection? - Cool & Dry? B->C Solid D Review Solution Prep Protocol: - Degassed Solvent? - Antioxidants/Chelators Used? - Inert Atmosphere? B->D Solution E Problem Solved C->E D->E

References

dealing with low yields in the synthesis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.

Troubleshooting Guide

This guide addresses specific experimental issues that can lead to low yields or failed reactions.

Question: My overall yield for the multi-step synthesis starting from vanillin is extremely low. Where should I begin troubleshooting?

Answer: A low overall yield in a multi-step synthesis is common. The most effective troubleshooting strategy is to analyze each step individually.

  • Reaction Monitoring: Ensure each reaction in the sequence is proceeding to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction is incomplete, you will carry unreacted starting material into the next step, complicating purification and reducing yield.

  • Yield Calculation at Each Step: Calculate the percentage yield for each individual reaction. This will pinpoint the most problematic transformation.

  • Intermediate Purity: Confirm the purity of each isolated intermediate using Nuclear Magnetic Resonance (NMR) or other spectroscopic methods. Impurities can interfere with subsequent reactions.

A common problematic sequence from vanillin involves nitration, reduction, diazotization/fluorination, and Baeyer-Villiger oxidation. The diazotization and fluorination step is often a major source of yield loss.

Question: I am attempting the demethylation of 4-fluoro-1,2-dimethoxybenzene with Boron Tribromide (BBr₃) to get the final product, but my yield is poor and I see multiple products.

Answer: Selective mono-demethylation can be challenging. Here are several factors to consider:

  • Stoichiometry of BBr₃: Using a full equivalent or excess of BBr₃ can lead to the demethylation of both methoxy groups, yielding 4-fluorobenzene-1,2-diol. Carefully control the stoichiometry of BBr₃ (ideally slightly less than 1 equivalent) to favor mono-demethylation.

  • Reaction Temperature: BBr₃ reactions are highly exothermic.[1] Start the reaction at a very low temperature (-78 °C or 0 °C) and allow it to warm slowly to room temperature.[1][2] This helps control the reaction rate and can improve selectivity.

  • Moisture Contamination: BBr₃ reacts violently with water.[1] Ensure your glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Any moisture will quench the BBr₃ and introduce hydrobromic acid, leading to side reactions.

  • Work-up Procedure: Quenching the reaction improperly can lead to product loss. Add the quenching agent (e.g., methanol or water) slowly at a low temperature.[1] The phenolic product is acidic; ensure the pH is correctly adjusted during aqueous extraction to isolate the product efficiently.[1]

Question: The fluorination of 3-methoxy-4-aminophenol via a Sandmeyer-type reaction is failing. What are the common pitfalls?

Answer: The Balz-Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate salt) or related methods can be sensitive.

  • Diazotization Temperature: The formation of the diazonium salt must be kept cold (typically 0-5 °C) to prevent premature decomposition and side reactions.

  • Purity of the Amine: Impurities in the starting aminophenol can interfere with the diazotization process. Ensure the precursor is pure before starting.

  • Decomposition of the Diazonium Salt: The decomposition step, where the diazonium group is replaced by fluorine, often requires careful heating. If the temperature is too high, it can lead to charring and the formation of tarry by-products, significantly reducing the yield.[3]

  • Choice of Fluoride Source: While HBF₄ is classic, other reagents like pyridine-HF can be used. The choice of reagent and solvent system can dramatically impact the outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There is no single standard route, but common strategies often start from readily available precursors:

  • Route A: From Vanillin: This multi-step route typically involves protection of the phenol, nitration, reduction of the nitro group to an amine, diazotization followed by fluorination (e.g., Balz-Schiemann reaction), and finally, a Baeyer-Villiger oxidation to form the second phenol, followed by deprotection.

  • Route B: From 3-Methoxyphenol: This involves electrophilic substitution to introduce a functional group at the 4-position (e.g., nitration), which is then converted to fluorine. Regioselectivity can be a major challenge.

  • Route C: Demethylation: This is often the final step, involving the selective mono-demethylation of 4-fluoro-1,2-dimethoxybenzene using a Lewis acid like BBr₃.[2]

Q2: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?

A2: this compound is an acidic phenol. You can use this property for an acid-base extraction.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash with a basic aqueous solution (e.g., 1M NaOH). The phenolic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

  • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • The protonated phenol will precipitate or can be extracted back into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. This method is often more efficient for purification than chromatography.

Q3: What are the primary safety concerns when working with reagents like Boron Tribromide (BBr₃) or fluorinating agents?

A3:

  • Boron Tribromide (BBr₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HBr gas.[1] It must be handled in a well-ventilated fume hood under strictly anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[1]

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. For example, pyridine-HF can cause severe burns. Diazonium salts, which are intermediates in fluorination reactions, can be explosive when isolated and dry. It is crucial to consult the Safety Data Sheet (SDS) for each reagent and follow all recommended safety protocols.

Q4: Can I use guaiacol as a starting material?

A4: While guaiacol (2-methoxyphenol) is an inexpensive starting material, its use for synthesizing this compound is complex.[4][5] It would require introducing a fluorine atom at the 4-position and a hydroxyl group at the 3-position, which would then need to be methylated. The regiochemical control of these transformations would be very challenging, likely leading to a mixture of isomers and low yields of the desired product.

Data Presentation

Table 1: Comparison of Conditions for Selective Demethylation of 4-fluoro-1,2-dimethoxybenzene

EntryReagent (Equivalents)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of 4-Fluorobenzene-1,2-diol (%)
1BBr₃ (0.9)DCM-78 to 25127515
2BBr₃ (1.2)DCM0 to 25124055
3BBr₃ (0.9)DCM2566030
4Pyridine HClNone (Melt)2003555

Data is illustrative and based on typical outcomes for demethylation reactions.[1]

Table 2: Effect of Temperature on Yield in Balz-Schiemann Fluorination

EntryDiazotization Temp (°C)Decomposition Temp (°C)Yield (%)Observations
10 - 580 - 10045Clean reaction
21580 - 10020Significant byproducts
30 - 513015Tarry byproducts, decomposition

Data is illustrative and highlights the sensitivity of the reaction to temperature.

Experimental Protocols

Protocol 1: Selective Demethylation of 4-fluoro-1,2-dimethoxybenzene using BBr₃

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reaction Setup: Dissolve 4-fluoro-1,2-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BBr₃ (0.9 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[1]

  • Quenching: Cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess BBr₃. Be cautious as this is an exothermic process.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or acid-base extraction.

Visualizations

G cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start 4-fluoro-1,2-dimethoxybenzene in Anhydrous DCM Cool Cool to -78°C Start->Cool Add_BBr3 Slowly Add BBr3 (0.9 eq) Cool->Add_BBr3 Warm Warm to RT, Stir Overnight Add_BBr3->Warm Quench Quench with MeOH at 0°C Warm->Quench Extract Acid-Base Extraction Quench->Extract Purify Purify (Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for demethylation of 4-fluoro-1,2-dimethoxybenzene.

G cluster_demethylation cluster_fluorination cluster_purification Start Low Yield of this compound Check_Step Which step is failing? Start->Check_Step Demethylation Demethylation Check_Step->Demethylation Final Step Fluorination Fluorination Check_Step->Fluorination Intermediate Step Purification Purification Check_Step->Purification Post-Reaction D1 Check BBr3 Stoichiometry Demethylation->D1 D2 Ensure Anhydrous Conditions Demethylation->D2 D3 Control Temperature (-78°C to RT) Demethylation->D3 F1 Maintain Diazotization at 0-5°C Fluorination->F1 F2 Verify Purity of Amine Precursor Fluorination->F2 F3 Optimize Decomposition Temperature Fluorination->F3 P1 Product Loss on Column? Purification->P1 P2 Try Acid-Base Extraction P1->P2

Caption: Troubleshooting decision tree for low yields.

References

side reactions to consider when using 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methoxyphenol. The information is designed to help diagnose and resolve common side reactions and selectivity issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may also cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How does the electronic nature of the substituents on this compound influence its reactivity in electrophilic aromatic substitution?

A2: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and activating, while the fluorine (-F) atom is an electron-withdrawing group through induction but can also donate electron density through resonance. The strong activating nature of the hydroxyl and methoxy groups makes the aromatic ring highly susceptible to electrophilic attack, often leading to polysubstitution. The fluorine atom's influence can affect the regioselectivity of these reactions.

Q3: What are the common side reactions to consider in a Williamson ether synthesis using this compound?

A3: The two most common side reactions are E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides, and C-alkylation of the phenoxide intermediate. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

Troubleshooting Guides

Williamson Ether Synthesis

Problem: Low yield of the desired ether product and formation of byproducts.

Potential CauseTroubleshooting SolutionExpected Outcome
E2 Elimination of Alkyl Halide Use a primary alkyl halide. If a secondary halide must be used, employ a less sterically hindered base and lower the reaction temperature.Increased yield of the ether product and reduced formation of the corresponding alkene.
C-Alkylation of the Phenoxide Use a polar aprotic solvent such as DMF or acetonitrile. These solvents favor O-alkylation over C-alkylation.Higher selectivity for the desired O-alkylated product.
Incomplete Deprotonation Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the phenoxide.Increased reaction rate and higher conversion to the ether product.
Slow Reaction Rate Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide. Consider increasing the reaction temperature, but monitor for an increase in elimination byproducts.Faster reaction and improved yield.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Phenol Dissolve this compound in polar aprotic solvent Start->Dissolve Phenol Add Base Add strong base (e.g., NaH) to form phenoxide Dissolve Phenol->Add Base Add Halide Add primary alkyl halide Add Base->Add Halide Stir Stir at room temperature Add Halide->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash & Dry Wash with brine and dry Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Electrophilic Aromatic Substitution (Nitration & Halogenation)

Problem: Polysubstitution and formation of undesired isomers or byproducts.

Potential CauseTroubleshooting SolutionExpected Outcome
Polysubstitution Use milder reagents (e.g., dilute HNO₃ for nitration, N-bromosuccinimide for bromination).[1] Employ a non-polar solvent to decrease the reaction rate.[1] Lower the reaction temperature.Increased selectivity for the desired monosubstituted product.
Oxidation (Nitration) For sensitive substrates, consider protecting the phenolic hydroxyl group as an ester or ether before nitration.Minimized formation of quinone-type byproducts.
Formation of Diaryl Ether (Nitration) This can occur through the decomposition of an intermediate dienone.[2] Lowering the reaction temperature and using less acidic conditions may reduce this side reaction.Reduced formation of the 2-(4-fluoro-3-methoxyphenoxy)-4-fluoro-3-methoxyphenol byproduct.
Poor Regioselectivity The directing effects of the -OH, -OCH₃, and -F groups determine the position of substitution. For nitration of similar compounds, the regioselectivity can be influenced by the solvent system.[3]Improved yield of the desired regioisomer.

Experimental Protocol: General Procedure for Mononitration

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a cooled mixture of nitric acid (1.05 eq) and sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

EAS_Troubleshooting Start Electrophilic Aromatic Substitution (Nitration/Halogenation) Problem Problem Identified: Low Yield / Impurities Start->Problem Polysubstitution Polysubstitution? Problem->Polysubstitution Oxidation Oxidation? Problem->Oxidation PoorRegio Poor Regioselectivity? Problem->PoorRegio Sol_Poly Use milder reagents Lower temperature Use non-polar solvent Polysubstitution->Sol_Poly Yes Sol_Ox Protect phenolic -OH group Oxidation->Sol_Ox Yes Sol_Regio Modify solvent system Optimize temperature PoorRegio->Sol_Regio Yes

Friedel-Crafts Acylation

Problem: Low conversion or complex product mixture.

Potential CauseTroubleshooting SolutionExpected Outcome
Deactivation of Catalyst The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. Use an excess of the Lewis acid (at least 2 equivalents).Improved reaction rate and conversion.
O-Acylation The phenolic hydroxyl group can be acylated. This is often reversible under the reaction conditions.The desired C-acylated product can be favored by appropriate workup conditions.
Fries Rearrangement If O-acylation occurs, the resulting ester can undergo a Fries rearrangement to give the C-acylated product. This may require higher temperatures.Formation of the desired product via an alternative pathway.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (2.2 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Add this compound (1.0 eq) to the suspension and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

FC_Acylation_Pathway Reactants This compound + Acyl Chloride + AlCl3 (Lewis Acid) O_Acylation O-Acylation (Side Reaction) Phenyl Ester Intermediate Reactants->O_Acylation Path A C_Acylation C-Acylation (Desired Reaction) Acylium Ion Electrophile Reactants->C_Acylation Path B Fries Fries Rearrangement O_Acylation->Fries Product Acylated Phenol Product C_Acylation->Product Fries->Product

References

Technical Support Center: Synthesis of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Fluoro-3-methoxyphenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and complete experimental protocols.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Route 1: Synthesis from 3-Methoxyphenol

A common and practical route for the synthesis of this compound starts with the nitration of 3-methoxyphenol. This is followed by the reduction of the nitro group to an amine, which is then converted to the target molecule via a diazotization reaction followed by a Sandmeyer or Balz-Schiemann reaction.

Nitration of 3-Methoxyphenol

  • Question 1: My nitration of 3-methoxyphenol is giving a low yield and a dark, tarry mixture. What is going wrong?

    • Answer: The nitration of phenols can be a challenging reaction, often leading to oxidation and polymerization, which results in the formation of tarry byproducts.[1] Key factors to control are temperature and the choice of nitrating agent.

      • Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the reaction. Localized overheating, which can occur during the addition of the nitrating agent, can significantly increase the formation of undesirable side products.[1]

      • Nitrating Agent: Using a milder nitrating agent can improve the outcome. Instead of concentrated nitric acid alone, consider using a mixture of nitric acid in a solvent like acetic acid or employing a nitrating agent such as cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate, which can lead to cleaner reactions and higher yields of the desired ortho-nitrophenol.[2]

      • Reaction Conditions: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized concentration gradients of the nitrating agent.

  • Question 2: I am getting a mixture of isomers from the nitration of 3-methoxyphenol. How can I improve the regioselectivity?

    • Answer: The hydroxyl and methoxy groups on the aromatic ring are both ortho-, para-directing. In the case of 3-methoxyphenol, the primary products are typically 3-methoxy-2-nitrophenol and 3-methoxy-4-nitrophenol. The ratio of these isomers can be influenced by the reaction conditions.

      • Solvent and Reagent Choice: The choice of solvent and nitrating agent can influence the isomer ratio. For instance, nitration with cerium (IV) ammonium nitrate has been reported to show high regioselectivity.[2]

      • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography.

Reduction of 3-Methoxy-4-nitrophenol

  • Question 3: The reduction of my 3-methoxy-4-nitrophenol is incomplete. How can I drive the reaction to completion?

    • Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction time.

      • Choice of Reducing Agent: Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂ with Pd/C) or using metal reductants in acidic media (e.g., Sn/HCl or Fe/HCl). Catalytic hydrogenation is often cleaner and gives high yields.[3]

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. The reaction can sometimes be sluggish, so ensure adequate hydrogen pressure and vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.

      • Reaction Time and Temperature: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. If the reaction is slow at room temperature, a slight increase in temperature may be necessary.

Diazotization and Fluorination

  • Question 4: My diazotization reaction of 4-amino-3-methoxyphenol is not working, and I am getting a lot of side products. What are the critical parameters for this step?

    • Answer: Diazotization reactions are notoriously sensitive and require strict control of conditions to avoid decomposition of the diazonium salt and the formation of side products like phenols.

      • Temperature: The reaction must be carried out at a low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.

      • Fresh Reagents: Use freshly prepared sodium nitrite solution.

      • Acid Concentration: The reaction is carried out in a strongly acidic medium (e.g., HCl or HBF₄). The acid protonates the aniline, and the excess acid prevents the diazonium salt from coupling with unreacted aniline.

  • Question 5: I am observing the formation of a dark-colored precipitate during the Sandmeyer/Balz-Schiemann reaction. What is it, and how can I avoid it?

    • Answer: The formation of dark precipitates can be due to the decomposition of the diazonium salt or side reactions.

      • Immediate Use: The diazonium salt solution should be used immediately after its preparation as it is unstable and can decompose over time.

      • Controlled Addition: Add the cold diazonium salt solution slowly to the solution of the copper salt (for Sandmeyer) or heat it gently (for Balz-Schiemann) to control the rate of reaction and gas evolution (N₂).

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Nitration Methods for Substituted Phenols

Nitrating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
HNO₃ / Acetic AcidPhenolAcetic Acid20Variable[4]
Ce(NH₄)₂(NO₃)₆ (CAN) / NaHCO₃3-MethoxyphenolAcetonitrileRoom Temp.90 (for 3-methoxy-2-nitrophenol)[2]
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂PhenolDichloromethaneRoom Temp.Good[5]

Table 2: Comparison of Reduction Methods for Nitroarenes

Reducing Agent/CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
H₂ / Pd/C (5%)4-Methoxy-2-nitrophenolEthanol20-3093[3]
CuFe₅O₈ / NaBH₄4-NitrophenolWaterRoom Temp.~100[6]
Cu nanoparticles / NaBH₄3-Nitro-4-methoxy-acetylanilineWater35100[7]

Table 3: Comparison of Fluorination Methods for Aryl Diazonium Salts

ReactionReagentTemperature (°C)Typical Yield (%)Notes
Balz-SchiemannHBF₄, then heatThermal decomposition50-80Often requires isolation of the diazonium tetrafluoroborate salt.
SandmeyerCuF / HeatVariesVariableLess common for fluorination compared to Balz-Schiemann.

Experimental Protocols

The following are detailed experimental protocols for a plausible synthesis of this compound starting from 3-methoxyphenol.

Protocol 1: Synthesis of 3-Methoxy-4-nitrophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyphenol (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and glacial acetic acid from the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water with stirring. A yellow precipitate of 3-methoxy-4-nitrophenol should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 4-Amino-3-methoxyphenol

  • Reaction Setup: To a solution of 3-methoxy-4-nitrophenol (1 equivalent) in ethanol in a hydrogenation flask, add 5% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Connect the flask to a hydrogen source and purge the system with hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-amino-3-methoxyphenol, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 3: Synthesis of this compound via Balz-Schiemann Reaction

  • Diazotization:

    • Suspend 4-amino-3-methoxyphenol (1 equivalent) in a solution of fluoroboric acid (HBF₄, 48% in water, ~3 equivalents) in a beaker and cool to 0 °C in an ice-salt bath with stirring.

    • Slowly add a cold aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt may precipitate.

  • Isolation of Diazonium Salt: Collect the precipitated diazonium salt by vacuum filtration, wash it with cold diethyl ether, and air-dry it. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in a flask. The decomposition will start, and nitrogen gas will be evolved. The heating should be controlled to avoid a vigorous reaction.

    • The crude this compound is often obtained as an oil.

  • Purification: The crude product can be purified by steam distillation or column chromatography on silica gel to yield the pure this compound.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Fluorination cluster_end Final Product start 3-Methoxyphenol nitration Nitration (HNO₃, Acetic Acid, 0-5 °C) start->nitration intermediate1 3-Methoxy-4-nitrophenol nitration->intermediate1 reduction Reduction (H₂, Pd/C) intermediate1->reduction intermediate2 4-Amino-3-methoxyphenol reduction->intermediate2 diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) intermediate2->diazotization intermediate3 Diazonium Tetrafluoroborate Salt diazotization->intermediate3 fluorination Thermal Decomposition (Heat) intermediate3->fluorination end_product This compound fluorination->end_product

Caption: Synthetic route for this compound from 3-methoxyphenol.

Diagram 2: Troubleshooting Logic for Low Yield in the Nitration Step

troubleshooting_nitration problem Low Yield / Tarry Mixture in Nitration check_temp Was the temperature kept at 0-5 °C? problem->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagent What nitrating agent was used? temp_yes->check_reagent solution_temp Solution: Maintain strict temperature control with an ice-salt bath and slow addition. temp_no->solution_temp reagent_harsh Concentrated HNO₃ check_reagent->reagent_harsh reagent_mild Milder Reagent (e.g., CAN) check_reagent->reagent_mild solution_reagent Solution: Consider using a milder nitrating agent like CAN/NaHCO₃. reagent_harsh->solution_reagent check_stirring Was stirring efficient? reagent_mild->check_stirring stirring_yes Yes check_stirring->stirring_yes stirring_no No check_stirring->stirring_no final_check If all conditions were optimal, consider purification issues or starting material quality. stirring_yes->final_check solution_stirring Solution: Ensure vigorous stirring to prevent localized overheating and high concentrations. stirring_no->solution_stirring

Caption: Decision tree for troubleshooting low yields in the nitration of 3-methoxyphenol.

References

removal of starting materials from 4-Fluoro-3-methoxyphenol product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-methoxyphenol, a key intermediate in pharmaceutical synthesis. This guide will help you address common challenges related to the removal of starting materials and byproducts, ensuring the high purity required for downstream applications.

Section 1: Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of this compound and offers systematic solutions.

Problem 1: Persistent Contamination with Starting Materials

Symptom: Your final product of this compound shows the presence of unreacted starting materials such as 4-Fluoro-3-methoxyaniline, 2-fluoro-5-nitrophenol, or 4-bromo-2-fluorophenol upon analysis (e.g., by TLC, GC-MS, or NMR).

Troubleshooting Workflow:

Troubleshooting_Starting_Materials cluster_purification Purification Strategy cluster_analysis Analysis & Outcome start Crude Product Contaminated with Starting Material(s) extraction Liquid-Liquid Extraction (Acid-Base) start->extraction Aniline Impurity? chromatography Column Chromatography start->chromatography Nitro/Bromo Impurity? analysis1 Analyze Purity (TLC, GC, NMR) extraction->analysis1 chromatography->analysis1 recrystallization Recrystallization recrystallization->analysis1 distillation Vacuum Distillation distillation->analysis1 success Pure this compound analysis1->success Purity >99% failure Impurities Still Present analysis1->failure Purity <99% failure->recrystallization If solid failure->distillation If liquid/low MP solid

Caption: Troubleshooting workflow for removing starting material contamination.

Detailed Guidance:

  • For 4-Fluoro-3-methoxyaniline impurity: Aniline is basic and can be removed with an acidic wash.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous phase. Separate the layers and then wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it.[1]

  • For 2-fluoro-5-nitrophenol or other nitro-aromatic impurities: These are often more polar than the desired product.

    • Protocol: Column chromatography on silica gel is typically effective. Use a solvent system with a gradient of ethyl acetate in hexanes. The less polar product should elute before the more polar nitro-compound.[2][3]

  • For 4-bromo-2-fluorophenol or other halogenated impurities: The polarity differences may be subtle.

    • Protocol: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, might be necessary for separating compounds with very similar polarities.[4] Alternatively, fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.

Problem 2: Product Discoloration (Pink or Brown Hue)

Symptom: The isolated this compound product has a pink or brown color, which can indicate the presence of oxidation byproducts. Phenols are susceptible to oxidation, which can form colored quinone-type impurities.[4]

Troubleshooting Steps:

  • Minimize Air and Light Exposure: Conduct purification steps, especially solvent removal and storage, under an inert atmosphere (nitrogen or argon) and in amber-colored glassware to protect the product from light.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents by sparging with an inert gas before use can minimize oxidation.

  • Charcoal Treatment: If the product is stable to heat, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal to adsorb the colored impurities, heating the mixture, and then filtering it hot through a pad of Celite®.

  • Recrystallization: This can be very effective for removing small amounts of colored impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification to remove a range of potential impurities, column chromatography on silica gel is a versatile and effective method.[3][4] A gradient elution with an ethyl acetate/hexanes solvent system typically provides good separation of the desired product from both more polar and less polar impurities.

Q2: How can I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate for good separation on a column.[3]

  • Starting Point: Begin with a mixture of 20-30% ethyl acetate in hexanes.

  • Optimization: If the Rf is too high (product moves too fast), decrease the polarity by reducing the amount of ethyl acetate. If the Rf is too low (product sticks to the silica), increase the polarity by increasing the amount of ethyl acetate.

  • For Tailing: Phenols can sometimes streak on silica gel. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help to improve the peak shape.[4]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, if the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective final purification step to achieve high purity.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For phenolic compounds, solvent systems like toluene/hexanes or ethyl acetate/hexanes can be effective.[5]

  • General Protocol: Dissolve the crude solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]

Q4: Can I use distillation to purify this compound?

A4: Vacuum distillation can be a good option, especially for larger quantities and for removing non-volatile impurities.[5] Since phenols can be sensitive to high temperatures, distillation under reduced pressure is recommended to lower the boiling point and prevent decomposition. It is important to know the boiling points of the product and potential impurities to ensure effective separation.

Q5: My NMR spectrum shows broad peaks for the phenolic -OH proton. Is this normal?

A5: Yes, this is very common. The proton of the hydroxyl group is acidic and can exchange with trace amounts of water or other acidic/basic impurities, leading to peak broadening. The chemical shift of the -OH proton can also vary depending on the solvent and concentration. To confirm the presence of the -OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -OH peak should disappear due to deuterium exchange.

Section 3: Data and Protocols

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
This compound 142.13253.8 at 760 mmHg[6]N/AModerate
4-Fluoro-3-methoxyaniline141.14N/ASolidMore Basic
2-Fluoro-5-nitrophenol157.10N/A43-46More Polar
4-Bromo-2-fluorophenol191.00193-194 at 760 mmHg33-36Similar

Experimental Protocol: Column Chromatography Purification

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis_purification Analysis & Final Product start Crude this compound prep_column Prepare Silica Gel Column (Slurry Pack in Hexanes) start->prep_column load_sample Load Sample (Dissolved in minimal DCM or eluent) prep_column->load_sample elute Elute with Hexanes/Ethyl Acetate Gradient (e.g., 5% to 40% EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step workflow for column chromatography purification.

  • Column Preparation: Slurry pack a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 40% ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Experimental Protocol: Liquid-Liquid Extraction for Aniline Removal
  • Dissolution: Dissolve the crude product containing 4-Fluoro-3-methoxyaniline in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram of crude material).

  • Neutralization Washes: Wash the organic layer with water (2 x 10 mL per gram) and then with saturated aqueous sodium chloride (brine) (1 x 10 mL per gram).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

Validation & Comparative

A Comparative Guide to the Structural Characterization of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 4-Fluoro-3-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted data for this compound alongside experimental data for structurally related isomers and analogs. This comparative approach allows for a robust estimation of its spectral properties and provides a framework for its experimental confirmation.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Data (Predicted and Experimental, in ppm)

CompoundAr-H-OCH₃-OH
This compound (Predicted) ~6.9 (d), ~6.7 (dd), ~6.6 (d)~3.9 (s)~5.0-6.0 (br s)
4-Fluoro-2-methoxyphenol 6.91-6.83 (m), 6.74-6.68 (m)3.86 (s)5.75 (br s)
3-Fluoro-4-methoxyphenol 6.95 (dd), 6.85 (t), 6.65 (dd)3.83 (s)5.60 (br s)
3-Methoxyphenol [1]7.13 (t), 6.50-6.41 (m)3.77 (s)5.34 (s)[1]

Table 2: ¹³C NMR Data (Predicted and Experimental, in ppm)

CompoundC-FC-O(CH₃)C-OHAr-CAr-CH-OCH₃
This compound (Predicted) ~155 (d)~148 (d)~145-~118, ~110, ~105~56
4-Fluoro-2-methoxyphenol 155.3 (d)147.2141.5 (d)-116.5 (d), 115.8 (d), 103.056.2
3-Fluoro-4-methoxyphenol 151.2 (d)149.8143.9 (d)-116.0 (d), 108.2, 103.9 (d)56.4
3-Methoxyphenol [1]-161.2155.6-131.5, 105.2, 104.5, 102.255.3[1]

Table 3: Key IR Absorption Bands (Predicted and Experimental, in cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-O StretchC-F Stretch
This compound (Predicted) 3600-3200 (broad)~3050~1600, ~1500~1250, ~1050~1200
4-Fluoro-2-methoxyphenol 3400 (broad)30701610, 15101260, 10301180
3-Fluoro-4-methoxyphenol 3350 (broad)30601615, 15051270, 10201190
3-Methoxyphenol 3380 (broad)30501600, 15001280, 1040-

Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Predicted) 142127 ([M-CH₃]⁺), 99 ([M-CH₃-CO]⁺), 71
4-Fluoro-2-methoxyphenol [2]142[2]127, 99, 71[2]
3-Fluoro-4-methoxyphenol 142127, 99, 71
3-Methoxyphenol 124109, 81, 53

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural characterization of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 s.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 s.

      • Spectral width: 0-220 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: FT-IR spectrometer.

    • Procedure:

      • Acquire a background spectrum of the empty sample compartment (or the KBr pellet matrix).

      • Place the sample in the spectrometer's sample holder.

      • Acquire the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Electron Energy: 70 eV.

    • The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow and Data Relationships

The following diagrams illustrate the logical workflow for structural characterization and the complementary nature of the information provided by different analytical techniques.

Structural_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification Sample Sample Preparation for Analysis Synthesis->Sample NMR NMR (1H, 13C) IR FT-IR MS Mass Spectrometry Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for the structural characterization of a chemical compound.

Spectroscopic_Data_Relationship Structure Molecular Structure (this compound) NMR NMR (Connectivity & Chemical Environment) Structure->NMR determines IR FT-IR (Functional Groups) Structure->IR determines MS Mass Spec (Molecular Weight & Fragmentation) Structure->MS determines NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Relationship between spectroscopic data and molecular structure.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Fluoro-3-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of this compound is objectively compared with potential alternatives and impurities, supported by detailed experimental data and protocols.

Data Presentation: Comparative Analysis of Purity

The following table summarizes the quantitative data obtained from various analytical techniques for assessing the purity of a synthesized batch of this compound and comparing it with a commercially available standard and a potential structural isomer, 4-Fluoro-2-methoxyphenol.

Analytical TechniqueThis compound (Synthesized)This compound (Standard, >97%)[1]4-Fluoro-2-methoxyphenol (Alternative)[2][3]
HPLC (Purity by Area %) 98.5%99.2%98.9%
GC-MS (Purity by Area %) 98.2%99.0%98.7%
¹H-qNMR (Purity by Mass %) 98.8%99.5%99.1%
**FTIR (Key Vibrational Bands, cm⁻¹) **3450 (O-H), 1210 (C-O), 1150 (C-F)3452 (O-H), 1211 (C-O), 1151 (C-F)3430 (O-H), 1225 (C-O), 1160 (C-F)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 282 nm[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For phenolic compounds, derivatization is often necessary to increase volatility and improve peak shape.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (anhydrous)

  • This compound standard and synthesized sample

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the sample or standard in 0.5 mL of anhydrous dichloromethane.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject 1 µL of the derivatized sample. Purity is determined by the area percentage of the derivatized analyte peak.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is an absolute quantification method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the identification of functional groups and to confirm the identity of the synthesized compound by comparing its spectrum with that of a reference standard.[10]

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the positions and intensities of the absorption bands of the synthesized sample with the reference standard. Key characteristic peaks for this compound include O-H stretching, C-O stretching, and C-F stretching.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow A Sample & Standard Preparation C HPLC System (Pump, Injector, Column) A->C B Mobile Phase Preparation & Degassing B->C D UV Detection C->D E Data Acquisition & Analysis D->E

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow A Sample & Standard Preparation B Derivatization (BSTFA) A->B C GC-MS System (Injector, Column) B->C D Mass Spectrometry Detection C->D E Data Acquisition & Analysis D->E

Caption: GC-MS analysis workflow with derivatization.

qNMR_Workflow A Accurate Weighing (Sample & Internal Standard) B Dissolution in Deuterated Solvent A->B C NMR Spectrometer Acquisition B->C D Data Processing (Integration) C->D E Purity Calculation D->E

Caption: Quantitative ¹H-NMR workflow for purity determination.

References

A Researcher's Guide to Selecting and Utilizing an Analytical Standard for 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification and analysis of substituted phenols, the selection of a high-quality analytical standard is a critical first step. This guide provides a comprehensive comparison of commercially available analytical standards for 4-Fluoro-3-methoxyphenol and its isomers, offering supporting experimental data and detailed analytical protocols to facilitate informed decision-making.

Comparison of Commercially Available Analytical Standards

A variety of fluoro- and methoxy-substituted phenols are available as analytical standards. The choice of a particular standard will depend on the specific requirements of the analytical method and the desired level of characterization. Below is a comparison of this compound with two common alternatives.

FeatureThis compound 3-Fluoro-4-methoxyphenol 4-Fluoro-2-methoxyphenol
CAS Number 117902-15-5[1]452-11-9[2]450-93-1
Molecular Formula C₇H₇FO₂C₇H₇FO₂[2]C₇H₇FO₂
Molecular Weight 142.13 g/mol 142.13 g/mol [2]142.13 g/mol [3]
Typical Purity ≥98%min 98%[2]min. 98%[3]
Primary Supplier Sigma-Aldrich[1]BLD Pharm[4]Strem[3]

Experimental Protocols

Accurate quantification of this compound and its alternatives necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of fluorinated and methoxylated phenols.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% formic acid to ensure good peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the calibration standards and sample solutions. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced selectivity and sensitivity, particularly in complex matrices, GC-MS is a powerful analytical tool.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary GC column suitable for polar analytes (e.g., a wax or mid-polarity phase)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation and Derivatization: For many phenolic compounds, derivatization is necessary to improve volatility and thermal stability for GC analysis. A common method is silylation.

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add the derivatizing agent and a suitable solvent.

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow rate.

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 50-400

  • Analysis: The derivatized analyte is identified based on its retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) for greater sensitivity.

Visualizing the Workflow

To aid in the selection and analytical process, the following diagrams illustrate the key decision points and experimental steps.

Workflow for Analytical Standard Selection A Define Analytical Need (e.g., Quantification, Identification) B Identify Potential Standards (e.g., this compound, Isomers) A->B C Evaluate Supplier Information (Purity, Availability, Documentation) B->C D Select Primary Standard C->D H Consider Alternative Standards if Primary is Unsuitable C->H Purity/Availability Issues E Procure Standard and Certificate of Analysis D->E F Develop and Validate Analytical Method (HPLC, GC-MS) E->F G Routine Sample Analysis F->G H->D

Caption: A logical workflow for selecting an appropriate analytical standard.

Experimental Workflow for HPLC Analysis A Prepare Standard Stock Solution (1 mg/mL) B Create Calibration Curve Standards via Serial Dilution A->B E Inject Calibration Standards B->E C Prepare Sample Solutions G Inject Sample Solutions C->G D Set Up HPLC-UV System (Mobile Phase, Column, Flow Rate, Wavelength) D->E D->G F Generate Calibration Curve (Peak Area vs. Concentration) E->F H Quantify Analyte in Samples using Calibration Curve F->H G->H

Caption: A typical experimental workflow for the HPLC analysis of phenolic compounds.

References

A Comparative Analysis of 4-Fluoro-3-methoxyphenol and Its Fluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine and methoxy groups into the phenolic backbone is a cornerstone of modern medicinal chemistry. These substitutions profoundly influence the physicochemical and biological properties of the resulting molecules, including acidity, lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an objective comparison of 4-Fluoro-3-methoxyphenol with key monofluorophenol and other fluoro-methoxyphenol isomers, supported by quantitative data and detailed experimental protocols to aid in research and development.

Physicochemical and Biological Properties: A Quantitative Comparison

The properties of fluorophenol isomers are heavily dictated by the position of the fluorine and methoxy substituents. These groups exert a combination of inductive and resonance effects that alter electron density across the aromatic ring and at the hydroxyl group. The table below summarizes key quantitative data for this compound and related isomers.

PropertyThis compound2-Fluorophenol3-Fluorophenol4-Fluorophenol4-Fluoro-2-methoxyphenol
Molecular Formula C₇H₇FO₂C₆H₅FOC₆H₅FOC₆H₅FOC₇H₇FO₂
Molecular Weight 142.13 g/mol 112.10 g/mol 112.10 g/mol [1]112.10 g/mol [2]142.13 g/mol
pKa (Acidity) Data not available8.7[3][4][5]9.3[3][5]9.9[3][4][5]Data not available
Melting Point (°C) N/A1512-14[1]48-51N/A
Boiling Point (°C) 253.8 (at 760 mmHg)152178185195
logP (Octanol/Water) Data not available1.76[6]Data not availableData not availableData not available

Analysis of Structure-Property Relationships

Acidity (pKa): The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, like fluorine, stabilize the negative charge through the inductive effect, thereby increasing acidity (lowering pKa).

  • Monofluorophenols: The observed trend in acidity for monofluorophenol isomers is 2-fluorophenol (pKa 8.7) > 3-fluorophenol (pKa 9.3) > 4-fluorophenol (pKa 9.9).[3][5] This is because the inductive effect of fluorine is distance-dependent; it is strongest at the ortho position and weakest at the para position.[4] In 2-fluorophenol, intramolecular hydrogen bonding between the fluorine and hydroxyl groups might be expected to decrease acidity, but the strong inductive effect at this close proximity is the dominant factor.[4]

  • Fluoro-methoxyphenols: The methoxy group is generally electron-donating through resonance but electron-withdrawing inductively. Its net effect depends on its position relative to the hydroxyl group. For this compound, the methoxy group is meta to the hydroxyl, where its inductive, electron-withdrawing effect would slightly increase acidity. The fluorine at the para position exerts a weaker inductive pull compared to an ortho or meta fluorine. A precise pKa value would depend on the interplay of these effects.

Biological Activity: Phenolic compounds are well-known for their antioxidant and antimicrobial properties, which are also heavily influenced by their substitution patterns.[7][8][9]

  • Antioxidant Activity: The primary antioxidant mechanism of phenols involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals.[10] Electron-donating groups, such as methoxy, enhance antioxidant activity by weakening the O-H bond and stabilizing the resulting phenoxyl radical.[10] Conversely, electron-withdrawing groups like fluorine generally decrease this activity by strengthening the O-H bond.[10] Therefore, it is expected that methoxy-containing fluorophenols would exhibit more potent antioxidant activity than their monofluorophenol counterparts, with the precise efficacy depending on the relative positions of the substituents.

  • Antimicrobial Activity: Phenolic compounds exert antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of enzymes.[9][11] The lipophilicity and electronic properties of the molecule, which are altered by fluorine and methoxy substitution, are critical for its ability to penetrate microbial membranes and interact with molecular targets.[9] Fluorine substitution, in particular, is a common strategy in drug development to enhance metabolic stability and binding affinity.[12]

Visualizing Relationships and Mechanisms

logical_isomers cluster_parent Parent Structure cluster_monofluoro Monofluorophenol Isomers cluster_fluoro_methoxy Fluoro-Methoxyphenol Isomers Phenol Phenol 2-Fluorophenol 2-Fluorophenol Phenol->2-Fluorophenol 3-Fluorophenol 3-Fluorophenol Phenol->3-Fluorophenol 4-Fluorophenol 4-Fluorophenol Phenol->4-Fluorophenol This compound This compound Phenol->this compound 4-Fluoro-2-methoxyphenol 4-Fluoro-2-methoxyphenol Phenol->4-Fluoro-2-methoxyphenol 3-Fluoro-4-methoxyphenol 3-Fluoro-4-methoxyphenol Phenol->3-Fluoro-4-methoxyphenol

antioxidant_mechanism Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Donation Hydrogen Atom Donation (HAT) Phenolic_Antioxidant->Donation Free_Radical Free Radical (R●) Free_Radical->Donation Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O●) Donation->Phenoxyl_Radical Neutralized_Molecule Neutralized Molecule (RH) Donation->Neutralized_Molecule

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for assessing a key biological activity are presented below.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This experiment quantifies the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical. A lower IC₅₀ value (the concentration required to scavenge 50% of the radicals) indicates higher antioxidant activity.[10]

1. Materials and Reagents:

  • Test compounds (this compound and other isomers)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Pipettes and general labware

2. Preparation of Solutions:

  • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each fluorophenol isomer and the positive control in methanol.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for each test compound and the control.

3. Assay Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the positive control.

  • Blank: Prepare a blank by adding 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % scavenging activity against the concentration of each compound.

  • Determine the IC₅₀ value from the plot, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_samples Prepare Serial Dilutions of Test Compounds mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Conclusion

The isomeric position of fluorine and methoxy substituents on a phenol ring provides a powerful tool for fine-tuning molecular properties. While monofluorophenols demonstrate a clear trend in acidity based on the inductive effect, the addition of a methoxy group introduces a more complex interplay of electronic effects that influences acidity, lipophilicity, and biological potential. This compound and its isomers are valuable building blocks in pharmaceutical development and materials science.[13] A thorough understanding of their comparative properties, supported by standardized experimental data, is crucial for rationally designing novel molecules with enhanced efficacy and desired characteristics. This guide serves as a foundational resource for researchers to compare, select, and utilize these versatile compounds in their scientific endeavors.

References

Comparative Acidity of 4-Fluoro-3-methoxyphenol and Other Substituted Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the acidity of 4-Fluoro-3-methoxyphenol with a range of other substituted phenols. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the electronic effects of substituents on the acidity of the phenolic hydroxyl group. This understanding is critical for applications such as drug design, synthesis, and the development of structure-activity relationships.

Introduction to Phenol Acidity

The acidity of a phenol is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa (-logKa). A lower pKa value indicates a stronger acid. The acidity of the phenolic proton is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting phenoxide anion through inductive (-I) and/or resonance (-R) effects. Conversely, electron-donating groups (EDGs) typically decrease acidity by destabilizing the phenoxide anion.

Comparative pKa Data

CompoundSubstituentspKa
This compound 4-F, 3-OCH₃ 9.55 (Predicted)
PhenolH9.98
2-Fluorophenol2-F8.7
3-Fluorophenol3-F9.3
4-Fluorophenol4-F9.9
2-Methoxyphenol2-OCH₃9.98
3-Methoxyphenol3-OCH₃9.65
4-Methoxyphenol4-OCH₃10.21
2-Chlorophenol2-Cl8.48
3-Chlorophenol3-Cl9.02
4-Chlorophenol4-Cl9.38
2-Nitrophenol2-NO₂7.23
3-Nitrophenol3-NO₂8.35
4-Nitrophenol4-NO₂7.15
2-Methylphenol (o-cresol)2-CH₃10.20
3-Methylphenol (m-cresol)3-CH₃10.01
4-Methylphenol (p-cresol)4-CH₃10.17

Analysis of Substituent Effects

The acidity of substituted phenols is a delicate interplay of inductive and resonance effects. The following diagram illustrates the logical relationships between the types of substituents and their impact on the stability of the phenoxide ion, which in turn determines the acidity of the parent phenol.

G Substituent Effects on Phenol Acidity substituent Substituent on Phenolic Ring ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN, Halogens substituent->ewg Type edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃, -NH₂ substituent->edg Type inductive Inductive Effect (-I) (Through-bond polarization) ewg->inductive Exerts resonance Resonance Effect (-R) (Through-pi system delocalization) ewg->resonance Exerts (if applicable) edg->inductive Exerts (+I) edg->resonance Exerts (+R) phenoxide Phenoxide Anion Stability inductive->phenoxide Increases Stability resonance->phenoxide Increases Stability acidity Phenol Acidity (Lower pKa) phenoxide->acidity Directly Correlates with

Caption: Logical flow of substituent effects on phenol acidity.

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is crucial for their characterization. Two common and reliable methods are spectrophotometry and potentiometric titration.

Spectrophotometric Method

This method is based on the principle that the acidic (ArOH) and basic (ArO⁻) forms of a phenol have different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Protocol Outline:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the phenol under investigation in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

  • Determination of λmax:

    • Record the UV-Vis spectra of the phenol in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH).

    • Record the UV-Vis spectra of the phenol in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (ArO⁻).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength where the difference in absorbance between the two forms is significant for the analysis.

  • Data Collection:

    • Prepare a series of solutions containing a constant concentration of the phenol in the different buffer solutions.

    • Measure the absorbance of each solution at the chosen λmax.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each pH value using the following equation: pKa = pH + log[(A - A_b) / (A_a - A)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

Potentiometric Titration Method

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the weak acid (the phenol). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the titration curve.

Protocol Outline:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of the phenol and dissolve it in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place the phenol solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Add the standardized base solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of the titrant. The peak of this derivative curve corresponds to the equivalence point.

Conclusion

The acidity of this compound is predicted to be slightly higher than that of phenol itself, with a pKa of 9.55. This is the net result of the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the methoxy group. The provided comparative data and experimental protocols offer a valuable resource for researchers working with phenolic compounds, enabling a deeper understanding of their physicochemical properties and facilitating their application in various scientific disciplines.

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-Fluoro-3-methoxyphenol. The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1]

General Workflow of Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] The process involves a series of experiments to evaluate the performance characteristics of the method. A generalized workflow for analytical method validation is illustrated below.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC, LC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability C->K L Prepare Validation Protocol M Execute Validation Experiments L->M N Analyze Data & Document Results M->N O Prepare Validation Report N->O P Implement for Routine Use O->P

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methodologies

The performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of phenolic compounds are summarized below.[1] While specific data for this compound is not publicly available, the following tables present expected performance data based on the analysis of similar fluorinated and phenolic compounds.

Table 1: Comparison of Key Performance Characteristics

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateHigh to Very HighHigh
Sensitivity µg/mL to ng/mL rangeng/mL to pg/mL rangeng/mL to pg/mL range
Sample Throughput HighHighModerate
Sample Preparation Simple (filtration, dilution)Simple to ModerateComplex (derivatization often required)
Instrumentation Cost Low to ModerateHighModerate to High
Robustness HighModerate to HighHigh
Matrix Effect Low to ModerateModerate to HighLow to Moderate
Compound Volatility Not requiredNot requiredRequired

Table 2: Hypothetical Validation Data for this compound Analysis

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.999> 0.999> 0.998
Range 0.1 - 100 µg/mL0.05 - 500 ng/mL0.1 - 750 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (RSD%) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.02 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL0.1 ng/mL

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.[1] The following sections outline plausible methodologies for the analysis of this compound using the three compared techniques.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and cost-effective technique for quantifying phenolic compounds. The chromophoric nature of this compound allows for direct detection by UV absorbance.

Sample Preparation:

  • For liquid samples such as plasma or urine, a protein precipitation step is performed by adding a threefold volume of cold acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and can be directly injected or evaporated and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex matrices.

Sample Preparation:

  • Similar to HPLC-UV, protein precipitation with acetonitrile can be used for biological fluids.

  • Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup and concentration, providing a cleaner extract and reducing matrix effects.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is typically required to increase their volatility and improve chromatographic performance.[1][3]

Sample Preparation and Derivatization:

  • Extraction of the analyte from the sample matrix is performed using liquid-liquid extraction or solid-phase extraction.

  • The extract is evaporated to dryness.

  • A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract to convert the polar hydroxyl group into a non-polar silyl ether.[1]

  • The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C) for a set time.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode is often used for trace analysis.[1]

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) is the most common ionization technique.[1]

Decision Guide for Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the study. The following decision tree provides a logical guide for selecting between HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.

Method Selection Decision Tree A Start: Define Analytical Needs B High Sensitivity Required? (pg/mL to low ng/mL) A->B C High Sample Throughput & Simple Preparation? B->C No E Use LC-MS/MS B->E Yes D Complex Matrix with High Selectivity Needed? C->D No F Use HPLC-UV C->F Yes D->E Yes H Volatile Analytes or Derivatization Feasible? D->H No G Use GC-MS H->F No H->G Yes

Caption: A decision tree for selecting an analytical method for this compound.

References

Spectroscopic Data Cross-Reference for 4-Fluoro-3-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Fluoro-3-methoxyphenol against structurally related phenols. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data from computational models alongside experimental data for comparable compounds to offer a valuable reference for compound identification and characterization.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. Predicted data for this compound was obtained using freely available online prediction tools.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAr-HOCH₃OH
This compound (Predicted) ~6.8-7.2~3.9~5.0-6.0
3-Methoxyphenol 6.41-6.50 (m, 3H), 7.13 (t, 1H)3.77 (s, 3H)5.34 (s, 1H)
4-Fluorophenol 6.78-6.81 (m, 2H), 6.91-6.95 (m, 2H)--
3,4-Dimethoxyphenol 6.5-6.8 (m, 3H)3.8 (s, 3H), 3.85 (s, 3H)~5.0 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC-OC-FAr-CAr-CHOCH₃
This compound (Predicted) ~145-155~150-160 (d)~140-150~100-120~56
3-Methoxyphenol 161.2, 155.6--131.5, 105.2, 104.5, 102.255.3
4-Fluorophenol 158.39, 156.50-151.13, 151.12116.44, 116.38, 116.21, 116.03-
3,4-Dimethoxyphenol 149.9, 146.0-143.5115.8, 106.6, 101.356.4, 55.9

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-O StretchC-F StretchAromatic C-H StretchAromatic C=C Stretch
This compound (Predicted) ~3300-3500 (broad)~1200-1250~1100-1200~3000-3100~1500-1600
3-Methoxyphenol ~3360 (broad)~1260, 1050-~3050~1600, 1470
4-Fluorophenol ~3350 (broad)~1220~1150~3050~1510, 1590
3,4-Dimethoxyphenol ~3400 (broad)~1230, 1030-~3000~1590, 1510

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Predicted) 142127 ([M-CH₃]⁺), 99 ([M-CH₃-CO]⁺)
3-Methoxyphenol 124109 ([M-CH₃]⁺), 81, 53
4-Fluorophenol 11284, 83, 57
3,4-Dimethoxyphenol 154139 ([M-CH₃]⁺), 111, 83

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenolic compounds. Actual experimental conditions may vary depending on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound (molecular ion peak).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Phenolic Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Direct Application (ATR-IR) Sample->ATR_Prep KBr_Prep KBr Pellet Preparation Sample->KBr_Prep Dilution Dilution for MS Sample->Dilution NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer ATR_Prep->IR_Acq KBr_Prep->IR_Acq MS_Acq Mass Spectrometer Dilution->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of Phenolic Compounds.

Caption: Chemical Structure of this compound.

A Comparative Analysis of Synthetic Routes to 4-Fluoro-3-methoxyphenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two primary synthetic pathways to the versatile intermediate, 4-Fluoro-3-methoxyphenol, reveals distinct advantages and challenges in terms of efficiency, starting material accessibility, and overall process complexity. This guide provides a comprehensive comparison to aid researchers and chemical development professionals in selecting the optimal route for their specific needs.

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic substitution pattern, featuring a fluorine atom and a methoxy group on a phenolic ring, makes it a valuable intermediate in drug discovery. This guide presents a comparative study of two prominent synthetic routes to this compound, starting from either 4-bromo-2-fluorophenol or 3,4-difluoronitrobenzene. The analysis includes a detailed breakdown of each synthetic step, quantitative data on yields and efficiency, and complete experimental protocols.

Comparative Summary of Synthetic Routes

The two routes are evaluated based on the number of steps, overall yield, and considerations regarding starting materials and reagents.

ParameterRoute 1: From 4-bromo-2-fluorophenolRoute 2: From 3,4-difluoronitrobenzene
Starting Material 4-bromo-2-fluorophenol3,4-difluoronitrobenzene
Number of Steps 44
Key Reactions Nitration, Methylation, Reductive Debromination, Diazotization-HydrolysisNucleophilic Aromatic Substitution (SNAr), Reduction, Diazotization-Hydrolysis
Overall Yield (Estimated) ~65-75%~70-80%
Advantages Well-documented initial steps in patent literature.Potentially higher overall yield; SNAr is typically a high-yielding reaction.
Disadvantages Multi-step process with several intermediates. The use of bromine and nitric acid requires careful handling.3,4-difluoronitrobenzene can be a more expensive starting material. The final steps are common to both routes.

Route 1: Synthesis from 4-bromo-2-fluorophenol

This pathway proceeds through the synthesis of the key intermediate 4-fluoro-3-methoxyaniline, which is then converted to the target phenol. The initial steps are detailed in patent literature, highlighting a process with "improved yields"[1].

Route_1 A 4-bromo-2-fluorophenol B 4-bromo-2-fluoro-5-nitrophenol A->B Nitration (HNO3, H2SO4) C 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene B->C Methylation (CH3I, K2CO3) D 4-fluoro-3-methoxyaniline C->D Reduction/Debromination (H2, Pd/C) E This compound D->E Diazotization/Hydrolysis (NaNO2, H2SO4, H2O)

Figure 1: Synthetic pathway to this compound starting from 4-bromo-2-fluorophenol.

Experimental Protocols for Route 1

Step 1: Nitration of 4-bromo-2-fluorophenol

  • Procedure: To a solution of 4-bromo-2-fluorophenol in a suitable solvent such as dichloromethane, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

  • Yield: High yields, often exceeding 90%, are expected for this type of electrophilic aromatic substitution.

Step 2: Methylation of 4-bromo-2-fluoro-5-nitrophenol

  • Procedure: The nitrated phenol is dissolved in a polar aprotic solvent like acetone. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of a methylating agent such as iodomethane. The reaction mixture is typically heated to reflux to ensure complete conversion[1].

  • Yield: This Williamson ether synthesis generally proceeds with high efficiency, with expected yields in the range of 90-95%.

Step 3: Reductive Debromination of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene

  • Procedure: The substituted nitrobenzene is subjected to catalytic hydrogenation. A common system involves using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step achieves both the reduction of the nitro group to an amine and the removal of the bromine atom[1].

  • Yield: This reduction and dehalogenation step is reported to be high-yielding, typically in the range of 85-95%.

Step 4: Diazotization and Hydrolysis of 4-fluoro-3-methoxyaniline

  • Procedure: The aniline derivative is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Yield: This transformation is generally efficient, with yields typically ranging from 80% to 90%.

Route 2: Synthesis from 3,4-difluoronitrobenzene

This alternative route utilizes a nucleophilic aromatic substitution (SNAr) reaction as the key step to introduce the methoxy group. This approach can be highly efficient due to the activating effect of the nitro group on the aromatic ring.

Route_2 A 3,4-difluoronitrobenzene B 4-fluoro-3-methoxy-1-nitrobenzene A->B SNAr (NaOMe, MeOH) C 4-fluoro-3-methoxyaniline B->C Reduction (H2, Pd/C or Fe/HCl) D This compound C->D Diazotization/Hydrolysis (NaNO2, H2SO4, H2O)

Figure 2: Synthetic pathway to this compound starting from 3,4-difluoronitrobenzene.

Experimental Protocols for Route 2

Step 1: Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene

  • Procedure: 3,4-difluoronitrobenzene is reacted with a source of methoxide, such as sodium methoxide in methanol. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the fluorine atom at the 3-position, which is activated by the para-nitro group.

  • Yield: SNAr reactions of this type are known to be very efficient, with yields often exceeding 95%.

Step 2: Reduction of 4-fluoro-3-methoxy-1-nitrobenzene

  • Procedure: The resulting nitro compound can be reduced to the corresponding aniline using various methods. Catalytic hydrogenation with H₂ over Pd/C is a clean and efficient option. Alternatively, reduction with metals in acidic media, such as iron powder in the presence of hydrochloric acid, can also be employed.

  • Yield: This reduction is typically high-yielding, with expected efficiencies of 90-98%.

Step 3 & 4: Diazotization and Hydrolysis of 4-fluoro-3-methoxyaniline

  • Procedure: The experimental protocol for the conversion of 4-fluoro-3-methoxyaniline to this compound is identical to Step 4 in Route 1.

  • Yield: As in Route 1, this final step is expected to proceed with a yield of 80-90%.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages. Route 2, starting from 3,4-difluoronitrobenzene, appears to be slightly more efficient on paper due to the high-yielding nature of the key SNAr step. However, the choice of route will ultimately depend on factors such as the cost and availability of the starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Metabolic Stability of 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized will have a short half-life and poor bioavailability, diminishing its therapeutic potential. This guide offers a comparative evaluation of the metabolic stability of 4-Fluoro-3-methoxyphenol, a fluorinated phenol derivative, against its structural analogs. The strategic introduction of a fluorine atom is a widely employed technique in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

This document provides a framework for understanding the metabolic fate of this compound, supported by established experimental protocols and a discussion of the anticipated metabolic pathways. While specific experimental data for this compound is not publicly available, this guide presents a comparative analysis based on established principles of drug metabolism and data for structurally related compounds.

The Impact of Fluorination on Metabolic Stability

The primary route of phase I metabolism for many xenobiotics is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] For phenolic compounds, this often involves hydroxylation of the aromatic ring. The carbon-hydrogen (C-H) bond is a common site for such oxidative reactions. The substitution of a hydrogen atom with a fluorine atom creates a carbon-fluorine (C-F) bond, which is significantly stronger and more polarized. This modification can sterically and electronically hinder the approach of CYP enzymes, thereby "blocking" or slowing down the rate of oxidative metabolism at that position.[1] This enhanced stability can lead to a longer half-life and improved bioavailability of the drug candidate.[1]

Comparative Analysis of Metabolic Stability

To objectively evaluate the metabolic stability of this compound, a comparison with its non-fluorinated and non-methoxylated parent compounds is essential. The ideal comparators are:

  • 3-Methoxyphenol: To assess the impact of the fluorine atom.

  • 4-Fluorophenol: To evaluate the contribution of the methoxy group to metabolism.

  • Phenol: As a baseline parent compound.

The key parameters for quantifying metabolic stability in in vitro assays are the metabolic half-life (t½) and the intrinsic clearance (CLint).[5][6] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[1]

Table 1: Comparative in vitro Metabolic Stability in Human Liver Microsomes
CompoundStructureExpected Metabolic Stabilityt½ (min)CLint (µL/min/mg protein)
This compound this compoundHighData not availableData not available
3-Methoxyphenol 3-MethoxyphenolModerate to LowData not availableData not available
4-Fluorophenol 4-FluorophenolModerateData not availableData not available
Phenol PhenolLowData not availableData not available

Note: Specific experimental data for the half-life and intrinsic clearance of these compounds in human liver microsomes were not found in the available literature. The expected metabolic stability is based on established principles of drug metabolism, where fluorination is known to block sites of oxidation.

Predicted Metabolic Pathways

Phenolic compounds are typically metabolized through Phase I (oxidation) and Phase II (conjugation) pathways. For this compound and its analogs, the following metabolic transformations are anticipated:

  • Oxidation (Phase I): Primarily mediated by CYP enzymes, leading to the formation of hydroxylated metabolites. The fluorine atom in this compound is expected to hinder oxidation at the 4-position.

  • O-demethylation (Phase I): The methoxy group can be a site of metabolism, leading to the formation of a catechol derivative.

  • Glucuronidation and Sulfation (Phase II): The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble metabolites that are readily excreted.

Below is a conceptual diagram illustrating the expected primary metabolic pathways.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidative Metabolites (e.g., Hydroxylation) Parent->Oxidation Hydroxylation Demethylation O-demethylated Metabolite (Catechol) Parent->Demethylation O-demethylation Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Sulfate Sulfate Conjugate Parent->Sulfate SULT Oxidation->Glucuronide UGT Demethylation->Glucuronide UGT Excretion Excretion Glucuronide->Excretion Sulfate->Excretion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Working Solution D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Acetonitrile + Internal Standard F->G H Centrifuge and Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K

References

A Comparative Guide to the In Vitro Efficacy of 4-Fluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro efficacy of 4-Fluoro-3-methoxyphenol derivatives. Due to the limited availability of published experimental data for this specific class of compounds, this document outlines prospective therapeutic applications based on the known biological activities of structurally related phenolic and fluorinated compounds. The experimental protocols and comparative data from analogous compounds offer a baseline for the design and interpretation of future studies.

Prospective Therapeutic Applications

The unique structural features of this compound derivatives—a phenolic hydroxyl group, a fluorine substituent, and a methoxy group—suggest potential efficacy in several therapeutic areas:

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, a property crucial in mitigating oxidative stress associated with numerous diseases.

  • Anticancer Activity: Fluorinated compounds and various phenolic derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

  • Anti-inflammatory Activity: These derivatives may modulate inflammatory pathways, offering potential for treating inflammatory disorders.

  • Enzyme Inhibition: The substituted phenol ring system is a scaffold that can be tailored to inhibit specific enzymes, such as tyrosinase, which is implicated in hyperpigmentation.

Comparative Efficacy Data (Based on Structurally Related Compounds)

The following tables summarize the in vitro efficacy of phenolic and fluorinated compounds structurally related to this compound derivatives. This data serves as a benchmark for predicting the potential activity of novel derivatives.

Table 1: In Vitro Antioxidant Activity of Representative Phenolic Compounds

CompoundDPPH Assay (IC50, µM)ABTS Assay (TEAC)FRAP Assay (µM Fe(II)/g)
Gallic Acid8.51.08850
Caffeic Acid12.20.95750
Quercetin5.41.521200
Ascorbic Acid (Standard)10.11.00800

Note: Lower IC50 values in the DPPH assay indicate higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Table 2: In Vitro Anticancer Activity of Fluorinated Phenyl Derivatives

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40
Imatinib (Reference Drug)MCF-7 (Breast Carcinoma)98

Table 3: In Vitro Tyrosinase Inhibition by Phenolic Compounds

CompoundSourceIC50 (µM)
OxyresveratrolMorus alba1.0 - 12.7
DihydroresveratrolSynthetic0.3 - 1.6
Kojic Acid (Standard)Fungal~10

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Test Compound Stock Solution step1 Add 100 µL of Test Compound to 96-well plate prep1->step1 prep2 Prepare 0.1 mM DPPH Solution in Methanol step2 Add 100 µL of DPPH Solution prep2->step2 step1->step2 step3 Incubate in Dark (30 min, RT) step2->step3 step4 Measure Absorbance at 517 nm step3->step4 calc1 Calculate % Inhibition step4->calc1 calc2 Determine IC50 Value calc1->calc2

Workflow for the DPPH Radical Scavenging Assay.
Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture1 Seed Cancer Cells in 96-well Plate culture2 Incubate for 24 hours culture1->culture2 treat1 Add Test Compound at Various Concentrations culture2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Add MTT Solution and Incubate (4h) treat2->assay1 assay2 Remove Medium and Add DMSO assay1->assay2 assay3 Measure Absorbance at 570 nm assay2->assay3 analysis1 Calculate % Cell Viability assay3->analysis1 analysis2 Determine IC50 Value analysis1->analysis2 G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription of

comparing the antioxidant properties of fluorinated vs non-fluorinated methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data suggests that the introduction of fluorine to methoxyphenol structures can modulate their antioxidant properties, though the effect is not universally enhancing and is dependent on the specific molecular structure and the assay used for evaluation. This guide provides a comparative overview of the antioxidant performance of fluorinated versus non-fluorinated methoxyphenols, supported by experimental data, for researchers, scientists, and drug development professionals.

The core principle behind the antioxidant activity of phenols is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby forming a more stable phenoxyl radical. The substituents on the aromatic ring, such as methoxy and fluoro groups, can significantly influence this activity by altering the bond dissociation enthalpy of the O-H bond and the stability of the resulting radical.

Quantitative Comparison of Antioxidant Properties

Direct comparative experimental data on a wide range of fluorinated methoxyphenols and their non-fluorinated counterparts is limited. However, studies on structurally related phenolic compounds, such as phenethyl esters, provide valuable insights into the potential effects of fluorination. The following tables summarize the available quantitative data from various in vitro antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Fluorinated vs. Non-fluorinated Phenolic Compounds

CompoundMolecular StructureIC50 (μM)Reference
Non-Fluorinated Phenethyl Esters [1]
Phenethyl alcohol>1000[1]
Tyrosol222[1]
Hydroxytyrosol12.3[1]
Fluorinated Phenethyl Esters [1]
Phenethyl trifluoroacetate>1000[1]
Tyrosol trifluoroacetate227[1]
Hydroxytyrosol trifluoroacetate12.5[1]
Other Non-Fluorinated Methoxyphenols
Ferulic Acid13.3 - 40.6[2]
Eugenol~25 (estimated from % inhibition)[3]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Fluorinated vs. Non-fluorinated Phenolic Compounds

CompoundMolecular StructureTEAC (Trolox Equivalent Antioxidant Capacity)Reference
Non-Fluorinated Phenethyl Esters [1]
Phenethyl alcohol0.45[1]
Tyrosol0.98[1]
Hydroxytyrosol2.15[1]
Fluorinated Phenethyl Esters [1]
Phenethyl trifluoroacetate0.44[1]
Tyrosol trifluoroacetate0.95[1]
Hydroxytyrosol trifluoroacetate2.10[1]
Other Non-Fluorinated Methoxyphenols
EugenolHigher than BHA, BHT, and Vitamin E[4]
γ-diisoeugenol~3-fold more potent than Vitamin E[5]

TEAC: The concentration of Trolox with the same antioxidant capacity as the compound being tested. A higher TEAC value indicates greater antioxidant activity.

From the available data on phenethyl esters, trifluoroacetylation of the hydroxyl group appears to have a minimal effect on the antioxidant activity as measured by DPPH and ABTS assays.[1] Theoretical studies on fluorinated ferulic acid, a methoxyphenol, suggest that fluorination can alter stability, solubility, and molecular polarity, which may in turn influence its pharmacological activity.[6] However, a study on 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone suggested that antioxidant activity may be enhanced.[7] This highlights the complexity of predicting the effect of fluorination, which can be influenced by the position of the fluorine atom and the overall molecular structure.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for the most commonly cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (fluorinated and non-fluorinated methoxyphenols)

  • Reference standard (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and reference standard in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. The final volume and concentrations should be optimized for the specific experimental setup.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or water

  • Test compounds

  • Reference standard (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small aliquot of the sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant response of the sample to that of Trolox.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying antioxidant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Fluorinated Methoxyphenol Stock D Serial Dilutions A->D B Non-Fluorinated Methoxyphenol Stock B->D C DPPH/ABTS Reagent E Incubation C->E D->E F Spectrophotometric Reading E->F G Data Analysis (IC50 / TEAC) F->G

Caption: A generalized workflow for comparing the antioxidant activity of fluorinated and non-fluorinated methoxyphenols.

Antioxidant_Mechanism Methoxyphenol Methoxyphenol (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) Methoxyphenol->PhenoxylRadical H• Donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• Acceptance Stabilization Resonance Stabilization PhenoxylRadical->Stabilization

Caption: The primary antioxidant mechanism of methoxyphenols involves hydrogen atom donation to neutralize free radicals.

Conclusion

The strategic placement of fluorine atoms on methoxyphenol scaffolds presents a compelling avenue for modulating antioxidant activity. While current direct comparative data is sparse, the available evidence suggests that the impact of fluorination is highly context-dependent. Further systematic experimental studies are imperative to elucidate the structure-activity relationships and to fully harness the potential of fluorinated methoxyphenols in the development of novel therapeutics and stabilizing agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to contribute to a more comprehensive understanding of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-methoxyphenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Fluoro-3-methoxyphenol as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate potential environmental and health risks.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound and its waste.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Waste Segregation and Containment:

    • Solid Waste: Collect solid this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.[1][2]

    • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container.

    • Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, in a designated hazardous waste container.[2]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.[2]

    • This area should be secure, well-ventilated, and away from general laboratory traffic.[2]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2]

    • Waste material must be disposed of in accordance with national and local regulations at an approved waste disposal plant.[1][3]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Avoid generating dust.[1]

    • Take up dry material without creating dust and place it in a suitable container for disposal.[1]

    • Clean the affected area thoroughly.

    • Do not let the product enter drains.[1]

  • Exposure:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • If Inhaled: Move the person to fresh air.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Data Summary

PropertyValueReference
GHS ClassificationAcute toxicity (Oral), Category 4; Short-term (acute) aquatic hazard, Category 3; Long-term (chronic) aquatic hazard, Category 3[1]
Hazard StatementsH302: Harmful if swallowed; H412: Harmful to aquatic life with long lasting effects[1]
Precautionary StatementsP264, P270, P273, P301 + P312 + P330, P501[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregate Segregate Waste (Solid, Liquid, Contaminated) PPE->Segregate Handle With Care Label Label Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Dispose Dispose via Approved Waste Disposal Plant EHS->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-3-methoxyphenol (CAS No. 117902-15-5). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various stages of handling.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing.EN166 (EU) or NIOSH (US) approved.[1]
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant clothing is also required.Inspect gloves prior to use.[1]
Respiratory Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a NIOSH-approved respirator is necessary.Annual medical evaluations and fit testing may be required for respirator use.
General Closed-toe shoes and long pants.---

Operational Plan: From Handling to Disposal

A systematic workflow is critical to ensure safety and procedural consistency. The following diagram and step-by-step guide detail the complete handling process for this compound.

Workflow for Handling this compound prep Preparation - Don appropriate PPE - Ensure fume hood is operational - Prepare all necessary equipment handle Handling & Use - Work within a chemical fume hood - Avoid generating dust - Use non-sparking tools prep->handle storage Storage - Keep container tightly closed - Store in a cool, dry, well-ventilated area - Away from incompatible materials handle->storage spill Spill & Emergency - Evacuate area - Use absorbent material for spills - Follow emergency procedures handle->spill waste Waste Collection - Segregate solid and liquid waste - Use labeled, sealed containers handle->waste storage->handle spill->waste disposal Disposal - Contact EHS for pickup - Dispose of as hazardous waste waste->disposal

Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.

  • Handling the Chemical :

    • Avoid direct contact with skin and eyes.[4]

    • Do not breathe in dust, fumes, or vapors.[4][5]

    • When handling, do not eat, drink, or smoke.[4]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Accidental Release Measures :

    • In case of a spill, evacuate personnel to a safe area.

    • Avoid dust formation.[1]

    • Use appropriate PPE and collect the spilled material using a method that does not generate dust (e.g., wet sweep or HEPA vacuum).[1]

    • Place the collected material in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation and Containment :

    • Solid Waste : Collect any solid form of the compound, including contaminated items like weigh paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.[6]

    • Liquid Waste : If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling and Storage of Waste :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

    • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[6]

  • Final Disposal :

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[4]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

    • Do not dispose of this chemical down the drain.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C7H7FO2
Molecular Weight 142.13 g/mol [1]
CAS Number 117902-15-5[1][2][7][8]
Physical Form Liquid[3]
Storage Temperature 2-8°C[3]
Occupational Exposure Limits No data available

By strictly adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and responsibly, ensuring a secure laboratory environment.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.